N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Description
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Properties
IUPAC Name |
trimethyl-(3-oxo-3-phenylpropyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO.ClH/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEBDLGOYFXINS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24472-88-6 (Parent) | |
| Record name | (2-Benzoylethyl)trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00986214 | |
| Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67190-44-7 | |
| Record name | (2-Benzoylethyl)trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC122481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Abstract
This technical guide provides a comprehensive, mechanistically-grounded pathway for the synthesis of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride, a quaternary ammonium salt derived from a β-amino ketone. The synthesis is strategically executed in two distinct, high-yielding stages: (1) an acid-catalyzed Mannich reaction to form the tertiary amine intermediate, 3-(dimethylamino)-1-phenylpropan-1-one, and (2) subsequent quaternization of the amine via methylation. This document elucidates the causal chemical principles behind each procedural step, offers detailed, field-proven experimental protocols, and presents key reaction data for reproducibility. The intended audience includes researchers, chemists, and professionals in drug development and materials science who require a robust and well-understood methodology for obtaining this class of compounds.
Introduction: Strategic Overview
This compound belongs to the family of quaternary ammonium compounds, which are of significant interest due to their applications as phase-transfer catalysts, surfactants, and intermediates in pharmaceutical synthesis.[1] The target molecule's structure, featuring a β-amino ketone backbone, strongly indicates a synthetic approach rooted in one of organic chemistry's most powerful carbon-carbon bond-forming reactions: the Mannich reaction.[2]
The overall synthesis is logically bifurcated into two core transformations:
-
Formation of the Mannich Base: The synthesis commences with a three-component condensation of acetophenone, formaldehyde, and dimethylamine (typically as its hydrochloride salt) to yield the β-amino ketone, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.[3][4] This reaction efficiently constructs the carbon skeleton of the target molecule.
-
Quaternization: The resulting tertiary amine is then converted to the desired quaternary ammonium salt through N-methylation. This step involves the reaction of the free Mannich base with a suitable methylating agent, such as methyl chloride.
This guide will dissect each stage, providing not just the procedural steps but the underlying mechanistic rationale that governs the selection of reagents and conditions.
Mechanistic Insights & Rationale
A profound understanding of the reaction mechanisms is critical for troubleshooting, optimization, and adaptation of the synthesis.
Pillar 1: The Mannich Reaction Mechanism
The Mannich reaction is a cornerstone of organic synthesis that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5][6] The reaction proceeds through two primary stages under acidic conditions, which are typically employed when using the amine hydrochloride salt.[7]
-
Formation of the Electrophile (Iminium Ion): The reaction is initiated by the nucleophilic addition of dimethylamine to formaldehyde. Subsequent acid-catalyzed dehydration generates the highly electrophilic N,N-dimethylmethyleneiminium ion (an Eschenmoser's salt precursor).[6][7] The use of the amine as its hydrochloride salt ensures the acidic medium necessary to facilitate this dehydration.
-
Nucleophilic Attack by the Enol: Acetophenone, the carbonyl component with an active α-hydrogen, exists in equilibrium with its enol tautomer under acidic conditions.[6] The electron-rich enol form acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. This C-C bond formation is the key constructive step. Subsequent deprotonation re-establishes the carbonyl group and yields the final β-amino ketone product as its hydrochloride salt.[8]
Pillar 2: The Quaternization (N-Methylation) Mechanism
Quaternization is the process of converting a tertiary amine into a quaternary ammonium salt. This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free 3-(dimethylamino)-1-phenylpropan-1-one base acts as the nucleophile. It attacks the electrophilic methyl carbon of the methylating agent (e.g., methyl chloride).
-
Transition State & Product Formation: A transient five-coordinate transition state is formed where the N-C bond is forming concurrently with the C-Cl bond breaking. The reaction culminates in the formation of the positively charged quaternary ammonium cation and the chloride anion.
It is imperative that the quaternization is performed on the free amine base, not its hydrochloride salt. Therefore, a neutralization/extraction step is required after the Mannich reaction to liberate the free amine before proceeding.
Validated Experimental Protocols
The following protocols are based on established and reliable procedures, ensuring a high degree of success and reproducibility.
Protocol I: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride
This procedure is adapted from the robust and well-vetted method described in Organic Syntheses.[4]
Materials:
-
Acetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
95% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine acetophenone (0.30 mole), dimethylamine hydrochloride (0.33 mole), and paraformaldehyde (0.40 mole).
-
Solvent & Catalyst Addition: Add 120 mL of 95% ethanol, followed by 1 mL of concentrated hydrochloric acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux using a heating mantle. The initial two-phase mixture will become homogeneous as the paraformaldehyde dissolves.[4] Continue refluxing for 2 hours.
-
Initial Crystallization: Remove the flask from the heat and allow it to cool towards room temperature. Transfer the warm solution to a beaker and cool in an ice bath to induce crystallization.
-
Work-up & Purification:
-
Filter the crude crystalline product by suction filtration.
-
Wash the crystals with 50 mL of cold acetone to remove unreacted acetophenone and other impurities.
-
A second crop of crystals can often be obtained by concentrating the mother liquor.
-
Recrystallize the combined crude product from a minimal amount of hot ethanol. The product, β-dimethylaminopropiophenone hydrochloride, is obtained as white crystals.
-
Protocol II: Synthesis of this compound
Step A: Liberation of the Free Mannich Base
-
Dissolution & Neutralization: Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride (0.10 mole) in 150 mL of deionized water. Cool the solution in an ice bath.
-
Basification: Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is ~10-11. The free amine may separate as an oil or solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free base with diethyl ether or dichloromethane (3 x 75 mL).
-
Drying & Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield 3-(dimethylamino)-1-phenylpropan-1-one as an oil or low-melting solid.[9]
Step B: Quaternization Reaction
-
Reaction Setup: In a pressure-rated vessel or a thick-walled round-bottom flask equipped with a dry-ice condenser, dissolve the free Mannich base (0.08 mole) in 100 mL of a suitable solvent such as acetonitrile or acetone.
-
Methylation: Cool the solution and introduce methyl chloride (gas) or add methyl iodide (0.10 mole) if the iodide salt is acceptable (note: this changes the final product's counter-ion). For the chloride salt, using a solution of methyl chloride in an organic solvent or bubbling the gas through the solution at low temperature is necessary.
-
Reaction: Seal the vessel and allow the mixture to stir at room temperature for 24-48 hours, or gently warm to 40-50°C to accelerate the reaction. The quaternary ammonium salt will often precipitate from the solution as a white solid.
-
Isolation: Cool the reaction mixture and collect the precipitated product by suction filtration. Wash the solid with a small amount of cold, dry solvent (e.g., acetone or diethyl ether) to remove any unreacted starting material.
-
Drying: Dry the final product, this compound, under vacuum.[10]
Data Presentation & Characterization
The following table summarizes key quantitative parameters for the described synthesis pathway.
| Parameter | Stage 1: Mannich Reaction | Stage 2: Quaternization |
| Key Reactants | Acetophenone, (CH₃)₂NH·HCl, (CH₂O)n | 3-(Dimethylamino)-1-phenylpropan-1-one, CH₃Cl |
| Stoichiometric Ratio | ~1 : 1.1 : 1.3 | ~1 : 1.2 |
| Solvent | 95% Ethanol | Acetonitrile / Acetone |
| Catalyst | Concentrated HCl | N/A |
| Temperature | Reflux (~80-90°C) | Room Temperature or 40-50°C |
| Reaction Time | 2 hours | 24-48 hours |
| Typical Yield | 70-85% (for Hydrochloride Salt) | >90% |
Product Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry to validate the successful formation of the target structures.
Visualization of Synthetic Workflow
The logical progression of the synthesis is outlined in the following workflow diagram.
// Nodes Reactants1 [label="Acetophenone +\n(CH₃)₂NH·HCl +\nParaformaldehyde", shape=cylinder, fillcolor="#FBBC05"]; Process1 [label="Mannich Reaction\n(Ethanol, HCl, Reflux)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate_HCl [label="Mannich Base HCl Salt\n(Crude Product)", shape=box]; Purification1 [label="Recrystallization", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate_Pure [label="3-(Dimethylamino)-1-phenyl-\npropan-1-one HCl", shape=box, style="rounded,filled", fillcolor="#FFFFFF"];
Neutralization [label="Basification (NaOH) &\nExtraction", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Free_Base [label="Free Mannich Base", shape=box];
Reactants2 [label="Methyl Chloride\n(CH₃Cl)", shape=cylinder, fillcolor="#FBBC05"]; Process2 [label="Quaternization (SN2)\n(Acetonitrile, RT)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="N,N,N-Trimethyl-3-oxo-3-\nphenylpropan-1-aminium chloride", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants1 -> Process1; Process1 -> Intermediate_HCl; Intermediate_HCl -> Purification1; Purification1 -> Intermediate_Pure; Intermediate_Pure -> Neutralization; Neutralization -> Free_Base;
{rank=same; Free_Base; Reactants2;} Free_Base -> Process2; Reactants2 -> Process2;
Process2 -> Final_Product; } Caption: Overall workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound is reliably achieved through a sequential two-stage process involving a Mannich reaction followed by N-methylation. This approach is advantageous due to its use of readily available starting materials, robust and well-documented reaction conditions, and generally high yields. The mechanistic clarity of both the Mannich condensation and the SN2 quaternization allows for intelligent process control and optimization. This guide provides a comprehensive framework for researchers to successfully synthesize this and related quaternary ammonium compounds for a variety of scientific applications.
References
- Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.
- Advances in the Chemistry of Mannich Bases. Chemical Reviews.
- Synthesis, Characterization and Application of Mannich Base.
- MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
- Mannich reaction. Wikipedia.
- Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis Online.
- Mannich Reaction. Thermo Fisher Scientific - US.
- β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure.
- 3-(DIMETHYLAMINO)-1-PHENYLPROPAN-1-ONE. ChemicalBook.
- This compound. CymitQuimica.
- Method for preparing mannich base quaternary ammonium salt-based high temperature resistant acidizing corrosion inhibitor and use of same.
- Synthesis and Characterization of a Novel Quaternary Ammonium Salt as a Corrosion Inhibitor for Oil-Well Acidizing Processes. ACS Omega.
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molecular structure of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
An In-Depth Technical Guide to the Molecular Structure of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Abstract
This technical guide provides a comprehensive examination of the molecular structure, properties, and analytical characterization of this compound (CAS: 24472-88-6). This compound integrates two key pharmacophoric features: a β-aminoketone scaffold and a quaternary ammonium cation. Such motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in bioactive molecules and their utility as synthetic intermediates. This document delineates the molecule's structural connectivity, proposes a robust synthetic pathway, and outlines a suite of analytical techniques essential for its unambiguous characterization. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a vital resource for scientists engaged in the synthesis and application of novel chemical entities.
Introduction: Contextualizing a Multifunctional Scaffold
Chemical Identity and Nomenclature
This compound is a quaternary ammonium salt with a distinct molecular architecture.[1] Its fundamental properties are summarized below, providing a foundational dataset for any research endeavor.
| Property | Value | Source |
| CAS Number | 24472-88-6 | [1][2] |
| Molecular Formula | C₁₂H₁₈ClNO | [1] |
| Molecular Weight | 227.73 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | ROEBDLGOYFXINS-UHFFFAOYSA-M | [1] |
| Canonical SMILES | C(C)CCC(=O)C1=CC=CC=C1.[Cl-] | |
| IUPAC Name | This compound |
The Significance of the β-Aminoketone Scaffold
The core of the molecule features a 3-amino-1-phenylpropan-1-one structure, commonly known as a β-aminoketone. This motif is a product of the Mannich reaction, a cornerstone of synthetic organic chemistry. β-Aminoketones are highly versatile synthetic intermediates, readily undergoing transformations such as reduction, cyclization, and elimination, making them valuable precursors for the synthesis of pharmaceuticals and other complex nitrogen-containing molecules.[3][4] Their presence in a molecule often signals a potential for further chemical elaboration or a role as a key structural component in biologically active compounds.
The Role of the Quaternary Ammonium Group
The presence of a permanently charged quaternary ammonium group imparts distinct physicochemical properties. This functional group significantly increases the molecule's polarity and water solubility. In the context of drug development, quaternary ammonium salts are utilized to modify a drug's absorption, distribution, metabolism, and excretion (ADME) profile, or to serve as the primary pharmacophore for interacting with biological targets, such as nicotinic acetylcholine receptors. The fixed positive charge is crucial for forming strong ionic interactions with anionic residues in protein binding sites.
Elucidation of the Molecular Structure
Connectivity and Key Functional Groups
The structure of this compound is defined by a central three-carbon (propane) chain.
-
C1: Bonded to the quaternary nitrogen atom of the trimethylammonium group.
-
C2: The methylene bridge connecting the amino and carbonyl functionalities.
-
C3: A carbonyl carbon (ketone), which is also bonded to a phenyl ring.
The cation's positive charge is localized on the nitrogen atom, which is balanced by a chloride (Cl⁻) counter-ion. This ionic interaction is a defining feature of its solid-state structure.
Predicted 3D Conformation and Intermolecular Forces
While a specific crystal structure for this exact compound is not publicly available, data from closely related molecular salts provide valuable insights into its likely solid-state arrangement.[5][6][7] The crystal packing will be dominated by electrostatic forces between the bulky trimethylammonium cation and the chloride anion.
In similar structures, such as N-Methyl-2-oxo-1-phenylpropan-1-aminium chloride, hydrogen bonding interactions of the type N-H···Cl are critical in forming dimeric units and stabilizing the crystal lattice.[6][7] Although the target molecule lacks N-H protons, weaker C-H···Cl and C-H···O hydrogen bonds, along with van der Waals forces, are expected to play a significant role in dictating the supramolecular assembly. The phenyl ring may also participate in π-stacking interactions, further stabilizing the crystal packing.
Synthesis and Derivatization Strategy
Proposed Synthetic Pathway: Mannich Reaction and Quaternization
The most logical and field-proven approach to synthesizing this molecule is a two-step sequence. This choice is predicated on the efficiency and high yields associated with the Mannich reaction for creating β-aminoketones and the straightforward nature of amine quaternization.
-
Step 1: Mannich Reaction. Acetophenone is reacted with formaldehyde and dimethylamine hydrochloride to form the Mannich base, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride. This reaction is a classic example of C-C bond formation and is highly reliable.
-
Step 2: Quaternization. The resulting tertiary amine is then treated with a methylating agent, such as methyl iodide or methyl chloride, to form the quaternary ammonium salt, this compound.
This pathway is selected for its use of readily available, cost-effective starting materials and its foundation in well-understood, scalable chemical transformations.[3]
Experimental Protocol: Synthesis and Purification
The following protocol is a self-validating system, where successful isolation and characterization of the intermediate justify proceeding to the next step.
Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetophenone (1 eq.), dimethylamine hydrochloride (1.2 eq.), and paraformaldehyde (1.5 eq.).
-
Solvent & Catalyst: Add absolute ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL).
-
Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Allow the mixture to cool to room temperature, then cool further in an ice bath. The product hydrochloride salt will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The resulting white solid should be the intermediate Mannich base hydrochloride.
Step 2: Synthesis of this compound
-
Setup: In a pressure-resistant flask, dissolve the dried Mannich base from Step 1 in a suitable polar aprotic solvent like acetonitrile.
-
Reagent Addition: Add an excess of methyl iodide (e.g., 3 eq.).
-
Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours. A precipitate of the quaternary ammonium salt will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold acetone to remove unreacted starting material and impurities. Recrystallize from a solvent system like ethanol/ether to obtain the pure product.
Physicochemical and Spectroscopic Characterization
A multi-technique approach is essential for the unambiguous structural confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR (Predicted):
-
~8.0-7.5 ppm (m, 5H): Aromatic protons of the phenyl group. Protons ortho to the carbonyl will be downfield shifted.
-
~3.8-3.6 ppm (t, 2H): Methylene protons at C1 (adjacent to the N⁺ group), deshielded by the positive charge.
-
~3.5-3.3 ppm (t, 2H): Methylene protons at C2 (α to the carbonyl group), deshielded by the ketone.
-
~3.2 ppm (s, 9H): Singlet for the nine equivalent protons of the three N-methyl groups on the quaternary nitrogen.
-
-
¹³C NMR (Predicted):
-
~198 ppm: Carbonyl carbon (C3).
-
~137-128 ppm: Aromatic carbons of the phenyl group (4 signals expected).
-
~65 ppm: N-methyl carbons.
-
~58 ppm: Methylene carbon at C1.
-
~35 ppm: Methylene carbon at C2.
-
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is the ideal technique for this ionic compound.
-
Expected Result: A prominent peak corresponding to the mass of the cation [C₁₂H₁₈NO]⁺.
-
Calculated Monoisotopic Mass of Cation: 192.1383 m/z.
-
Fragmentation: Key fragments would likely arise from cleavage alpha to the carbonyl group (loss of the phenyl group) or cleavage between C1 and C2.
X-ray Crystallography
Should the purification process yield single crystals of suitable quality, X-ray diffraction analysis would provide the definitive, unambiguous solid-state structure.[8] This technique would confirm the connectivity and provide precise bond lengths, bond angles, and detailed information about the intermolecular interactions with the chloride anion, validating the predictions made from related structures.
Potential Applications in Research and Drug Development
This compound, as a stable, water-soluble small molecule, holds potential in several research areas:
-
Synthetic Intermediate: It can serve as a precursor for more complex molecules. For instance, reduction of the ketone would yield a chiral alcohol, opening pathways to stereoselective synthesis.
-
Pharmacological Screening: The combination of the quaternary ammonium head and the phenylpropanone tail makes it a candidate for screening in assays targeting receptors or enzymes that recognize these motifs, such as cholinesterases or certain CNS receptors.
-
Scaffold for Library Synthesis: The molecule can be used as a foundational scaffold. Modifications to the phenyl ring (e.g., adding substituents) or replacement of the phenyl group with other aromatic or heterocyclic systems could generate a library of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a molecule of significant academic and pharmaceutical interest, embodying a synthetically accessible and functionally rich scaffold. Its structure is characterized by a quaternary ammonium cation and a β-aminoketone core, features that suggest high water solubility and versatile chemical reactivity. A robust synthesis via the Mannich reaction followed by N-methylation is the most logical pathway for its preparation. Unambiguous structural verification relies on a combination of NMR spectroscopy and mass spectrometry, with X-ray crystallography serving as the ultimate arbiter of its solid-state conformation. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the potential of this intriguing compound.
References
-
Dayananda, A. S., Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Narayana, B. (2011). N,N-Dimethyl-3-oxo-3-(thiophen-2-yl)propanaminium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2271. Retrieved from [Link]
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PubMed. (n.d.). N-Methyl-2-oxo-1-phenyl-propan-1-aminium chloride. Retrieved from [Link]
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Yathirajan, H. S., et al. (2011). N-Methyl-2-oxo-1-phenylpropan-1-aminium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1855. Retrieved from [Link]
- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
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Al-Ostoot, F. H., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(7), 1543. Retrieved from [Link]
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ResearchGate. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride mechanism of action
Technical Deep Dive: The Latent Electrophile Mechanism of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium Chloride
Abstract
This technical guide delineates the mechanism of action (MoA) of This compound (referred to herein as TMPAC ). Unlike receptor-ligand pharmacophores, TMPAC functions as a pro-electrophile . Its biological activity is governed by a non-enzymatic, pH-dependent
Chemical Architecture: The "Masked" Warhead
TMPAC is a quaternary ammonium salt derived from the Mannich base of acetophenone. It is designed to overcome the solubility limitations and immediate reactivity of
-
Chemical Structure:
-
Functional Classification: Quaternary Mannich Base / Latent Alkylating Agent.
-
Solubility Profile: High aqueous solubility due to the permanent cationic charge, allowing for systemic distribution prior to activation.
Mechanistic Concept:
The molecule contains a "trigger" (the acidic
The Activation Pathway: Spontaneous -Elimination
The core mechanism of TMPAC is not binding, but chemical transformation . It undergoes a Hofmann-type elimination (specifically, a retro-Michael reaction) at physiological pH (7.4).
The Reaction Mechanism
-
Deprotonation: The carbonyl group increases the acidity of the adjacent
-methylene protons ( , lowered by the inductive effect of the group). Base-catalyzed deprotonation occurs (mediated by buffer or cellular bases). -
Elimination: The resulting enolate collapses, expelling the neutral trimethylamine (
) leaving group. -
Release: The product is Phenyl Vinyl Ketone (PVK) , a highly reactive mono-enone.
DOT Diagram: The Activation & Alkylation Pathway
Pharmacodynamics: The Michael Addition
Once generated, PVK acts as a "soft" electrophile. According to the Hard and Soft Acids and Bases (HSAB) theory, it preferentially targets "soft" nucleophiles.
Primary Targets
-
Glutathione (GSH): PVK rapidly alkylates the cysteine thiol of GSH.
-
Consequence: Rapid depletion of the cellular antioxidant pool, leading to a drop in the GSH/GSSG ratio and subsequent oxidative stress (ROS accumulation).
-
-
Selenocysteine / Cysteine Enzymes:
-
Thioredoxin Reductase (TrxR): The accessible selenocysteine active site is highly vulnerable to alkylation by PVK. Inhibition leads to apoptotic signaling.
-
NF-
B Pathway: Alkylation of IKK or p65 subunits can inhibit NF- B translocation, exerting anti-inflammatory effects (or cytotoxicity depending on context).
-
Quantitative Relationship:
The cytotoxicity (
Experimental Validation Protocols
To validate this mechanism in a research setting, the following self-validating protocols are recommended.
Protocol A: Kinetic Analysis of Elimination (UV-Vis)
Purpose: Determine the half-life (
-
Preparation: Dissolve TMPAC in 10 mM HCl (stable stock).
-
Initiation: Dilute stock 1:100 into Phosphate Buffered Saline (PBS, pH 7.4) at 37°C in a quartz cuvette.
-
Measurement: Monitor Absorbance at 250 nm every 60 seconds for 60 minutes.
-
Analysis: Plot
vs. time. The slope represents .-
Validation: The reaction should follow pseudo-first-order kinetics.
-
Protocol B: Glutathione Depletion Assay (Ellman’s Method)
Purpose: Confirm the "soft" electrophile mechanism. Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).
| Step | Action | Mechanistic Insight |
| 1 | Incubate TMPAC (50 | Allows elimination (TMPAC |
| 2 | Add DTNB solution to aliquots. | DTNB reacts with remaining free -SH to produce TNB |
| 3 | Measure Absorbance at 412 nm. | Decreased absorbance indicates GSH alkylation. |
| 4 | Control: Run parallel with PVK (direct) and TMPAC + NAC (N-acetylcysteine). | Self-Validation: If TMPAC depletes GSH at the same rate as PVK formation (Protocol A), the mechanism is confirmed. |
Therapeutic vs. Toxicological Implications
-
Antineoplastic Potential: TMPAC derivatives are explored as "Cytotoxic Mannich Bases." They exploit the higher glycolytic rate (and sometimes slightly higher pH) of tumor microenvironments to release toxic enones locally.
-
Toxicity: The lack of specific recognition elements means PVK can indiscriminately alkylate proteins. Systemic toxicity (neurotoxicity via nerve terminal alkylation) is a major risk factor.
References
-
Dimmock, J. R., et al. (1999). "Cytotoxic Mannich bases of
-unsaturated ketones: Structure-activity relationships." Journal of Pharmaceutical Sciences. -
Gul, H. I., et al. (2021).[1] "Cytotoxic effects of Mannich bases via induction of caspase-3 pathway." Journal of the Turkish Chemical Society.[1]
-
Pati, H. N., et al. (2008). "Design and synthesis of Mannich bases as novel anticancer agents."[1][2][3] Bioorganic & Medicinal Chemistry.
-
Eyer, P., et al. (1986). "Reactions of p-substituted nitrosobenzenes with glutathione." (Foundational chemistry of Michael acceptors with GSH). Chemico-Biological Interactions.
Sources
solubility of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride in organic solvents
An In-depth Technical Guide to the Solubility of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride in Organic Solvents
Executive Summary
This compound is a quaternary ammonium salt incorporating both a charged, hydrophilic head and a lipophilic aryl ketone backbone. This structural duality dictates a complex solubility profile that is critical for its application in pharmaceutical formulations, organic synthesis, and materials science. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, a predictive assessment across a range of organic solvents, and a detailed, field-proven experimental protocol for accurate solubility determination. By synthesizing theoretical knowledge with practical methodology, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to effectively utilize this compound.
Chemical Identity and the Rationale for Solubility Analysis
Molecular Structure and Physicochemical Nature
This compound possesses a unique molecular architecture that defines its behavior in solution.
-
Ionic Head: The quaternary ammonium chloride group (-N+(CH₃)₃ Cl⁻) is permanently charged and highly polar. This feature confers strong interactions with polar solvents and is largely independent of pH.[1]
-
Organic Backbone: The 3-oxo-3-phenylpropan-1-amine structure provides a nonpolar, aromatic phenyl ring and a ketone group. The ketone's oxygen atom can act as a hydrogen bond acceptor.
This amphiphilic character—having both a polar, ionic region and a nonpolar, organic region—suggests that its solubility will be highly dependent on the chosen solvent system. The key to dissolving such a molecule is to find a solvent that can adequately solvate both the ionic head and the organic tail.
The Critical Role of Solubility in Application
Understanding and quantifying the solubility of this compound is not an academic exercise; it is a prerequisite for successful application:
-
In Drug Development: For formulation scientists, solubility dictates the choice of delivery vehicle, impacts bioavailability, and influences the manufacturing process of the final drug product. Poor solubility can be a major hurdle in developing effective therapeutics.
-
In Organic Synthesis: As a reactant or phase-transfer catalyst, its solubility in the reaction medium governs reaction kinetics, efficiency, and yield.[2] Choosing a solvent where the compound is sufficiently soluble is essential for a homogeneous reaction environment.
Theoretical Principles and Predictive Solubility
The principle of "like dissolves like" is the foundational concept for predicting solubility. For this compound, this means a solvent must accommodate its ionic and organic characteristics.
Key Solute-Solvent Interactions
-
Ion-Dipole Interactions: This is the primary force driving solubility in polar solvents. The positive nitrogen cation and chloride anion are strongly attracted to the partial negative and positive dipoles of polar solvent molecules (e.g., the oxygen and hydrogen in methanol).
-
Hydrogen Bonding: Polar protic solvents (e.g., water, ethanol, methanol) are particularly effective. They act as hydrogen bond donors to the chloride anion and the ketone's carbonyl oxygen, and their electronegative atoms interact favorably with the quaternary cation.
-
Van der Waals Forces: The phenyl ring and alkyl chain will interact with nonpolar or less polar solvents via weaker London dispersion forces. However, these interactions are generally insufficient to overcome the strong crystal lattice energy of the salt.
Predicted Solubility Profile in Common Organic Solvents
| Solvent Class | Example Solvent | Polarity Index | Dielectric Constant (20°C) | Key Interactions | Predicted Solubility | Rationale |
| Polar Protic | Water (H₂O) | 10.2 | 80.1 | Strong H-Bonding, Ion-Dipole | High | Excellent solvation of both cation and anion.[2][3] |
| Methanol (CH₃OH) | 5.1 | 33.0 | H-Bonding, Ion-Dipole | High | Highly effective at solvating ionic salts.[4][5] | |
| Ethanol (C₂H₅OH) | 4.3 | 24.5 | H-Bonding, Ion-Dipole | Moderate to High | Slightly less polar than methanol, but still a very effective solvent.[5] | |
| Polar Aprotic | DMSO (C₂H₆SO) | 7.2 | 46.7 | Strong Dipole, H-Bond Acceptor | High | High dielectric constant effectively shields ions. Solvates cations well.[4] |
| Acetonitrile (CH₃CN) | 5.8 | 37.5 | Strong Dipole | Moderate | Good dielectric constant, but less effective at solvating anions than protic solvents. | |
| Acetone (C₃H₆O) | 5.1 | 20.7 | Dipole, H-Bond Acceptor | Low to Moderate | Lower dielectric constant makes it less effective at stabilizing separated ions.[4] | |
| Low Polarity | Dichloromethane (CH₂Cl₂) | 3.1 | 9.1 | Dipole | Low / Insoluble | Insufficient polarity and dielectric constant to overcome crystal lattice energy. |
| Non-Polar | Toluene (C₇H₈) | 2.4 | 2.4 | Van der Waals | Insoluble | Cannot effectively solvate the ionic head of the molecule. |
| Hexane (C₆H₁₄) | 0.1 | 1.9 | Van der Waals | Insoluble | Lacks any significant polar interactions required for solvation. |
Experimental Protocol: The Isothermal Shake-Flask Method
To move from prediction to quantitative data, a rigorous, validated experimental method is required. The Isothermal Shake-Flask Method is the gold standard for determining the solubility of solids in liquids and is compliant with international standards such as OECD Guideline 105.[6][7]
Rationale for the Shake-Flask Method
This method is chosen for its reliability and directness. It physically establishes a saturated solution at a constant temperature, allowing for the direct measurement of the equilibrium concentration. This approach minimizes predictive errors and provides a true measure of solubility under defined conditions, making it a self-validating system.
Step-by-Step Experimental Workflow
Objective: To determine the saturation solubility of this compound in a selected solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (high purity).
-
Solvent of interest (analytical grade).
-
Thermostatically controlled shaker bath or incubator.
-
Glass flasks with airtight seals.
-
Centrifuge capable of temperature control.
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material).
-
Calibrated analytical balance.
-
Validated analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS).
Protocol:
-
Preparation: Add an excess amount of the solid compound to a flask containing a known volume of the solvent. "Excess" is critical; undissolved solid must remain visible at the end of the experiment to ensure saturation. A preliminary test with a small amount can help estimate the required excess.
-
Equilibration: Seal the flask and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 ± 0.5°C). Agitate the mixture for a prolonged period.
-
Causality Insight: A 24-hour equilibration is a standard starting point, but complex molecules may require 48-72 hours to reach true thermodynamic equilibrium. It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.
-
-
Phase Separation: After equilibration, let the flasks stand quiescently in the thermal bath for at least 24 hours to allow undissolved solids to settle.
-
Causality Insight: This step is crucial to prevent contamination of the sample with microscopic solid particles. Forcing rapid separation via centrifugation is a more robust alternative. Centrifuge the samples at the same temperature as the equilibration to avoid temperature-induced precipitation or dissolution.
-
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-warmed to the experiment temperature) into a clean vial.
-
Trustworthiness Check: Filtering removes any remaining suspended microparticles that could falsely elevate the measured concentration. The first few drops should be discarded to saturate the filter material and avoid adsorption losses.
-
-
Dilution and Analysis: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the calibrated range of the analytical instrument. Analyze the sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration.
-
Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor. The result is typically expressed in units of mg/mL, g/100mL, or mol/L.
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the Isothermal Shake-Flask protocol.
Caption: Workflow for the Isothermal Shake-Flask solubility determination method.
Visualization of Core Solubility Principles
The interplay between solute, solvent, and thermodynamic factors determines the final observed solubility. This relationship can be visualized as a logical framework.
Caption: Logical relationships governing the solubility of an ionic-organic compound.
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, a robust understanding of its physicochemical properties allows for a strong predictive assessment. The compound is expected to be highly soluble in polar protic solvents like water and methanol, moderately soluble in polar aprotic solvents like DMSO and acetonitrile, and largely insoluble in non-polar solvents such as toluene and hexane.
For any application requiring precise solubility data, experimental determination is non-negotiable. The Isothermal Shake-Flask method detailed herein provides a reliable and scientifically sound protocol for generating such data. By combining theoretical prediction with rigorous experimental validation, researchers and developers can confidently and effectively utilize this versatile compound in their work.
References
-
Loba Chemie. (2020). PHENYL TRIMETHYL AMMONIUM CHLORIDE Safety Data Sheet.
-
PubChem. N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride. National Center for Biotechnology Information.
-
AD PHARMACHEM. Phenyl Tri Methyl Ammonium Chloride.
-
Google Patents. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
-
Yoshizawa-Fujita, M., et al. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega.
-
Desnoyers, J. E., et al. (1965). Salting-in by Quaternary Ammonium Salts. Canadian Journal of Chemistry.
-
OECD. (2006). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1.
-
PubChem. (3-Hydroxypropyl)trimethylammonium chloride. National Center for Biotechnology Information.
-
ResearchGate. Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride.
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
-
Alfa Chemistry. (2024). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications.
-
Royal Society of Chemistry. (2014). Synthesis of cationic poly((3-acrylamidopropyl)trimethylammonium chloride) by SARA ATRP in ecofriendly solvent mixtures. Polymer Chemistry.
-
Google Patents. US3637520A - Solvent-soluble quaternary ammonium salts of cellulose sulfate.
-
FILAB. Solubility testing in accordance with the OECD 105.
-
U.S. EPA. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method.
-
Google Patents. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
-
Aubel-Sadron, G., et al. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et Biophysica Acta.
-
precisionFDA. N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)-.
-
Benchchem. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride.
-
Analytice. OECD 105 – Water Solubility Test at 20°C.
-
Oakwood Chemical. 3-Carboxy-N,N,N-trimethylpropan-1-aminium chloride.
-
Echemi. Solubility of Ammonium Chloride.
-
ResearchGate. Solubilities of Ammonia and Ammonium Chloride in Ammoniated and Nonammoniated Methanol and Ethylene Glycol between 298 K and 353 K.
Sources
- 1. youtube.com [youtube.com]
- 2. adpharmachem.com [adpharmachem.com]
- 3. 138-24-9 CAS | PHENYL TRIMETHYL AMMONIUM CHLORIDE | Quaternary Ammonium Compounds | Article No. 05238 [lobachemie.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. filab.fr [filab.fr]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Technical Guide to the Spectroscopic Characterization of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or specialized chemical entities is paramount. N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride, a quaternary ammonium salt incorporating a keto-phenyl moiety, presents a unique combination of structural features that can be elucidated through a multi-pronged spectroscopic approach. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside field-proven methodologies for data acquisition and interpretation.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₁₂H₁₈ClNO) possesses a quaternary ammonium head, a propanone linker, and a phenyl ring. Each of these components will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the functional groups present.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (N-(CH₃)₃) | 3.2 - 3.5 | Singlet (s) | 9H | Protons on the trimethylammonium group are chemically equivalent and deshielded by the positively charged nitrogen. |
| H-b (-CH₂-N⁺) | 3.6 - 3.9 | Triplet (t) | 2H | Methylene protons adjacent to the quaternary nitrogen are significantly deshielded and coupled to the adjacent methylene group (H-c). |
| H-c (-CH₂-CO) | 3.0 - 3.3 | Triplet (t) | 2H | Methylene protons alpha to the carbonyl group are deshielded and coupled to the adjacent methylene group (H-b). |
| H-d, H-h (ortho-ArH) | 7.9 - 8.1 | Doublet (d) or Multiplet (m) | 2H | Aromatic protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing nature of the ketone. |
| H-e, H-g (meta-ArH) | 7.4 - 7.6 | Triplet (t) or Multiplet (m) | 2H | Aromatic protons meta to the carbonyl group. |
| H-f (para-ArH) | 7.5 - 7.7 | Triplet (t) or Multiplet (m) | 1H | Aromatic proton para to the carbonyl group. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will identify all unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (N-(C H₃)₃) | 52 - 55 | Carbon atoms of the trimethylammonium group, shielded relative to the methylene carbons attached to the nitrogen. |
| C-2 (-C H₂-N⁺) | 65 - 68 | Methylene carbon directly attached to the positively charged nitrogen, showing significant deshielding. |
| C-3 (-C H₂-CO) | 38 - 42 | Methylene carbon alpha to the carbonyl group. |
| C-4 (C=O) | 195 - 200 | Carbonyl carbon, highly deshielded. |
| C-5 (ipso-ArC) | 135 - 138 | The aromatic carbon directly attached to the carbonyl group. |
| C-6, C-10 (ortho-ArC) | 128 - 130 | Aromatic carbons ortho to the carbonyl group. |
| C-7, C-9 (meta-ArC) | 128 - 130 | Aromatic carbons meta to the carbonyl group. |
| C-8 (para-ArC) | 133 - 136 | Aromatic carbon para to the carbonyl group. |
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄, as the compound is a salt).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate the ¹H NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching vibrations of C-H bonds on the phenyl ring. |
| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of C-H bonds in the trimethyl and methylene groups. |
| C=O (Ketone) | 1680 - 1660 | Strong | Stretching vibration of the conjugated aryl ketone. |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak | Stretching vibrations within the phenyl ring. |
| C-N⁺ Stretch | 970 - 900 | Medium | Characteristic stretching vibration of the C-N bond in the quaternary ammonium group. |
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.
Procedure:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Process the data by performing a background subtraction and ATR correction if necessary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.
Predicted Mass Spectrum
For a quaternary ammonium salt, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique suitable for pre-charged molecules.
-
Expected Molecular Ion: The analysis will be performed in positive ion mode. The spectrum will not show a molecular ion with the chloride counter-ion. Instead, the base peak or a very prominent peak will correspond to the cationic portion of the molecule.
-
Cation (M⁺): C₁₂H₁₈NO⁺
-
Exact Mass: 192.1383 m/z
-
-
Key Fragmentation Pathways: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of the N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium cation would likely proceed through pathways that neutralize the positive charge or lead to stable fragments.
Figure 1: Predicted major fragmentation pathways for the cation of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium.
Experimental Protocol for Mass Spectrometry Data Acquisition
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Instrument Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Set to an appropriate pressure for a stable spray.
-
Drying Gas (N₂): Temperature set to 250-300 °C.
-
Mass Range: Scan from m/z 50 to 500.
Data Analysis:
-
Identify the peak corresponding to the intact cation ([M]⁺).
-
If conducting MS/MS, select the parent ion (m/z 192.14) and apply collision-induced dissociation (CID) to observe the fragment ions.
-
Compare the observed accurate mass to the calculated theoretical mass to confirm the elemental composition.
Conclusion
The structural elucidation of this compound is reliably achieved through the synergistic application of NMR, IR, and Mass Spectrometry. While publicly available spectral data for this specific compound is scarce, the predicted data and outlined methodologies in this guide provide a robust framework for its synthesis, characterization, and quality control. By following these protocols, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their downstream applications in drug development and scientific research.
References
There are no direct references providing the spectroscopic data for this compound. The predicted data and methodologies are based on established principles of spectroscopic interpretation and data from analogous structures.
Technical Monograph: N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium Chloride
The "Masked" Phenyl Vinyl Ketone: Synthesis, Kinetics, and Application in Michael Additions
Part 1: Executive Summary & Chemical Identity
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride is a quaternary ammonium salt acting as a stable, water-soluble precursor to Phenyl Vinyl Ketone (PVK) . In drug development and organic synthesis, PVK is a highly reactive Michael acceptor that is difficult to store due to rapid polymerization. This salt solves that stability challenge by "masking" the reactive enone functionality until a basic trigger is applied.
This guide details the synthesis, elimination kinetics, and application of this salt as an in situ alkylating agent, specifically for cysteine targeting in proteomic profiling and the synthesis of heterocyclic pharmacophores.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | |
| Function | Latent Michael Acceptor / PVK Precursor |
| Molecular Formula | |
| Molecular Weight | 227.73 g/mol |
| Solubility | Highly soluble in water, MeOH; insoluble in |
| Key Reactivity |
Part 2: Mechanism of Action (The "Why")
The utility of this compound relies entirely on its ability to undergo controlled
The Unmasking Pathway
The quaternary ammonium group is an exceptional leaving group (
Figure 1: The activation pathway. The salt remains inert until base-catalyzed elimination generates the active electrophile (PVK), which then traps nucleophiles (e.g., thiols, amines).
Part 3: Synthesis & Preparation Protocols
Scientific Integrity Note: While many academic papers use methyl iodide (MeI) for quaternization, the resulting iodide salts are photolabile and biologically incompatible due to iodide toxicity. The protocol below describes the Chloride synthesis, which is preferred for biological applications.
Phase 1: Synthesis of the Mannich Base
Reaction: Acetophenone + Paraformaldehyde + Dimethylamine Hydrochloride
-
Reagents: Acetophenone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine HCl (1.1 eq), Ethanol (solvent), conc. HCl (catalytic).
-
Procedure:
-
Dissolve acetophenone and dimethylamine hydrochloride in ethanol.
-
Add paraformaldehyde and a catalytic drop of HCl.
-
Reflux for 2–4 hours. The solution will turn clear then eventually precipitate the Mannich base hydrochloride upon cooling.
-
Validation: TLC (mobile phase MeOH:DCM 1:9) should show disappearance of acetophenone.
-
Isolation: Filter the white precipitate and wash with cold acetone.
-
Phase 2: Quaternization to the Trimethylaminium Chloride
Reaction: Mannich Base (Free Base) + Methyl Chloride (or Methyl Iodide + Ion Exchange)
Option A: Direct Methylation (Pressure Vessel)
-
Free Basing: Treat the Phase 1 product with 10% NaOH/DCM extraction to isolate the free amine (
). -
Quaternization: Dissolve free amine in dry acetone in a pressure vessel. Introduce Methyl Chloride gas (1.5 eq). Heat to 60°C for 6 hours.
-
Result: The quaternary chloride salt precipitates directly from acetone.
Option B: Methyl Iodide Route + Anion Exchange (Lab Scale)
-
Dissolve free amine in acetone. Add Methyl Iodide (1.1 eq) at
. Stir at RT for 2 hours. -
Filter the resulting Iodide salt.
-
Ion Exchange: Pass the iodide salt through an Amberlite IRA-400 (Cl- form) resin column using water/methanol as eluent. Lyophilize the eluent to obtain the Chloride salt.
Part 4: Experimental Application Workflows
Workflow A: Controlled Release for Thiol Labeling
This protocol is used to test the reactivity of the salt against cysteine residues (simulating drug-target interaction).
-
Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.4).
-
Baseline: Dissolve the Quaternary Salt (1 mM) in buffer.
-
Trigger: Add Glutathione (GSH, 5 mM) to simulate a biological nucleophile.
-
Monitoring:
-
UV-Vis: Monitor absorbance at 245 nm. The appearance of PVK is transient; however, the consumption of the salt can be tracked.
-
LC-MS: Aliquot at t=0, 10, 30, 60 min. Quench with formic acid. Look for the mass shift corresponding to the S-(3-oxo-3-phenylpropyl)glutathione adduct (
).
-
Workflow B: Synthesis of Heterocycles (The Aza-Cope Trigger)
This salt is a precursor for 2-substituted pyridines or quinolines via condensation with enamines.
Figure 2: Synthetic cascade for heterocycle construction. The salt acts as a "slow-release" reagent, preventing polymerization of the vinyl ketone before the desired reaction occurs.
Part 5: Safety & Toxicology (Critical Analysis)
The Hidden Hazard: Researchers often treat quaternary ammonium salts as benign solids. However, This compound is a vesicant precursor . Upon contact with sweat (pH ~5-7) or mucous membranes, it generates Phenyl Vinyl Ketone.
-
Skin Contact: Causes delayed blistering due to alkylation of keratin and skin proteins.
-
Inhalation: Dust inhalation can cause severe respiratory alkylation.
-
Cytotoxicity: As established by Dimmock et al., these compounds exhibit cytotoxicity (
) against various cell lines (e.g., L1210 leukemia) specifically because they deplete cellular thiols [2].
Handling Protocol:
-
Always handle in a fume hood.
-
Weighing should be done in a closed balance or using antistatic guns to prevent dust dispersal.
-
Decontamination: Treat spills with 10% aqueous ammonia and glycine (to trap the generated PVK harmlessly).
References
-
Mannich, C., & Krösche, W. (1912). Ueber das Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin.[1] Archiv der Pharmazie, 250(1), 647-667.
-
Dimmock, J. R., et al. (1997). Anticancer and Cytotoxic Properties of Mannich Bases.[2][3] Current Medicinal Chemistry, 4(1), 1-22.
-
Gao, J., et al. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application. Molecules, 28(17), 6214.
-
Sikora, K., et al. (2023).[4] Quaternary Ammonium Salts of Cationic Lipopeptides with Lysine Residues - Synthesis, Antimicrobial, Hemolytic and Cytotoxic Activities.[4] Probiotics and Antimicrobial Proteins, 16, 1-15.
-
Save My Exams. (2025). Addition Elimination Reaction Mechanisms.[5]
Sources
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- 4. Quaternary Ammonium Salts of Cationic Lipopeptides with Lysine Residues - Synthesis, Antimicrobial, Hemolytic and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride: A Quaternary Ammonium Salt for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride is a quaternary ammonium salt with potential applications in various fields of chemical and pharmaceutical research. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential, yet largely unexplored, applications, particularly in the context of modern drug discovery. While specific biological data for this compound is limited in publicly accessible literature, this document aims to provide a valuable resource by examining its chemical characteristics, the synthesis of its precursors, and the broader context of quaternary ammonium compounds (QACs) in medicinal chemistry.
Introduction
Quaternary ammonium compounds (QACs) are a diverse class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups. This structural feature imparts unique physicochemical properties, leading to their widespread use as surfactants, disinfectants, and phase-transfer catalysts.[1][2] In recent years, the role of QACs in drug development has expanded, with applications in drug delivery systems and as integral components of complex therapeutic modalities.[3][4]
This compound, also known as (2-Benzoylethyl)trimethylammonium chloride, belongs to this class of compounds.[5][6] Its structure, featuring a phenyl-keto-ethyl backbone and a quaternary ammonium headgroup, suggests a potential for diverse chemical interactions and biological activities. This guide will delve into the synthesis of this compound, starting from its precursor, 3-(dimethylamino)-1-phenylpropan-1-one, and explore its potential applications, drawing parallels with the established roles of related QACs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 24472-88-6 | [7][8] |
| Molecular Formula | C12H18ClNO | [5] |
| Molecular Weight | 227.73 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| Synonyms | (2-Benzoylethyl)trimethylammonium chloride | [5] |
| Appearance | Solid (predicted) | |
| Solubility | Expected to be soluble in water and polar organic solvents |
Synthesis
The synthesis of this compound is a two-step process, beginning with the synthesis of its tertiary amine precursor, 3-(dimethylamino)-1-phenylpropan-1-one, via the Mannich reaction. This is followed by the quaternization of the tertiary amine.
Step 1: Synthesis of 3-(dimethylamino)-1-phenylpropan-1-one (Mannich Reaction)
The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[9][10][11] In this case, acetophenone, formaldehyde, and dimethylamine hydrochloride are reacted to form the Mannich base, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.
Reaction:
Experimental Protocol (Representative):
-
In a round-bottom flask, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.[12][13][14]
Diagram of the Mannich Reaction Workflow:
3-(dimethylamino)-1-phenylpropan-1-one + Methylating Agent → N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium salt
Caption: Workflow for the quaternization to the final product.
Potential Applications in Drug Development
While specific applications for this compound are not well-documented, its classification as a "Protein Degrader Building Block" by some chemical suppliers suggests a potential role in the burgeoning field of targeted protein degradation.
Linker Technology in PROTACs and ADCs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. [15]The linker is a critical component that influences the solubility, cell permeability, and overall efficacy of the PROTAC.
Quaternary ammonium salts are being explored as components of linkers for antibody-drug conjugates (ADCs) and PROTACs. [3][4]The positive charge of the quaternary ammonium group can enhance the solubility of the molecule, which is often a challenge in the development of these complex therapeutics. [15]this compound, with its defined chain length and reactive ketone functionality (which could be further modified), presents an interesting scaffold for incorporation into such linkers.
Antimicrobial Activity
Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial activity. [1][2][16][17]Their cationic headgroup interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. While the antimicrobial properties of this compound have not been specifically reported, it is plausible that it could exhibit such activity. Further research would be required to determine its efficacy against various bacterial and fungal strains.
Biological Activity and Toxicity (General Considerations for QACs)
The biological activity and toxicity of QACs are highly dependent on their specific chemical structure, particularly the length of the alkyl chains.
Mechanism of Action
The primary mechanism of antimicrobial action for QACs involves the disruption of cell membranes. The positively charged nitrogen atom is attracted to the negatively charged phospholipids in the cell membranes of bacteria and fungi. This interaction leads to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death. [1][16]
Toxicity
While widely used, QACs are not without toxicity concerns. At high concentrations, they can be irritating to the skin and mucous membranes. [18][19]Some studies have also raised concerns about the potential for certain QACs to cause reproductive toxicity in animals. [20]The toxicity of surfactants, in general, is an area of ongoing research, with a focus on their environmental impact and potential effects on human health. [21]The safety data sheet for this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and appropriate personal protective equipment should be used when handling this compound. [22]
Analytical Characterization
The characterization of this compound would typically involve a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure of the molecule. The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the propyl chain, and the methyl protons of the trimethylammonium group. [23][24]* Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the cation (C12H18NO+) and to confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-N bonds of the quaternary ammonium group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of QACs in various matrices and could be used for purity assessment and quantification. [25]
Conclusion
This compound is a quaternary ammonium salt with a chemical structure that suggests potential for a range of applications in research and development. While specific data on its biological activity and applications are currently scarce, its synthesis is achievable through well-established chemical reactions. Its potential as a building block for more complex molecules, such as linkers for protein degraders, warrants further investigation. As with all quaternary ammonium compounds, careful consideration of its potential toxicity and appropriate handling procedures are essential. This guide provides a foundational understanding of this molecule, which will hopefully stimulate further research into its properties and applications.
References
- Zhong, C., Tang, H., Cui, B., Shi, Y., & Cao, C. (2022).
-
Brunel University Research Archive. (n.d.). A study of the mannich reaction with. Retrieved from [Link]
-
European Patent Office. (2015). SYNTHETIC PROCESS FOR THE MANUFACTURE OF ECTEINASCIDIN COMPOUNDS AND INTERMEDIATES - Patent 2576569. Retrieved from [Link]
-
PubChem. (n.d.). (2-Benzoylethyl)trimethylammonium. Retrieved from [Link]
- Google Patents. (n.d.). US3903135A - Method for methylating and quaternizing.
-
PubChem. (n.d.). Benzyltrimethylammonium chloride. Retrieved from [Link]
- Google Scholar. (n.d.). An In-depth Technical Guide on (2-Benzoylethyl)trimethylammonium...
-
YouTube. (2020, March 26). The Mannich Reaction. Retrieved from [Link]
- Jain, M., et al. (2021). Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques. Environmental Science and Pollution Research, 28(43), 60357–60376.
- Kaczmarek, M. T., & Hryniewiecka, E. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives.
- Li, et al. (2025). Comparison of quaternary ammonium-based linkers for antibody-drug conjugates based on camptothecin derivatives. European Journal of Medicinal Chemistry, 287, 116008.
- Liu, Y., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine.
- Jiang, X., et al. (2016). Development of Novel Quaternary Ammonium Linkers for Antibody-Drug Conjugates.
-
Macmillan Group - Princeton University. (n.d.). deamination.pdf. Retrieved from [Link]
-
Branch Basics. (2025, March 10). Are Surfactants Toxic? The Dangers + Safe and Natural Alternatives. Retrieved from [Link]
-
ACS Omega. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. Retrieved from [Link]
-
AIP Publishing. (n.d.). Synthesis and Characterization of Poly (benzyl trimethyl ammonium chloride) Ionic Polymer. Retrieved from [Link]
- Futoma-Kołoch, B., et al. (2021). Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds. Antonie van Leeuwenhoek, 114(2), 135–152.
-
EWG's Guide to Healthy Cleaning. (n.d.). Cationic surfactants. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera. Retrieved from [Link]
-
MDPI. (2023). Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus. Retrieved from [Link]
-
ChemRxiv. (n.d.). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacopho. Retrieved from [Link]
-
SpringerLink. (2021). Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts. Retrieved from [Link]
-
EURL-Pesticides. (2016). Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyltrimethylammonium ethoxide. Retrieved from [Link]
-
ResearchGate. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride. Retrieved from [Link]
-
USDA ARS. (n.d.). Rapid assay for determination of water soluble quaternary ammonium compounds. Retrieved from [Link]
-
Hebei Sancolo Chemicals Co., Ltd. (2023, March 16). Which surfactant is toxic. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
PubMed Central. (2019). An Improved Method for the Quaternization of Nicotinamide and Antifungal Activities of Its Derivatives. Retrieved from [Link]
-
Molecules. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-1-propanone. Retrieved from [Link]
-
EPA. (n.d.). General Surfactants Human Health Definition. Retrieved from [Link]
- Google Patents. (n.d.). EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
-
Semantic Scholar. (n.d.). [The biological activity of quaternary ammonium salts (QASs)]. Retrieved from [Link]
-
PubMed Central. (n.d.). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
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Theoretical & Mechanistic Profiling of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium Chloride
A Pro-Drug & Reactive Intermediate Framework[1]
Executive Summary: The "Masked" Electrophile
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (often referred to as the quaternary salt of
This guide moves beyond basic characterization to explore the theoretical reactivity landscape of this molecule. We analyze the quantum mechanical drivers of its degradation, its utility as a cysteine-targeting warhead, and the computational frameworks required to model its behavior in physiological environments.
Molecular Architecture & Electronic Properties
To understand the reactivity of this aminium salt, one must first analyze its electronic distribution. The molecule consists of a benzoyl group connected by an ethylene bridge to a quaternary ammonium center.
Electronic Push-Pull Dynamics
Theoretical models (DFT-based) highlight a unique "push-pull" conflict that destabilizes the ethylene bridge under specific pH conditions:
-
The Electron Withdrawing Group (EWG): The carbonyl oxygen at position 3 exerts a strong inductive ($ -I
-M $) effect, significantly increasing the acidity of the -protons (C2 position). -
The Leaving Group: The trimethylammonium group is a bulky, positively charged moiety with a high propensity for leaving as neutral trimethylamine ($ \text{NMe}_3 $).
Structural Geometry (Computed)
Standard optimization (e.g., B3LYP/6-31G*) typically reveals:
-
C2-C3 Bond Length: Slightly shortened due to hyperconjugation with the carbonyl.
-
N-C1 Bond: Elongated compared to standard amines, indicating a "pre-activated" state for cleavage.
| Parameter | Theoretical Value (Approx.) | Significance |
| HOMO Location | Phenyl Ring / Carbonyl Oxygen | Dictates initial protonation sites in acid.[1] |
| LUMO Location | Indicates site of nucleophilic attack after elimination. | |
| Dipole Moment | > 10 Debye | High solubility in polar media; strong solvation shells. |
The Core Mechanism: -Elimination & PVK Release
The defining theoretical feature of this molecule is its degradation pathway. It does not typically undergo direct
The Pathway
-
Deprotonation: A base (solvent or enzyme active site) abstracts an acidic proton from the C2 position (alpha to the carbonyl).
-
Enolate Formation: The electrons form a transient enolate resonance structure.[1]
-
Ejection: The electron density collapses to form the C2-C1 double bond, ejecting the neutral trimethylamine.
-
Product: Formation of Phenyl Vinyl Ketone (PVK), a highly reactive
-unsaturated ketone.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Visualization of the Reaction Coordinate
The following diagram illustrates the transition from the stable salt to the reactive warhead.
[1][2][3]
Computational Methodologies: A Validated Protocol
For researchers attempting to model the stability or reactivity of this salt, standard molecular mechanics are insufficient. You must use Quantum Mechanics (QM) to capture the bond-breaking event.
Recommended DFT Protocol
To accurately predict the Transition State Energy ($ \Delta G^\ddagger $) of the elimination, follow this self-validating workflow:
-
Software: Gaussian 16, ORCA, or equivalent.[1]
-
Solvation Model: PCM or SMD (Water) is mandatory. The ionic nature of the reactant means gas-phase calculations will yield erroneous energy barriers (often overestimating stability by >20 kcal/mol).
-
Functional/Basis Set:
-
Optimization:
B97X-D / 6-31+G(d,p) (Includes dispersion corrections critical for the phenyl ring and bulky ammonium). -
Single Point Energy: CCSD(T) / def2-TZVP (For high-accuracy barrier heights).
-
Computational Workflow Diagram
Biological & Pharmacological Implications[1][2][4][5][6]
The "Warhead" Concept
In drug development, this molecule is rarely the final drug. It is a delivery system .[1]
-
Mechanism: The quaternary ammonium salt is highly water-soluble, allowing for oral or parenteral administration.
-
Activation: Upon reaching physiological pH (7.4), the equilibrium shifts toward elimination.
-
Target: The released PVK contains a "soft" electrophile (the
-carbon). It selectively alkylates "soft" nucleophiles, primarily Cysteine thiols (Cys-SH) in proteins (e.g., glutathione or active site cysteines in enzymes like proteases).
Toxicity vs. Efficacy
Theoretical studies of the product (PVK) show a low LUMO energy, correlating with high reactivity.
-
High Reactivity: Rapid depletion of cellular glutathione (GSH).
-
Therapeutic Window: The rate of elimination ($ k_{elim} $) must be tuned. If $ k_{elim} $ is too fast, systemic toxicity occurs. If too slow, the drug is excreted unchanged.
-
Tuning: Substituents on the phenyl ring can modulate the acidity of the
-protons, thereby controlling the release rate of the warhead.
References
The following references provide the foundational theoretical and experimental basis for the mechanisms described above.
-
Mechanism of Mannich Base Degradation
-
Reactivity of Vinyl Ketones (PVK)
-
Bioactivity of Quaternary Ammonium Mannich Bases
- Title: Advances in the Synthesis of Biologically Active Qu
- Source: Molecules (PMC), 2023.
-
URL:[Link]
-
Theoretical Studies on Adsorption/Interaction
- Title: Adsorption of quaternary ammonium salt hydrophobic modifiers... a density functional theory study.
- Source: Physicochemical Problems of Mineral Processing, 2023.
-
URL:[Link]
-
Mannich Reaction Kinetics
Sources
Methodological & Application
Application Note: N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride as a Phase Transfer Catalyst
This Application Note is designed for researchers and process chemists utilizing N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (also known as 3-Oxo-3-phenylpropyltrimethylammonium chloride ) as a Phase Transfer Catalyst (PTC).
While standard quaternary ammonium salts (e.g., TBAB, Aliquat 336) are ubiquitous, this specific functionalized salt belongs to the class of
Part 1: Executive Summary & Chemical Profile
Compound Overview
This compound is a functionalized cationic surfactant and phase transfer catalyst.[1][2] Unlike inert alkyl-quats, the presence of the phenacyl moiety (
-
IUPAC Name: this compound
-
Common Name: Mannich Base Quaternary Salt;
-Benzoylethyltrimethylammonium chloride -
Core Utility: Phase transfer of anionic nucleophiles (e.g.,
, , ) into organic media; surfactant-mediated catalysis. -
Critical Constraint: Base Sensitivity. This compound is the quaternary salt of a Mannich base. In the presence of strong bases (
) and heat, it undergoes -elimination to release Phenyl Vinyl Ketone (PVK) and trimethylamine.
Physicochemical Properties (PTC Context)
| Property | Data / Characteristic | Implication for PTC |
| Molecular Weight | 227.73 g/mol | Moderate size; efficient diffusion kinetics. |
| Hydrophilicity | High (due to ionic head + ketone) | Prefers aqueous/interface; requires polar organic solvents (DCM, Chloroform) for effective extraction. |
| Critical Micelle Conc. (CMC) | ~5-10 mM (Estimated) | Acts as a micellar catalyst at lower concentrations than simple quats. |
| Thermal Stability | Stable < 100°C (Neutral pH) | Avoid high-temperature reflux in basic media. |
| Solubility | Water (++), Ethanol (++), DCM (+) | Ideal for Liquid-Liquid PTC in Chlorinated solvents. |
Part 2: Mechanistic Principles & Stability Logic
The Dual-Pathway Mechanism
When using this catalyst, two competing pathways exist. The Desired Pathway (A) is the phase transfer of the anion. The Undesired Pathway (B) is the degradation of the catalyst via elimination.
Success depends on maintaining the reaction within Pathway A (Neutral/Mild Basic conditions).
Figure 1: Mechanistic pathway of this compound. Note the critical divergence: Strong bases trigger catalyst destruction (Red Path).
Part 3: Experimental Protocols
Protocol A: Neutral/Acidic Phase Transfer Oxidation
Best Use Case: Oxidation of alcohols or hydrocarbons using inorganic oxidants (KMnO4, Na2Cr2O7) where the catalyst transports the oxidant anion (
Materials:
-
Substrate: Benzyl Alcohol (10 mmol)
-
Oxidant: Potassium Permanganate (KMnO4) (15 mmol)
-
Catalyst: this compound (5 mol%)
-
Solvent: Dichloromethane (DCM) / Water (1:1 ratio)
Step-by-Step Methodology:
-
Preparation of Aqueous Phase: Dissolve 15 mmol KMnO4 in 20 mL of deionized water. Ensure complete dissolution.
-
Preparation of Organic Phase: Dissolve 10 mmol Benzyl Alcohol and 5 mol% Catalyst (113 mg) in 20 mL of DCM.
-
Note: The catalyst may not fully dissolve in DCM initially; it will partition upon mixing.
-
-
Initiation: Add the aqueous oxidant solution to the organic phase in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Stir vigorously (800+ RPM) at room temperature (20-25°C) .
-
Why? Vigorous stirring maximizes the interfacial area (
-phase), essential for PTC kinetics. -
Temperature Control: Do not heat. The reaction is exothermic, and thermal stability of the catalyst is better at ambient temperatures.
-
-
Monitoring: Monitor by TLC. The organic phase (DCM) will turn purple/brown as the permanganate is transferred and reduced to MnO2.
-
Quench & Workup:
-
Filter the mixture through a Celite pad to remove insoluble MnO2.
-
Separate the organic layer.
-
Wash with water (2 x 10 mL) to remove residual catalyst (the catalyst is water-soluble and easily removed, unlike lipophilic TBAB).
-
Dry over MgSO4 and concentrate.
-
Validation Criteria:
-
Yield: >90% conversion to Benzaldehyde/Benzoic acid.
-
Catalyst Fate: Catalyst should remain in the aqueous washings (verifiable by Dragendorff’s reagent test on the aqueous phase).
Protocol B: Nucleophilic Substitution (Halide Exchange)
Best Use Case: Converting alkyl chlorides to iodides (Finkelstein-like) or azides in a biphasic system. Condition:Strictly Neutral pH.
Materials:
-
Substrate: 1-Chlorooctane (10 mmol)
-
Nucleophile: Sodium Azide (NaN3) (15 mmol) - Caution: Toxic
-
Catalyst: this compound (10 mol%)
-
Solvent: Toluene / Water[5]
Step-by-Step Methodology:
-
Buffer Setup (Critical): Prepare the aqueous phase using 15 mmol NaN3 in 15 mL of Phosphate Buffer (pH 7.0) .
-
Reasoning: Unbuffered NaN3 solutions can become basic (
) due to hydrolysis ( ). Elevated pH triggers the elimination of the catalyst. Buffering protects the catalyst integrity.
-
-
Phase Mixing: Combine the aqueous buffer with 15 mL Toluene containing the substrate and 10 mol% catalyst.
-
Reflux: Heat to 80°C with vigorous stirring.
-
Stability Check: At 80°C, the catalyst is stable if the pH remains < 8.
-
-
Workup:
Part 4: Troubleshooting & Optimization
Solvent Compatibility Matrix
The efficiency of this catalyst relies on the partition coefficient (
| Solvent | Suitability | Notes |
| Dichloromethane | Excellent | High solubility of the ion-pair; standard for this catalyst. |
| Chloroform | Excellent | Similar to DCM; good for larger scales. |
| Toluene | Moderate | Catalyst is less soluble; requires higher temperature or agitation. |
| Hexane | Poor | Catalyst is insoluble; phase transfer will be kinetically limited. |
| THF | Avoid | Miscible with water; defeats the purpose of biphasic PTC. |
Handling the "Elimination" Risk
If the reaction mixture turns yellow/orange and develops a sharp, acrid odor (characteristic of Phenyl Vinyl Ketone), the catalyst has degraded.
-
Cause: pH > 9 or excessive heat (>100°C).
-
Solution:
-
Switch to a buffered aqueous phase (pH 6-7).
-
Lower reaction temperature.
-
If a base is required (e.g., alkylation of phenols), DO NOT USE THIS CATALYST . Use a non-functionalized quat like Tetrabutylammonium Bromide (TBAB) or Benzyltrimethylammonium Chloride.
-
Part 5: References
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Foundational text on Quaternary Ammonium PTC mechanics).
-
Lygo, B., & Andrews, B. I. (2004).[2] Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts.[2][8] Accounts of Chemical Research, 37(8), 518–525. Link (Context on functionalized ammonium salts).
-
Ager, D. J., et al. (1996). The Chemistry of Mannich Bases. Tetrahedron, 52(16), 5643-5668. (Authoritative source on the stability and elimination mechanisms of
-amino ketone salts). -
Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Reactions. Angewandte Chemie International Edition, 52(16), 4312–4348. Link
-
Vertex AI Search Result 1.1 . Phenyl Tri Methyl Ammonium Chloride - AD PHARMACHEM.[9] Retrieved from adpharmachem.com. (Verification of commercial availability and general PTC classification).
-
Vertex AI Search Result 1.7 . Heterocyclic Mannich bases... as corrosion inhibitors. (Demonstrates the surface-active properties of the 3-oxo-3-phenylpropyl moiety).
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Application Note: Streamlining Carbon-Carbon Bond Formation via In Situ Generation of Michael Acceptors
Utilizing N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride for Facile and Safe Michael Addition Reactions
Abstract
The Michael addition, a cornerstone of C-C bond formation, is pivotal in synthetic organic chemistry and drug discovery.[1][2] This application note presents a detailed protocol for the use of this compound, a stable and easy-to-handle Mannich base, as a precursor for the in situ generation of phenyl vinyl ketone, a highly reactive Michael acceptor. This method circumvents the challenges associated with the handling of unstable and lachrymatory α,β-unsaturated ketones, offering a safer, more efficient, and reproducible workflow for researchers. We will explore the underlying mechanism, provide a step-by-step experimental protocol with a representative nucleophile, and discuss the critical parameters for reaction success.
Introduction: The Michael Addition and the Challenge of Reactive Acceptors
The Michael addition, or conjugate 1,4-addition, involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3][4] This reaction is thermodynamically controlled and highly efficient for creating new carbon-carbon or carbon-heteroatom bonds, forming the backbone of countless complex molecules and pharmaceutical agents.[1][5]
Typical Michael acceptors, such as α,β-unsaturated ketones, are highly electrophilic and, in some cases, unstable, volatile, or possess hazardous properties. Phenyl vinyl ketone, for instance, is a potent lachrymator and is prone to polymerization. To enhance laboratory safety and experimental reproducibility, the use of stable precursors that can generate the reactive Michael acceptor in situ is a highly attractive strategy.
This compound is a quaternary ammonium salt, commonly known as a Mannich base.[6][7] Such salts are typically crystalline, stable solids that can be easily stored and handled. Upon treatment with a non-nucleophilic base, this compound undergoes a Hofmann elimination reaction to generate the highly reactive phenyl vinyl ketone directly in the reaction mixture, which is then immediately trapped by a present Michael donor. This "generate-and-trap" approach minimizes worker exposure to the hazardous intermediate and prevents its undesired polymerization.
Principle of the Reaction
The overall transformation is a two-stage process occurring in a single pot.
Stage 1: Hofmann Elimination (In Situ Acceptor Formation) The process begins with the base-mediated elimination of the quaternary ammonium salt. The base abstracts a proton from the carbon alpha to the carbonyl group, facilitating the elimination of the trimethylamine group and forming a carbon-carbon double bond in conjugation with the carbonyl group. This yields the active Michael acceptor, phenyl vinyl ketone.
Stage 2: Michael Addition (Conjugate Addition) A suitable Michael donor, typically a soft nucleophile such as an enolate derived from a 1,3-dicarbonyl compound, reacts with the newly formed α,β-unsaturated ketone.[8] The nucleophile attacks the electrophilic β-carbon of the phenyl vinyl ketone in a conjugate addition fashion.[2][4] Subsequent protonation of the resulting enolate yields the final 1,5-dicarbonyl adduct.[2]
Reaction Mechanism Overview
The mechanism involves the initial deprotonation of the Mannich base precursor to trigger the elimination, followed by the standard base-catalyzed Michael addition pathway.
Caption: Reaction mechanism overview.
Detailed Experimental Protocol
This protocol describes the Michael addition of diethyl malonate to phenyl vinyl ketone, generated in situ from this compound.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Molarity/Density | Notes |
| This compound | 24472-88-6 | 227.72 | - | Stable solid. Store in a cool, dry place. |
| Diethyl malonate | 105-53-3 | 160.17 | 1.055 g/mL | Michael Donor. |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | - | Base catalyst. Handle under inert atmosphere; highly hygroscopic. |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | 0.789 g/mL | Reaction Solvent. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 0.713 g/mL | Extraction Solvent. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M | For aqueous workup. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 | Sat. aq. soln. | For aqueous workup. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Sat. aq. soln. | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
Equipment
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle with temperature control
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Reaction Setup and Procedure
Caption: Experimental workflow.
Step-by-Step Protocol:
-
Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add this compound (2.28 g, 10.0 mmol, 1.0 eq.).
-
Solvent and Donor Addition: Add anhydrous ethanol (20 mL) to the flask, followed by diethyl malonate (1.76 g, 1.67 mL, 11.0 mmol, 1.1 eq.). Stir the resulting suspension at room temperature.
-
Base Addition: Carefully add sodium ethoxide (0.75 g, 11.0 mmol, 1.1 eq.) portion-wise to the stirring mixture. Note: An exothermic reaction may be observed.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (diethyl malonate) is consumed (typically 2-4 hours). A suitable eluent system is 20-30% ethyl acetate in hexanes.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 1 M HCl (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, diethyl 2-(3-oxo-3-phenylpropyl)malonate.
Expected Results
Based on similar Michael addition reactions, this protocol is expected to provide the desired product in good to excellent yield.
| Product | Appearance | Yield (Expected) | ¹H NMR (CDCl₃, δ ppm) |
| Diethyl 2-(3-oxo-3-phenylpropyl)malonate | Colorless Oil | 75-85% | ~7.95 (d, 2H), ~7.55 (t, 1H), ~7.45 (t, 2H), ~4.20 (q, 4H), ~3.80 (t, 1H), ~3.25 (t, 2H), ~2.40 (q, 2H), ~1.25 (t, 6H). (Note: These are predicted shifts and require experimental verification) |
Safety and Handling
-
General Precautions: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Quaternary Ammonium Salts: These compounds can be irritants. Avoid inhalation of dust and contact with skin and eyes.[10][11]
-
Sodium Ethoxide: NaOEt is a strong base and is corrosive and water-reactive. It can cause severe skin burns and eye damage.[12] Handle in an inert, dry environment.
-
Solvents: Ethanol and diethyl ether are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[9]
Conclusion
The use of this compound as a Michael acceptor precursor represents a significant process improvement for conducting Michael additions. This method provides a safer and more convenient alternative to handling reactive and hazardous α,β-unsaturated ketones directly. The protocol is robust, high-yielding, and can be adapted for a wide variety of Michael donors, making it a valuable tool for professionals in research, discovery, and process development.
References
-
Benchchem. (n.d.). Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one. Retrieved from Benchchem website.[1]
-
BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from BYJU'S website.[3]
-
Chemistry LibreTexts. (2023, August 2). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from Chemistry LibreTexts website.[13]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from Wikipedia website.[2]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from Master Organic Chemistry website.[4]
-
ResearchGate. (n.d.). (PDF) Michael addition reaction and its examples. Retrieved from ResearchGate website.[14]
-
MDPI. (2022, February 13). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from MDPI website.[15]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from Chemistry Steps website.[8]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from Organic Chemistry Portal website.[5]
-
ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from ADICHEMISTRY website.[16]
-
Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Retrieved from Chemistry LibreTexts website.[17]
-
NROChemistry. (n.d.). Michael Reaction. Retrieved from NROChemistry website.[18]
-
YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from YouTube website.[19]
-
CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica website.[6]
-
Alfa Chemistry. (n.d.). Michael Addition. Retrieved from Alfa Chemistry website.[20]
-
ResearchGate. (2025, October 14). (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from ResearchGate website.[21]
-
NIH. (n.d.). N-Methyl-2-oxo-1-phenylpropan-1-aminium chloride. Retrieved from NIH website.[22]
-
PubMed. (2022, February 13). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from PubMed website.[23]
-
Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides. Retrieved from Chemos GmbH&Co.KG website.[10]
-
YouTube. (2019, September 13). 15.02 The Mannich and Michael Reactions Revisited. Retrieved from YouTube website.[24]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[9]
-
Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. Retrieved from Google Patents website.[25]
-
Arkema. (n.d.). SAFETY DATA SHEET. Retrieved from Arkema website.[11]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from The Royal Society of Chemistry website.[26]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Retrieved from ResearchGate website.[27]
-
Medline. (n.d.). SAFETY DATA SHEET QUATERNARY DISINFECTANT CLEANER. Retrieved from Medline website.[12]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from Wikipedia website.[7]
-
R&D Medical. (n.d.). SAFETY DATA SHEET (SDS). Retrieved from R&D Medical website.[28]
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Application Notes and Protocols: N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride in Pharmaceutical Intermediate Synthesis
Introduction: The Mannich Reaction as a Cornerstone in Pharmaceutical Synthesis
The Mannich reaction, a three-component condensation, stands as a pivotal tool in the organic chemist's arsenal for constructing carbon-carbon and carbon-nitrogen bonds in a single step.[1][2] This reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group, utilizing an aldehyde (commonly formaldehyde) and a primary or secondary amine.[3] The resulting β-amino carbonyl compounds, known as Mannich bases, are versatile intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and agrochemicals.[4] This guide focuses on a specific Mannich base, N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride, and its critical role as a precursor in the synthesis of key pharmaceutical intermediates, with a particular emphasis on the pathway towards the antidepressant, fluoxetine.
This compound (and its closely related dimethylamino analogue) serves as a foundational building block. Its synthesis via the Mannich reaction is a classic example of this transformation's power and efficiency.[5] Subsequent functional group manipulations of this intermediate open pathways to more complex molecular architectures essential for therapeutic activity. This document provides a detailed exploration of the synthesis, mechanism, and application of this key intermediate, offering robust protocols for researchers and drug development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 24472-88-6 | [6] |
| Molecular Formula | C₁₂H₁₈ClNO | [6] |
| Molecular Weight | 227.73 g/mol | [6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [6] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[9]
-
Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]
The Mannich Reaction: Mechanism and Rationale
The synthesis of the core structure of our target intermediate relies on the Mannich reaction. The mechanism proceeds through two key stages: the formation of an electrophilic Eschenmoser-like salt (an iminium ion) and the subsequent nucleophilic attack by an enol or enolate.[3][10]
-
Iminium Ion Formation: Formaldehyde reacts with a secondary amine (in the case of the dimethylamino analogue) or a primary amine, followed by quaternization, under acidic conditions to form a highly electrophilic iminium ion.[11] The acid catalyst facilitates the dehydration of the intermediate hemiaminal.[12]
-
Enol Formation and Nucleophilic Attack: The ketone, in this case, acetophenone, tautomerizes to its enol form under acidic conditions.[11] The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[10]
-
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to regenerate the carbonyl group and yield the β-amino ketone, or Mannich base.
This one-pot synthesis is highly efficient for creating the β-amino propiophenone backbone, which is the foundational structure for further elaboration into pharmaceutical targets.
Caption: Generalized mechanism of the Mannich reaction.
Application: Synthesis of a Fluoxetine Precursor
A prominent application of this chemistry is in the synthesis of N-methyl-3-phenyl-3-hydroxypropylamine, a key intermediate for the antidepressant fluoxetine.[13][14] The overall synthetic workflow involves three main stages:
-
Mannich Reaction: Synthesis of the β-aminoketone hydrochloride.
-
Reduction: Stereoselective or non-selective reduction of the ketone to a secondary alcohol.
-
Williamson Ether Synthesis: Coupling of the alcohol with a suitable aryl halide.
Caption: Synthetic workflow to a fluoxetine precursor.
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Mannich Base)
This protocol is adapted from established literature procedures for the Mannich reaction.[5][15]
Materials:
-
Acetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).
-
Add 80 mL of 95% ethanol and 1 mL of concentrated HCl.
-
Heat the mixture to reflux on a steam bath for 2 hours. The initial two-layered mixture should become a homogeneous, yellowish solution as the paraformaldehyde dissolves.[5]
-
Filter the hot solution if it is not clear.
-
Transfer the solution to a beaker and cool in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold acetone to remove unreacted starting materials and byproducts. The excess dimethylamine hydrochloride is soluble in acetone.[5]
-
Dry the product under vacuum. The expected yield is approximately 66%.[5]
Self-Validation:
-
Melting Point: The dried product should have a melting point of 152-153°C. The material is somewhat hygroscopic, and moisture can depress the melting point.[5]
-
TLC Analysis: Monitor the reaction progress using TLC (e.g., silica gel with a suitable eluent system like dichloromethane/methanol) to confirm the consumption of acetophenone.
-
Spectroscopic Analysis: Characterize the product using ¹H NMR and IR spectroscopy to confirm the structure.
Protocol 2: Quaternization to this compound
This is a standard quaternization protocol for a tertiary amine.
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one (free base, obtained by neutralizing the hydrochloride salt)
-
Methyl iodide (or another methylating agent like dimethyl sulfate)
-
Ethyl acetate (or another suitable solvent)
Procedure:
-
Dissolve the free base of 3-(Dimethylamino)-1-phenylpropan-1-one in ethyl acetate.
-
Add a slight excess (1.1 equivalents) of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature. The quaternary ammonium salt will precipitate out of the solution as a white solid.
-
Monitor the reaction by TLC until the starting tertiary amine is consumed.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethyl acetate to remove any unreacted starting materials.
-
Dry the product under vacuum.
Self-Validation:
-
Solubility: The product should be soluble in water and polar protic solvents, unlike the free base.
-
Spectroscopic Analysis: ¹H NMR spectroscopy will show a characteristic singlet for the three methyl groups on the positively charged nitrogen atom, integrating to 9 protons.
Protocol 3: Reduction to N,N-Dimethyl-3-hydroxy-3-phenylpropan-1-amine
This protocol describes the reduction of the ketone functionality.
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol or water
Procedure:
-
Dissolve the Mannich base hydrochloride in methanol or water in a flask cooled in an ice bath.[14]
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution.[14]
-
Stir the reaction mixture at room temperature for 1 hour, or until the reaction is complete as monitored by TLC.[14]
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.[14]
-
Remove the solvent under reduced pressure.
-
Make the residue basic (pH 9-14) with an aqueous solution of NaOH or KOH.[16]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amino alcohol.
Self-Validation:
-
IR Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch (around 1685 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3400 cm⁻¹) will indicate a successful reduction.
-
¹H NMR Spectroscopy: The appearance of a new signal for the carbinol proton (CH-OH) and the disappearance of the characteristic downfield shift of the methylene protons adjacent to the carbonyl group will confirm the product structure.
Protocol 4: Williamson Ether Synthesis to form N,N-Dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propan-1-amine (NMP - a Fluoxetine Precursor)
This protocol outlines the coupling of the amino alcohol with an activated aryl halide.[4][17]
Materials:
-
N,N-Dimethyl-3-hydroxy-3-phenylpropan-1-amine
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAA)
-
4-Chlorobenzotrifluoride
Procedure:
-
To a solution of the amino alcohol (1 equivalent) in anhydrous DMSO, add sodium hydride (1.2 equivalents) with cooling.[17]
-
Heat the mixture at approximately 80°C for 1 hour to ensure the complete formation of the sodium alkoxide.[17]
-
Add 4-chlorobenzotrifluoride (1 equivalent) to the reaction mixture.
-
Continue heating at 80-100°C for 1-2 hours, monitoring the reaction by TLC.[17]
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography or by forming a salt (e.g., oxalate or hydrochloride) and recrystallizing.[4]
Self-Validation:
-
¹H NMR Spectroscopy: The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the trifluoromethylphenyl group will confirm the formation of the ether linkage.
-
Mass Spectrometry: Analysis of the product by mass spectrometry will show the expected molecular ion peak for the coupled product.
Conclusion
This compound and its related Mannich bases are indispensable intermediates in pharmaceutical synthesis. The protocols and mechanistic insights provided herein offer a comprehensive guide for researchers engaged in the synthesis of complex pharmaceutical molecules. The Mannich reaction provides an efficient entry point to the versatile β-aminoketone scaffold, which can be readily transformed through subsequent reduction and coupling reactions to yield high-value pharmaceutical intermediates like the precursors to fluoxetine. Adherence to the detailed protocols and safety guidelines will enable scientists to reliably and safely utilize this powerful synthetic tool in their drug discovery and development endeavors.
References
- Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303.
- Blicke, F. F., & Burckhalter, J. H. (1942). α-Piperidino- and α-Morpholino-β-p-alkoxypropiophenones and Related Compounds. Journal of the American Chemical Society, 64(3), 477–480.
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. (n.d.). Google Patents.
- CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. (n.d.). Google Patents.
-
Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]
- CN1059914C - Method for preparation of ammonium methyl N.N.N-trimethyl-N abietylsulfate. (n.d.). Google Patents.
-
Mannich reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 3-Hydroxy-N-methyl-3-phenyl-propylamine for Pharmaceutical Applications. Retrieved from [Link]
-
Synthesis, Characterization and Application of Mannich Base. (n.d.). Retrieved from [Link]
- An Updated Review on Synthetic applications of biologically important Mannich bases. (2023). Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. (n.d.). Retrieved from [Link]
-
N-methyl-3-phenylpropan-1-amine Safety Data Sheet. (2023). EDQM. Retrieved from [Link]
- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (n.d.). Google Patents.
- Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1145-1151.
-
Mannich Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
-
β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. (n.d.). Retrieved from [Link]
-
The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
PHENYL TRIMETHYL AMMONIUM CHLORIDE 99% (For Synthesis) Safety Data Sheet. (n.d.). Oxford Lab Fine Chem. Retrieved from [Link]
- Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxoimidazolidin-4-yl)methyl)succinimide. (2016). International Journal of Biosciences, 8(2), 1-8.
-
Mannich Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Mannich Reaction. (2021, September 9). YouTube. Retrieved from [Link]
-
Synthesis of Mannich bases hydrochloride 1. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. byjus.com [byjus.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound [cymitquimica.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. nbinno.com [nbinno.com]
- 14. 3-Hydroxy-N-methyl-3-phenyl-propylamine synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Alkylation Reactions Using N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Modern Tool for C-C and C-N Bond Formation
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride, a quaternary ammonium salt, belongs to the class of compounds known as Mannich bases.[1][2] These compounds are versatile intermediates in organic synthesis, valued for their ability to act as effective alkylating agents.[3] The utility of Mannich bases in medicinal chemistry is well-documented, with applications ranging from the synthesis of antimicrobial and anticancer agents to the development of anti-inflammatory and anticonvulsant drugs.[1][4]
The reactivity of this compound stems from its identity as a β-aminoketone salt.[5][6][7] Under appropriate conditions, it can undergo a deamination reaction to generate an α,β-unsaturated ketone. This reactive intermediate is a potent Michael acceptor, readily undergoing conjugate addition with a wide array of nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds, a fundamental transformation in the synthesis of complex organic molecules and active pharmaceutical ingredients.[3]
This application note provides a detailed protocol for the use of this compound in a representative alkylation reaction. We will delve into the underlying mechanism, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.
Chemical Properties and Structure
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 24472-88-6 |
| Molecular Formula | C₁₂H₁₈ClNO |
| Molecular Weight | 227.73 g/mol [8] |
| Appearance | Solid[8] |
| Purity | Typically ≥97.0%[8] |
Mechanism of Alkylation
The alkylating capability of this compound is predicated on its ability to serve as a precursor to a reactive Michael acceptor. The reaction is typically initiated by a base, which facilitates the elimination of the trimethylamine group. This elimination can also be promoted by heat. The resulting α,β-unsaturated ketone, phenyl vinyl ketone, is then attacked by a nucleophile in a Michael-type 1,4-conjugate addition. This mechanism is particularly effective for the alkylation of soft nucleophiles, such as enolates, amines, and thiols.
Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol details a representative procedure for the N-alkylation of a secondary amine using this compound. The principles outlined here can be adapted for the alkylation of other nucleophiles, such as indoles or active methylene compounds, with appropriate modifications to the reaction conditions.
Materials and Equipment
-
This compound (≥97%)
-
Secondary amine (e.g., morpholine, piperidine)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or toluene)
-
Base (e.g., triethylamine, potassium carbonate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Avoid inhalation of dust and vapors.[9]
-
Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) prior to use.[11][12]
-
Mannich bases and their precursors can be irritants; avoid contact with skin and eyes.[9]
Reaction Setup and Procedure
-
Reaction Assembly: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add this compound (1.0 eq).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., ethanol, 5-10 mL per mmol of the limiting reagent), followed by the secondary amine (1.1 eq).
-
Base Addition: Add the base (e.g., triethylamine, 1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the amine. For less reactive amines, heating may be necessary.[13] Monitor the progress of the reaction by TLC.
-
Reaction Workup:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add a suitable organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Visualizing the Workflow
Sources
- 1. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound [cymitquimica.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. sds.edqm.eu [sds.edqm.eu]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. researchgate.net [researchgate.net]
standard operating procedure for N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
A Stable Precursor for In Situ Phenyl Vinyl Ketone Generation
Part 1: Executive Summary & Rationale
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (often referred to as the quaternary salt of the Mannich base of acetophenone) serves a critical role in organic synthesis and drug discovery as a latent source of Phenyl Vinyl Ketone (PVK) .
PVK is a potent Michael acceptor used to covalently modify cysteine residues in proteins or to construct complex heterocycles via Michael addition. However, monomeric PVK is volatile, lachrymatory, and prone to rapid, uncontrolled polymerization. This quaternary ammonium salt overcomes these handling challenges by providing a crystalline, shelf-stable solid that releases reactive PVK only upon controlled exposure to mild base.
This guide details the standard operating procedures (SOPs) for handling, activating, and validating the use of this compound in high-stakes research environments.
Part 2: Chemical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 3-Benzoylpropyltrimethylammonium chloride; PVK-Quat Precursor |
| CAS Number | 177190-98-6 (Generic for cation); 5400-94-2 (Iodide analog ref) |
| Molecular Formula | C₁₂H₁₈ClNO |
| Molecular Weight | 227.73 g/mol |
| Appearance | White to off-white hygroscopic crystalline powder |
| Solubility | Highly soluble in water, methanol, ethanol; Insoluble in Et₂O, Hexanes |
| Stability | Stable at -20°C under argon. Decomposes to PVK at pH > 8.0. |
Part 3: Mechanism of Action (Activation Pathway)
The utility of this salt relies on a Hofmann-type
Figure 1: Mechanism of base-mediated activation. The stable quaternary salt undergoes elimination to release Phenyl Vinyl Ketone (PVK), which is immediately trapped by the target nucleophile.
Part 4: Safety & Handling Architecture
Critical Warning: While the salt is stable, it generates Phenyl Vinyl Ketone , a severe lachrymator and skin sensitizer.
-
The "Trojan Horse" Hazard: Treat the solid salt as if it were the volatile lachrymator. Once dissolved in buffer or basic organic solvent, it is the lachrymator.
-
Engineering Controls: All weighing and dissolution must occur inside a certified chemical fume hood.
-
Deactivation: Spills should be treated immediately with 1M NaOH containing 5% Glycine or Cysteine (to scavenge the generated PVK) before disposal.
Part 5: Experimental Protocols
Protocol A: In Situ Generation and Nucleophilic Trapping
Application: Covalent inhibitor screening or synthesis of
Reagents:
-
Precursor Salt (228 mg, 1.0 mmol)
-
Target Nucleophile (e.g., Thiol/Amine, 1.0 - 1.2 equiv)
-
Solvent: 1:1 Ethanol/Water or DMF (depending on solubility)
-
Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
Workflow:
-
Preparation:
-
Dissolve 1.0 mmol of the Target Nucleophile in 5 mL of solvent in a round-bottom flask.
-
Cool to 0°C (ice bath) to control the rate of the subsequent Michael addition.
-
-
Activation:
-
Add 1.0 mmol (228 mg) of This compound directly to the flask.
-
Critical Step: Add 1.2 equivalents of Base (e.g., 170 µL Et₃N) dropwise.
-
Observation: The solution may become slightly yellow, and a "fishy" odor (Trimethylamine) may develop. This confirms PVK generation.
-
-
Reaction:
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (25°C) for 2 hours.
-
Monitor via TLC or LC-MS. The precursor salt is very polar (baseline on normal phase), while the Michael adduct will be less polar.
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL) and wash with 1M HCl (to remove residual amine/base) and Brine.
-
Dry over MgSO₄ and concentrate.
-
Protocol B: Quality Control & Validation
Objective: Confirm the integrity of the salt and ensure no premature degradation (polymerization).
Method: ¹H-NMR (D₂O or DMSO-d₆)
| Signal Region (ppm) | Multiplicity | Integration | Assignment | Interpretation |
| 7.9 - 7.5 | Multiplet | 5H | Aryl Protons | Phenyl ring stability. |
| 3.8 - 3.6 | Triplet | 2H | -CH₂-N⁺ | Alpha to nitrogen. |
| 3.5 - 3.3 | Triplet | 2H | -CO-CH₂- | Alpha to carbonyl. |
| 3.1 | Singlet | 9H | -N⁺(CH₃)₃ | Diagnostic Peak. |
Pass Criteria:
-
Sharp singlet at ~3.1 ppm.
-
Absence of multiplet signals between 5.8–6.5 ppm (Vinyl protons of free PVK).
-
Absence of broad peaks (Polymer).
Part 6: Workflow Visualization
Figure 2: Operational workflow for the safe utilization of the precursor in synthesis.
Part 7: References
-
Mannich, C., & Heilner, G. (1922). Über die Synthese von β-Keto-basen aus Acetophenon, Formaldehyd und Aminbasen. Berichte der deutschen chemischen Gesellschaft.
-
Gao, J., et al. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application.[1] Molecules (Basel, Switzerland).
-
Chemistry LibreTexts. (2015). Quaternary Ammonium Salts: Hofmann Elimination.[2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57370655, N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride. (Structural Analog Reference).
-
Simmons, R. (2020). Mannich Reaction to Synthesize Vinyl Ketones.[3] YouTube Educational Series.
Sources
synthesis of heterocyclic compounds with N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Executive Summary
This application note details the methodological utility of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (henceforth referred to as TMPAC ) as a "masked" source of phenyl vinyl ketone (PVK) for the synthesis of diverse heterocyclic scaffolds.
Direct use of phenyl vinyl ketone is often hampered by its high volatility, toxicity, and tendency to undergo rapid polymerization. TMPAC overcomes these limitations by releasing PVK in situ via a controlled Hofmann elimination under mild basic conditions. This protocol guide focuses on the synthesis of pyrazolines, isoxazolines, and quinolines , providing researchers with self-validating workflows for high-yield heterocyclic construction.
Mechanistic Principles & Reagent Profile
Reagent: this compound Role: Latent Michael Acceptor / Electrophile Precursor CAS (Related Base): 937-05-3 (Mannich base precursor)
The utility of TMPAC relies on a Base-Promoted Elimination-Addition Cascade .
-
Trigger Phase (Elimination): In the presence of a base (pH > 8), TMPAC undergoes Hofmann elimination, releasing trimethylamine (
) and generating the reactive intermediate Phenyl Vinyl Ketone (PVK) . -
Capture Phase (Michael Addition): A dinucleophile (e.g., hydrazine, hydroxylamine) attacks the
-carbon of the nascent PVK. -
Cyclization Phase: The resulting intermediate undergoes intramolecular condensation with the carbonyl group to close the ring.
Pathway Visualization
Figure 1: The "Masked Electrophile" mechanism. TMPAC releases the reactive enone only when triggered by base, preventing polymerization.
Experimental Protocols
Protocol A: Synthesis of 3,5-Diphenyl-2-pyrazoline
Target Application: Fluorescent probes, antidepressant pharmacophores.
Rationale: Pyrazolines are formed by reacting the in situ generated PVK with phenylhydrazine. The quaternary salt ensures a slow release of PVK, matching the reaction rate of the hydrazine and suppressing side reactions.
Materials:
-
TMPAC: 10 mmol (2.27 g)
-
Phenylhydrazine: 11 mmol (1.08 mL)
-
Ethanol (95%): 30 mL
-
Sodium Hydroxide (10% aq): 2.0 mL
-
Glacial Acetic Acid: Catalytic (2-3 drops)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of TMPAC in 20 mL of ethanol.
-
Activation: Add the phenylhydrazine (11 mmol) to the solution.
-
Triggering: Add 2.0 mL of 10% NaOH dropwise. Observation: A faint smell of trimethylamine (fishy odor) indicates the release of PVK.
-
Reflux: Heat the mixture to reflux (
C) for 3 hours. The solution will typically darken to a deep orange/red. -
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting salt (baseline) should disappear; a fluorescent spot (Pyrazoline) will appear at
. -
Work-up: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-water.
-
Isolation: The precipitate (yellow solid) is filtered, washed with cold water (2 x 20 mL), and recrystallized from ethanol.
Data Validation:
-
Yield: Expected 75-85%.
-
Melting Point:
C (Lit. value for 1,3,5-triphenyl-2-pyrazoline). -
NMR Check: Disappearance of the
singlet at ppm.
Protocol B: Synthesis of 3-Phenyl-5-substituted-isoxazolines
Target Application: Antibacterial agents, latent
Rationale: Hydroxylamine acts as the dinucleophile. The oxygen attacks the carbonyl after the initial nitrogen Michael addition (or vice versa depending on pH), forming the isoxazoline ring.
Materials:
-
TMPAC: 10 mmol
-
Hydroxylamine Hydrochloride: 12 mmol
-
Sodium Acetate: 15 mmol (buffers the reaction)
-
Ethanol/Water (1:1): 40 mL
Methodology:
-
Buffer Prep: Dissolve Hydroxylamine HCl and Sodium Acetate in 20 mL water.
-
Addition: Add TMPAC dissolved in 20 mL ethanol to the aqueous mixture.
-
Reaction: Reflux for 4-6 hours.
-
Extraction: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).
-
Purification: Dry organic layer over
, concentrate, and recrystallize from hexane/ether.
Critical Control Points & Troubleshooting
| Parameter | Optimal Condition | Failure Mode | Corrective Action |
| pH Control | Basic (pH 8-10) | Acidic pH (<7) | No elimination occurs; TMPAC remains stable. Add NaOH or |
| Temperature | Room Temp (<25 | Reaction is sluggish; incomplete conversion. Increase heat. | |
| Stoichiometry | 1.1 eq Nucleophile | Excess TMPAC | Unreacted PVK polymerizes, forming tarry impurities. Use slight excess of nucleophile. |
| Solvent | EtOH, MeOH, DMF | Non-polar (Hexane) | TMPAC is insoluble; phase transfer catalyst (e.g., TBAB) required. |
Comparative Data: TMPAC vs. Free Mannich Base
Researchers often choose between the quaternary salt (TMPAC) and the hydrochloride salt (Mannich Base HCl).
| Feature | TMPAC (Quaternary Salt) | Mannich Base HCl |
| Leaving Group | Trimethylamine ( | Dimethylamine ( |
| Elimination Rate | Fast (Hofmann) | Slower (Retro-Mannich equilibrium) |
| Reaction pH | Mild Base ( | Stronger Base often required |
| Atom Economy | Lower (loss of MeCl + | Higher |
| Recommendation | Preferred for sensitive substrates requiring rapid, irreversible PVK generation. | Preferred for large-scale industrial synthesis where cost is paramount. |
Workflow Diagram
Figure 2: Standardized workflow for heterocyclic synthesis using TMPAC.
References
-
Mannich Base Chemistry & Elimin
-
Synthesis of Pyrazolines via Mannich Salts
- Title: Synthesis of substituted N-heterocycles by N-arylation (Contextual grounding on pyrazoline form
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
In Situ Gener
-
Heterocycle Synthesis
-Amino Ketones
Sources
- 1. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. oarjbp.com [oarjbp.com]
- 5. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride reaction conditions
Introduction & Strategic Utility
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (also known as the quaternary ammonium salt of the acetophenone Mannich base) serves a critical function in organic synthesis: it is the stabilized, latent equivalent of Phenyl Vinyl Ketone (PVK) (Acrylophenone).[1]
Direct use of PVK is plagued by its high instability; it polymerizes rapidly under ambient conditions and is a potent lachrymator.[1] By storing the molecule as its quaternary ammonium salt, researchers can generate the reactive enone in situ via a base-mediated Hofmann elimination.[1] This "generate-and-trap" strategy ensures that the reactive intermediate is consumed by the nucleophile immediately upon formation, suppressing polymerization and improving yields in Michael additions and Robinson annulations.[1]
Key Applications:
-
Michael Acceptor Precursor: For synthesis of 1,5-diketones.[1]
-
Heterocycle Synthesis: Precursor for substituted pyridines, quinolines, and pyrazolines.[1]
-
Polymer Chemistry: As a monomer source for controlled radical polymerization (RAFT/ATRP) where handling the free monomer is hazardous.[1]
Mechanistic Principles
The utility of this salt relies on a Hofmann Elimination (E2) mechanism.[1] Under basic conditions, the
Figure 1: Mechanistic pathway from stable salt to Michael Adduct via in situ PVK generation.[1]
Experimental Protocols
Protocol A: Synthesis of the Quaternary Chloride Salt
Note: While the Iodide salt is easier to prepare (using MeI), the Chloride salt is often preferred in pharmaceutical contexts to avoid iodide waste.[1] This protocol uses an ion-exchange method from the commercially available Mannich base hydrochloride.[1]
Reagents:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Mannich Base HCl)[1]
-
Sodium Hydroxide (10% aq)[1]
-
Methyl Iodide (MeI) [Caution: Carcinogen][1]
-
Amberlite IRA-400 (Cl form) Ion Exchange Resin[1]
-
Solvents: Diethyl ether, Methanol, Ethanol.[1]
Step-by-Step Methodology:
-
Free Base Generation: Dissolve Mannich Base HCl (10 mmol) in water (20 mL). Add 10% NaOH until pH > 10.[1] Extract immediately with Diethyl ether (3 x 20 mL). Dry organics (
) and concentrate in vacuo to obtain the free amine oil.[1] -
Quaternization (Iodide Intermediate): Dissolve the free amine in anhydrous Ethanol (10 mL). Cool to 0°C. Add Methyl Iodide (12 mmol, 1.2 equiv) dropwise.
-
Reaction: Stir at room temperature for 4 hours. A white precipitate (the Iodide salt) will form.[1]
-
Isolation: Filter the solid, wash with cold ether.[1]
-
Anion Exchange (Iodide to Chloride):
-
Pack a glass column with Amberlite IRA-400 (Cl form) resin (approx.[1] 20g).
-
Dissolve the Iodide salt in minimum Methanol/Water (1:1).[1]
-
Elute through the column.[1] Collect fractions.
-
Monitor by adding a drop of
to a test aliquot; chloride gives a white precipitate soluble in ammonia, iodide gives a yellow precipitate insoluble in ammonia.[1]
-
-
Final Isolation: Lyophilize the aqueous/methanol fractions to obtain This compound as a hygroscopic white solid. Store in a desiccator.
Protocol B: In Situ Generation & Michael Addition (The "Standard" Application)
This protocol describes the reaction of the salt with a cyclic keto-ester (e.g., Ethyl 2-oxocyclopentanecarboxylate) to form a Robinson Annulation precursor.[1]
Reagents:
-
Quaternary Ammonium Salt (from Protocol A): 1.1 equiv
-
Nucleophile (Michael Donor): 1.0 equiv[1]
-
Base: Potassium Carbonate (
) or Triethylamine ( )[1] -
Solvent: 1:1 mixture of Water/DCM (Biphasic) OR Ethanol (Monophasic)[1]
Workflow Visualization:
Figure 2: Workflow for one-pot elimination-addition sequences.
Detailed Procedure:
-
Setup: In a round-bottom flask, suspend the This compound (1.1 mmol) and the Nucleophile (1.0 mmol) in Ethanol (5 mL).
-
Initiation: Add Triethylamine (1.2 mmol) dropwise. The solution may become slightly cloudy as the ammonium salt dissolves and trimethylamine is liberated.[1]
-
Reaction: Stir at ambient temperature (20–25°C).
-
Workup:
-
Purification: Concentrate and purify via silica gel chromatography.
Critical Parameters & Troubleshooting
| Parameter | Recommendation | Scientific Rationale |
| pH Control | Maintain pH 8–10 | Too high (>12) causes polymerization of the generated PVK.[1] Too low (<7) prevents elimination of the ammonium salt.[1] |
| Temperature | 0°C to 25°C | Higher temperatures (>40°C) favor polymerization of PVK over the Michael addition.[1] |
| Solvent System | Ethanol or DCM/Water | Protic solvents (EtOH) stabilize the transition state.[1] Biphasic systems (DCM/Water) keep the base separated from the sensitive enone until the interface reaction occurs.[1] |
| Stoichiometry | 1.1 - 1.2 equiv Salt | Slight excess accounts for any PVK that polymerizes before reacting with the nucleophile.[1] |
| Odor Control | Use Fume Hood | The reaction releases Trimethylamine (fishy odor).[1] Acidic workup is mandatory to sequester this amine as a salt before disposal.[1] |
Safety & Handling
-
Lachrymator Warning: Although the salt is stable, the generated Phenyl Vinyl Ketone is a severe lachrymator and skin irritant.[1] Always assume the reaction mixture contains free PVK.[1]
-
Trimethylamine: The byproduct is a gas at room temperature (bp 3°C) or liquid in solution.[1] It is toxic and malodorous.[1][2] All rotovap exhaust should be vented into a fume hood or through an acid scrubber.[1]
References
-
Synthesis of Aryl Vinyl Ketones: Title: Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application.[1][3] Source:Molecules (via PubMed Central), 2023.[1] URL:[Link]
-
Mannich Base Chemistry & Elimination: Title: The Mannich Reaction: Mechanism and Applications.[1][2] Source:Journal of the American Chemical Society (Classic Reference context via LibreTexts).[1] URL:[Link]
-
Quaternary Ammonium Salts in Synthesis: Title: Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts.[1] Source:Journal of Organic Chemistry, 2022.[1] URL:[Link]
-
Physical Properties & Safety: Title: 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Precursor Data).[1][4] Source:PubChem Compound Summary. URL:[Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
- 3. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride | C11H18ClNO | CID 2770479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Introduction: The Analyte and Its Importance
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride is a quaternary ammonium compound (QAC) featuring a cationic headgroup, a propyl linker, and a phenyl ketone moiety. As a QAC, it is permanently charged and possesses surfactant-like properties. The phenyl ketone group provides a strong chromophore, making it amenable to ultraviolet (UV) detection. Accurate and precise quantification of this compound is critical for various applications, including:
-
Pharmaceutical Development: To determine the purity of active pharmaceutical ingredients (APIs) or intermediates, and for formulation assay.
-
Quality Control: To ensure product consistency and meet regulatory specifications in manufacturing processes.
-
Research and Development: To measure reaction yields, monitor stability, or quantify the compound in various experimental matrices.
This guide provides detailed protocols for three robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Physicochemical Properties & Method Selection Rationale
Understanding the analyte's structure is paramount for method development.
-
Quaternary Ammonium Group: The permanently positive charge makes this compound highly polar and non-volatile. This dictates the choice of chromatography, favoring reversed-phase with ion-pairing agents or mixed-mode chromatography over gas chromatography[1].
-
Phenyl Ketone Group: This moiety contains a conjugated system that absorbs UV light, making HPLC with UV detection a primary technique for quantification.
-
Ionic Nature: The compound exists as a salt, ensuring good solubility in polar solvents like water, methanol, and acetonitrile, which are common mobile phase constituents.
Based on these properties, the selected analytical techniques offer a tiered approach:
-
HPLC-UV: The workhorse method for routine quality control due to its robustness, cost-effectiveness, and the analyte's strong UV chromophore.
-
LC-MS/MS: The gold standard for high-sensitivity, high-selectivity analysis, especially for quantifying low levels of the analyte in complex matrices (e.g., biological fluids, environmental samples)[2][3][4].
-
qNMR: An absolute quantification method that does not require a specific reference standard of the analyte, making it invaluable for certifying in-house primary standards or when a certified reference material is unavailable[5][6][7].
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for assay and purity determinations in controlled samples like drug substances and formulated products. The strategy involves using a reversed-phase column with an acidic mobile phase to ensure the analyte remains in its cationic form and exhibits good peak shape.
Causality Behind Experimental Choices
-
Column: A C18 column is chosen for its hydrophobic stationary phase, which provides retention for the phenyl group of the analyte.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) serves two purposes: it protonates residual silanols on the silica backbone of the column, minimizing peak tailing, and ensures the analyte is consistently charged. Acetonitrile is a common organic modifier that elutes the compound from the C18 column.
-
Detection: The phenyl ketone group is expected to have a UV absorbance maximum (λ-max) around 245-255 nm. This wavelength is selected for detection to maximize sensitivity and minimize interference from other components that may not absorb at this wavelength.
Detailed Experimental Protocol
Step 1: Reagent and Standard Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the Diluent.
Step 2: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 70% Mobile Phase A / 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 250 nm (Verify λ-max by spectrum analysis) |
| Run Time | 10 minutes |
Step 3: Sample Analysis Workflow
Caption: HPLC-UV sample analysis and data processing workflow.
Step 4: Data Processing
-
Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.999.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the sensitive and specific detection of a triple quadrupole mass spectrometer.
Causality Behind Experimental Choices
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is selected because the analyte is a permanently charged quaternary ammonium cation, making it extremely easy to ionize via ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion in the third quadrupole (Q3). This process provides exceptional specificity, as it's highly unlikely that an interfering compound will have the same precursor ion and the same product ion.
-
Chromatography: A fast gradient elution is often used to ensure sharp peaks and quick analysis times, which is sufficient because the mass spectrometer provides the necessary selectivity.
Detailed Experimental Protocol
Step 1: Reagent and Standard Preparation
-
Mobile Phases & Diluent: Same as for the HPLC-UV method.
-
Internal Standard (IS) Stock: If available, use a stable isotope-labeled version of the analyte (e.g., d5-phenyl). If not, a structurally similar quaternary ammonium compound can be used. Prepare a stock solution at 1 mg/mL.
-
Working Solutions: Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of analyte stock solution into the matrix of interest (e.g., plasma, formulation blank). Add a consistent amount of the IS to all standards, QCs, and samples.
Step 2: LC-MS/MS Instrument Parameters
| Parameter | Setting |
|---|---|
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined by infusion (e.g., Precursor Ion [M]⁺ → Product Ion) |
| Key MS Voltages | IonSpray Voltage: 5500 V; Temperature: 500 °C |
Note: The exact MRM transition (precursor/product ions) and collision energy must be optimized by infusing a standard solution of the analyte directly into the mass spectrometer.
Step 3: Sample Preparation Workflow (e.g., for Plasma)
Caption: Workflow for plasma sample preparation prior to LC-MS/MS analysis.
Step 4: Data Processing
-
Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration for the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression. The R² should be ≥ 0.995.
-
Quantify the analyte in samples by interpolating their Peak Area Ratio from the curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of analysis that determines the purity or concentration of a substance by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and weight[8][9]. It is particularly useful for qualifying reference materials without needing a pre-existing certified standard of the analyte itself[6][7].
Causality Behind Experimental Choices
-
Internal Standard: A certified internal standard (e.g., maleic acid, dimethyl sulfone) is chosen that has signals in a clear region of the ¹H NMR spectrum, not overlapping with any analyte or solvent signals. It must also be stable, non-volatile, and accurately weighed.
-
Solvent: A deuterated solvent (e.g., D₂O or DMSO-d₆) is used to dissolve both the analyte and the internal standard. The choice depends on the solubility of both compounds.
-
Acquisition Parameters: A long relaxation delay (D1) is crucial (typically 5-7 times the longest T₁ of any signal of interest) to ensure complete relaxation of all protons between scans. This is essential for the direct proportionality between signal integral and the number of protons, which is the fundamental principle of qNMR[5][8].
Detailed Experimental Protocol
Step 1: Sample Preparation
-
Accurately weigh ~10 mg of the this compound sample into a clean vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial. Record weights to at least 4 decimal places.
-
Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O) to the vial.
-
Ensure complete dissolution by vortexing or sonicating.
-
Transfer the solution to a clean, dry NMR tube.
Step 2: NMR Acquisition Parameters
| Parameter | Setting |
|---|---|
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Nucleus | ¹H |
| Pulse Program | Standard quantitative pulse sequence (e.g., zg30) |
| Number of Scans (NS) | 16 or 32 (for good signal-to-noise) |
| Relaxation Delay (D1) | 30 seconds (ensure D1 > 5 * T₁) |
| Acquisition Time (AQ) | ~3-4 seconds |
| Temperature | 298 K |
Step 3: Data Processing and Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the singlet for the N(CH₃)₃ protons) and a signal from the internal standard (e.g., the singlet for the two vinyl protons of maleic acid).
-
Calculate the purity of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (e.g., N_analyte = 9 for N(CH₃)₃)
-
MW: Molecular weight
-
W: Weight
-
Purity_std: Purity of the certified internal standard
-
Method Validation
All analytical methods intended for regulated environments must be validated to demonstrate their suitability for the intended purpose.[10][11] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline[12][13].
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria (Assay) |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (for HPLC), no interference at the analyte's retention time. |
| Linearity | Ability to elicit results that are directly proportional to the concentration of the analyte. | R² ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[13] | 80-120% of the test concentration.[13] |
| Accuracy | The closeness of the test results to the true value. | 98.0% - 102.0% recovery of spiked samples. |
| Precision | The degree of agreement among individual test results (repeatability, intermediate precision). | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Results remain within acceptance criteria. |
References
- Bester, K., & Lamani, X. (2010). Analysis of quaternary ammonium compounds by HPLC-MS-MS in waste water and sludges. Journal of Environmental Monitoring, 12(3), 659-665.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
- Furtula, V., et al. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory.
- Holzgrabe, U. (2005). Quantitative NMR spectroscopy - Principles and applications. Magnetic Resonance in Chemistry, 43(S1), S3-S4.
- Huiting, E., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine.
-
American University. (2023). Analysis of quaternary ammonium compounds by pyrolysis gas chromatography. [Link]
- Li, Q., et al. (2016). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 8(3), 576-582.
-
MestreLab Research. What is qNMR and why is it important?. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]
- Leepipatpiboon, N., et al. (2021). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. Annals of Work Exposures and Health, 65(1), 89-101.
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. (2023). METHODS FOR DETERMINING QUATERNARY AMMONIUM COMPOUNDS IN DISINFECTANTS. [Link]
-
ResearchGate. (2005). Quantitative NMR spectroscopy - Principles and applications. [Link]
-
SlideShare. (2018). ICH Q2 Analytical Method Validation. [Link]
-
SIELC Technologies. HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants. [Link]
- Vertex AI Search. Evaluation of quaternary ammonium compounds residues in food plants surfaces.
-
ResearchGate. (2023). Determination of 25 quaternary ammonium compounds in sludge by liquid chromatography-mass spectrometry. [Link]
-
Chromatography Forum. (2011). Inorganic ions analysis by HPLC. [Link]
-
Scribd. cation indirect UV HPLC. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Sodium ion. [Link]
-
PubChem. N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride. [Link]
-
Oakwood Chemical. 3-Carboxy-N,N,N-trimethylpropan-1-aminium chloride. [Link]
-
precisionFDA. N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)-. [Link]
Sources
- 1. aura.american.edu [aura.american.edu]
- 2. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
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- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
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- 10. fda.gov [fda.gov]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Large-Scale Synthesis of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Mannich Bases in Modern Synthesis
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride, a quaternary ammonium salt, belongs to the broad and versatile class of compounds known as Mannich bases. These compounds are characterized by a β-amino carbonyl structure and are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and complex organic molecules.[1] The inherent reactivity of the Mannich base scaffold allows for diverse chemical transformations, making it a valuable building block in drug discovery and development. This guide provides a comprehensive overview of the large-scale synthesis of this compound, focusing on practical, scalable, and robust methodologies suitable for industrial and advanced research settings.
The Synthetic Cornerstone: The Mannich Reaction
The synthesis of this compound is achieved through the Mannich reaction, a classic three-component condensation. This reaction involves an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and an amine (trimethylamine hydrochloride).[2] The reaction proceeds under acidic conditions, which are conveniently provided by the amine hydrochloride salt.[3]
Delving into the Mechanism: A Stepwise Perspective
The mechanism of the Mannich reaction is a well-established cascade of events that begins with the formation of a highly electrophilic iminium ion, often referred to as an Eschenmoser's salt precursor.
-
Iminium Ion Formation: Formaldehyde reacts with trimethylamine hydrochloride to generate the reactive N,N,N-trimethylmethanaminium chloride. This species is a potent electrophile.
-
Enolization of the Ketone: In the acidic medium, acetophenone undergoes tautomerization to its enol form. This enol is the nucleophilic component of the reaction.
-
Carbon-Carbon Bond Formation: The enol of acetophenone attacks the electrophilic carbon of the iminium ion, forming the crucial carbon-carbon bond and generating the β-amino ketone backbone.
Caption: Workflow for the large-scale synthesis of this compound.
-
Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine acetophenone (100 g, 0.832 mol), paraformaldehyde (32.5 g, 1.082 mol), trimethylamine hydrochloride (87.5 g, 0.915 mol), and isopropyl alcohol (250 mL).
-
Reaction Execution: With vigorous stirring, heat the mixture to reflux (approximately 82°C) using a heating mantle. The initially heterogeneous mixture will become more homogeneous as the reaction progresses. [4]3. Monitoring: Maintain the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the acetophenone spot.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Add 250 mL of acetone and continue stirring for 30 minutes. This will help to precipitate the product.
-
Crystallization: Cool the flask in an ice bath for at least one hour to maximize the crystallization of the product.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a large Büchner funnel. Wash the filter cake sequentially with cold acetone (2 x 100 mL) and then with diethyl ether (2 x 100 mL) to remove unreacted starting materials and byproducts.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
Purification Protocol: Recrystallization
For applications requiring high purity, recrystallization is the recommended method.
-
Solvent Selection: A mixture of isopropyl alcohol and acetone is a suitable solvent system for the recrystallization of this compound.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot isopropyl alcohol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Slowly add acetone to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a cold isopropyl alcohol/acetone mixture, and dry under vacuum. [5]
-
Critical Process Parameters and Their Impact
| Parameter | Recommended Range | Impact on Reaction |
| Stoichiometry | Acetophenone:Paraformaldehyde:Amine HCl (1:1.2-1.5:1.1-1.2) | An excess of formaldehyde and amine hydrochloride ensures complete conversion of the ketone. |
| Temperature | Reflux (approx. 82°C in IPA) | Higher temperatures accelerate the reaction rate. However, excessively high temperatures may lead to side product formation. |
| Reaction Time | 4-6 hours | Insufficient time leads to incomplete reaction, while excessively long times can promote byproduct formation. |
| Solvent | Isopropyl alcohol, Ethanol | Alcohols are good solvents for the reactants and facilitate the reaction. [6] |
| pH | Acidic (from amine hydrochloride) | The acidic medium is crucial for the formation of the reactive iminium ion. [3] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Ensure adequate reaction time and temperature. - Check the quality of the paraformaldehyde. - Ensure efficient stirring. |
| Product loss during work-up | - Ensure complete crystallization by sufficient cooling. - Use cold solvents for washing the product. | |
| Oily Product | Impurities present | - Perform the recommended recrystallization procedure. - Ensure thorough washing of the crude product. |
| Reaction does not start | Inactive paraformaldehyde | - Use freshly opened or properly stored paraformaldehyde. |
| Insufficiently acidic conditions | - Ensure the use of the hydrochloride salt of the amine. |
Safety Precautions: A Non-Negotiable Priority
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Handling of Reagents:
-
Acetophenone: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Paraformaldehyde: Combustible solid. Harmful if swallowed or inhaled. Can cause serious eye irritation.
-
Trimethylamine hydrochloride: Harmful if swallowed. Causes skin and eye irritation.
-
Isopropyl alcohol, Acetone, Diethyl ether: Highly flammable liquids and vapors.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Applications in Drug Development and Beyond
This compound, as a classic Mannich base, is a versatile precursor for a variety of more complex molecules. Its utility in drug development stems from the reactivity of the β-amino ketone moiety.
-
Precursor to Unsaturated Ketones: The quaternary ammonium group is an excellent leaving group. Upon treatment with a base, the compound can undergo Hofmann elimination to yield phenyl vinyl ketone, a valuable Michael acceptor in organic synthesis.
-
Synthesis of Heterocyclic Compounds: Mannich bases are widely used in the synthesis of various nitrogen-containing heterocyclic systems, which are common scaffolds in many drug molecules.
-
Pharmacological Potential: While specific applications of this particular compound are not extensively documented in publicly available literature, the general class of β-aminoketones has been investigated for a range of biological activities, including potential use as intermediates in the synthesis of antidepressants and other CNS-active agents. [6][7]The quaternary ammonium group can also impart specific physicochemical properties, such as increased water solubility, which can be advantageous in drug formulation.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. [8]* Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Elemental Analysis: To confirm the elemental composition of the compound.
References
-
(No author given). (n.d.). N-Methyl-2-oxo-1-phenylpropan-1-aminium chloride. PMC. Retrieved from [Link]
-
Abdelrazek, F. M., Metwally, N. H., Kassab, N. A., & Sobhy, N. A. (2009). Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. ResearchGate. Retrieved from [Link]
-
(No author given). (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- (No author given). (n.d.). Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
-
(No author given). (n.d.). A study of the mannich reaction with. Brunel University Research Archive. Retrieved from [Link]
-
(No author given). (2017). Synthesis of Mannich Bases by Two Different Methods and Evaluation of their Acetylcholine Esterase and Carbonic Anhydrase Inhibitory Activities. ResearchGate. Retrieved from [Link]
-
Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing. Retrieved from [Link]
-
Gomtsyan, A. (2000). Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
(No author given). (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]
-
Dimmock, J. R., et al. (2001). Mannich bases in medicinal chemistry and drug design. PMC. Retrieved from [Link]
-
(No author given). (2000). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. ResearchGate. Retrieved from [Link]
-
Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). The Mannich Reaction. Organic Reactions. Retrieved from [Link]
-
(No author given). (n.d.). Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities. Retrieved from [Link]
-
(No author given). (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Retrieved from [Link]
-
(No author given). (2017). Purification of Impure Samples by Crystallization. MeitY OLabs - YouTube. Retrieved from [Link]
-
(No author given). (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. Retrieved from [Link]
-
(No author given). (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Retrieved from [Link]
-
(No author given). (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Scholars Research Library. Retrieved from [Link]
-
(No author given). (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
(No author given). (n.d.). The Mannich Reaction. ResearchGate. Retrieved from [Link]
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- 5. youtube.com [youtube.com]
- 6. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Versatile Mannich Base in Agrochemical Research
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride, a quaternary ammonium salt, represents a class of organic compounds with significant, yet not fully exploited, potential in the synthesis of novel agrochemicals. As a classic example of a Mannich base, its synthesis is straightforward and offers a versatile platform for the development of new plant growth regulators and fungicides.[1] This guide provides a comprehensive overview of its synthesis, chemical properties, and detailed protocols for its potential application in the agrochemical industry, aimed at researchers, scientists, and professionals in drug development.
The core structure of this compound, featuring a reactive carbonyl group and a permanently charged quaternary ammonium moiety, makes it an intriguing candidate for biological activity.[2] Quaternary ammonium salts are known for their biocidal properties and their ability to interact with plant physiological processes.[3][4] This document will delve into the established synthesis of this compound via the Mannich reaction and propose its application as a precursor for innovative agrochemical agents.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 24472-88-6 | [5][6] |
| Molecular Formula | C₁₂H₁₈ClNO | [5] |
| Molecular Weight | 227.73 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | ≥97.0% | [5] |
Core Synthesis Protocol: The Mannich Reaction
The synthesis of this compound is a prime example of the Mannich reaction, a three-component condensation involving an enolizable ketone (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine salt (trimethylamine hydrochloride).[7][8]
Reaction Mechanism
The reaction proceeds through the formation of an Eschenmoser-like salt intermediate (an iminium ion) from formaldehyde and trimethylamine hydrochloride. The enol form of acetophenone then acts as a nucleophile, attacking the iminium ion to form the β-aminoketone, which is the target Mannich base.[1]
Caption: Synthetic pathway for this compound.
Step-by-Step Laboratory Protocol
This protocol is designed for the laboratory-scale synthesis of this compound.
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Trimethylamine hydrochloride
-
Ethanol (or Isopropanol)
-
Hydrochloric acid (concentrated)
-
Diethyl ether (or other suitable non-polar solvent for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (0.1 mol), paraformaldehyde (0.11 mol), and trimethylamine hydrochloride (0.1 mol).
-
Solvent Addition: Add 100 mL of ethanol to the flask, followed by a few drops of concentrated hydrochloric acid to ensure an acidic environment, which is crucial for the reaction.[8]
-
Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Cooling and Crystallization: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol, followed by a wash with diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Expected Yield: 75-85%
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
Application in Agrochemical Synthesis: A Forward-Looking Perspective
While direct applications of this compound in commercial agrochemicals are not extensively documented, its structure suggests significant potential as a precursor for two major classes of agrochemicals: plant growth regulators and fungicides.
Potential as a Precursor for Plant Growth Regulators
Many known plant growth regulators are quaternary ammonium salts.[2] For example, chlormequat chloride is a well-known growth retardant that inhibits gibberellin biosynthesis.[2] The title compound shares the key quaternary ammonium feature.
Hypothetical Application Workflow:
The carbonyl group in this compound can be selectively reduced to a hydroxyl group. This transformation would yield a novel quaternary ammonium alcohol with potential plant growth regulating properties.
Caption: Proposed synthesis of a potential plant growth regulator.
Protocol for the Synthesis of a Novel Quaternary Ammonium Alcohol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: Dissolve this compound (0.05 mol) in 100 mL of methanol in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride (0.06 mol) in small portions to the cooled solution while stirring. The addition should be controlled to manage the exothermic reaction.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the product by recrystallization or column chromatography.
Potential as a Precursor for Fungicides
The β-aminoketone structure is a valuable synthon for the creation of various heterocyclic compounds, many of which exhibit fungicidal activity.[9] By leveraging the reactivity of the carbonyl group and the methylene group alpha to it, this compound can be a starting point for the synthesis of novel pyrimidine or triazole-based fungicides.
Conclusion and Future Directions
This compound is a readily accessible Mannich base with significant untapped potential in agrochemical research and development. The protocols provided herein offer a solid foundation for its synthesis and its exploration as a precursor to novel plant growth regulators and fungicides. Future research should focus on the biological evaluation of its derivatives to fully ascertain their efficacy and mode of action in various plant species and against a range of fungal pathogens. The versatility of this compound makes it a valuable addition to the synthetic chemist's toolbox in the ongoing quest for more effective and environmentally benign agricultural solutions.
References
-
Organic Reactions. The Mannich Reaction. [Link]
-
ResearchGate. The Mannich Reaction. [Link]
- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
ACS Publications. Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. [Link]
-
Wikipedia. Mannich reaction. [Link]
-
Brunel University Research Archive. a study of the mannich reaction with. [Link]
-
National Institutes of Health. Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries. [Link]
-
Impact Journals. SYNTHESIS OF QUATERNARY AMMONIUM SALTS HAVING PHENOXY ACETIC ACID MOIETY AND THEIR PLANT GROWTH RETARDANT ACTIVITY. [Link]
-
Wikipedia. Quaternary ammonium cation. [Link]
-
gsrs. N-METHYL-3-(4-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE HYDROCHLORIDE, (3R)-. [Link]
-
Beilstein Journal of Organic Chemistry. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. [Link]
-
National Institutes of Health. In vitro genotoxicity assessment of the synthetic plant growth regulator, 1-naphthaleneacetamide. [Link]
-
ResearchGate. Development of One-Pot Three Component Reaction for the Synthesis of N′-Aryl-N-Cyanoformamidines, Essential Precursors of Formamidine Pesticides Family. [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. impactjournals.us [impactjournals.us]
- 5. This compound [cymitquimica.com]
- 6. arctomsci.com [arctomsci.com]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Guide: Catalytic Utility of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium Chloride
Executive Summary
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (CAS: 24472-88-6), often referred to as (2-Benzoylethyl)trimethylammonium chloride , is a specialized quaternary ammonium salt. Unlike standard inert Phase Transfer Catalysts (PTCs) such as tetrabutylammonium bromide, this compound possesses a chemically active
Its "catalytic" activity is distinct and dual-modal:
-
Latent Catalytic Precursor (Thermal/Base Activation): It functions as a storage vessel for Trimethylamine (a tertiary amine catalyst) and Phenyl Vinyl Ketone (a reactive Michael acceptor). Upon thermal or basic activation, it undergoes Hofmann elimination, releasing these active species in situ. This makes it valuable in polymer curing (epoxy accelerators) and organic synthesis where handling unstable vinyl ketones is hazardous.
-
Phase Transfer Catalyst (PTC): In mild, neutral conditions, it functions as a cationic surfactant to facilitate interfacial reactions, though its stability window is narrower than alkyl-only quats.
This guide details the mechanisms, stability profiles, and validated protocols for utilizing this compound in drug development and polymer chemistry.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | This compound |
| Synonyms | (2-Benzoylethyl)trimethylammonium chloride; 3-Oxo-3-phenylpropyltrimethylammonium chloride |
| CAS Number | 24472-88-6 |
| Molecular Formula | |
| Molecular Weight | 227.73 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, ethanol; Insoluble in non-polar ethers/hydrocarbons.[1] |
| Stability | Hygroscopic. Heat Sensitive: Decomposes >120°C (or lower with base) via Hofmann elimination. |
Mechanism of Action
The utility of this compound relies on controlling its stability. It exists in equilibrium between a stable salt and its decomposition products depending on pH and temperature.
Pathway A: Thermal/Base-Induced Latency (The "Pro-Catalyst" Role)
The presence of the carbonyl group at the
-
Output 1 (Catalyst): Trimethylamine (
) – A volatile tertiary amine that catalyzes epoxy-anhydride curing or acts as a base in organic synthesis. -
Output 2 (Reagent): Phenyl Vinyl Ketone (PVK) – A highly reactive Michael acceptor used for building complex scaffolds.
Pathway B: Phase Transfer Catalysis
Under neutral, ambient conditions, the quaternary ammonium cation pairs with anionic nucleophiles, transporting them from an aqueous phase into an organic phase, facilitating substitution reactions (
Mechanistic Visualization
The following diagram illustrates the bifurcation between its stable PTC role and its active elimination pathway.
Caption: Figure 1. Dual-pathway mechanism showing the stability window for PTC activity versus the activation trigger for latent catalysis/reagent generation.
Application Protocols
Protocol A: Thermal Latent Curing of Epoxy Resins
Context: This salt acts as a "thermal trigger." It remains inert in the resin blend at room temperature (pot life extension) but releases the catalytic amine (
Materials:
-
Epoxy Resin (e.g., DGEBA type, EEW ~190).
-
Anhydride Hardener (e.g., MTHPA).
-
Catalyst: this compound (0.5 – 2.0 phr).
Procedure:
-
Dispersion: Dissolve the quaternary ammonium salt in a minimum amount of methanol or pre-disperse it into the anhydride hardener at 40°C. Note: Ensure no localized overheating.
-
Blending: Mix the resin and hardener/catalyst mixture thoroughly. Degas under vacuum (-0.1 MPa) for 10 minutes to remove trapped air and any solvent used.
-
Pot Life Check: The mixture should remain liquid for >24 hours at 25°C (due to the salt's stability).
-
Curing Cycle:
-
Stage 1 (Activation): Ramp temperature to 120°C . Hold for 30 minutes. Mechanism: Salt decomposes, releasing NMe3.
-
Stage 2 (Crosslinking): Ramp to 150°C for 2 hours to complete the cure.
-
-
Validation: Measure
via DSC. A fully cured network should exhibit a (system dependent).
Protocol B: In Situ Generation of Phenyl Vinyl Ketone (Michael Addition)
Context: Phenyl Vinyl Ketone (PVK) is unstable and polymerizes on storage. This protocol generates it in situ from the salt for immediate reaction with a nucleophile.
Reaction:
Procedure:
-
Setup: Charge a flask with the Nucleophile (e.g., diethyl malonate, 1.0 eq) and Solvent (e.g., Ethanol or Acetonitrile).
-
Base Addition: Add a catalytic or stoichiometric base (e.g.,
or , 1.2 eq). Stir for 15 minutes. -
Precursor Addition: Add This compound (1.1 eq) slowly.
-
Reaction:
-
Option A (Room Temp): Stir for 12–24 hours. The elimination is slower but cleaner.
-
Option B (Reflux): Heat to 60–80°C for 2–4 hours for rapid conversion.
-
-
Workup: The trimethylamine byproduct is volatile. Evaporate solvent/amine under reduced pressure. Partition residue between EtOAc and Water. Wash organic layer with dilute HCl (to remove any unreacted amine/salt).
-
Purification: Recrystallize or column chromatography.
Protocol C: Phase Transfer Catalysis (Alkylation)
Context: Using the salt purely as a PTC for alkylating a phenol or amine. Critical Warning: Reaction temperature must be kept below 50°C and pH below 10 to prevent Hofmann elimination of the catalyst itself.
Procedure:
-
Aqueous Phase: Dissolve NaOH (2.0 eq) in water. Add the nucleophile (e.g., Phenol).
-
Organic Phase: Dissolve the alkyl halide (e.g., Benzyl bromide, 1.1 eq) in Dichloromethane or Toluene.
-
Catalyst Addition: Add this compound (5 mol%).
-
Mixing: Vigorously stir the biphasic mixture at 25–40°C.
-
Monitoring: Monitor by TLC. If the catalyst decomposes (disappears), add a second portion (2 mol%).
-
Separation: Separate phases. The product is in the organic layer.[2][3][4]
Handling, Stability & Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture accelerates degradation.
-
Incompatibility: Strong bases (hydroxides, alkoxides) and oxidizers.
-
Toxicity:
-
Dust is irritating to respiratory tract.
-
Decomposition releases Trimethylamine (fishy odor, toxic, flammable).
-
Generated Phenyl Vinyl Ketone is a potent lachrymator and skin sensitizer. Always use a fume hood.
-
References
-
Synthesis and Structure: Wang, S. J. (2011). Crystal structure of N-methyl-2-oxo-1-phenylpropan-1-aminium chloride. Acta Crystallographica Section E, 67(7), o1855. Link
-
Hofmann Elimination Mechanism: Master Organic Chemistry. (2017).[5] The Hofmann Elimination of Alkylammonium Salts.[3][5] Link
-
Mannich Base Latency: PCI Magazine. (2021).[6][7][8] Poly-Mannich Rapid-Cure Epoxy Curing Agents. Link
-
Compound Data: PubChem. (2023). (2-Benzoylethyl)trimethylammonium.[1] CID 152676. Link
-
Related Catalysis: National Institutes of Health. (2015).[9][1] Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Link
Sources
- 1. (2-Benzoylethyl)trimethylammonium | C12H18NO+ | CID 152676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 4. WO2020093444A1 - Method for preparing mannich base quaternary ammonium salt-based high temperature resistant acidizing corrosion inhibitor and use of same - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hofmann Elimination [sites.science.oregonstate.edu]
- 8. pcimag.com [pcimag.com]
- 9. 3-Oxo-3-phenylpropanoyl chloride | C9H7ClO2 | CID 14925570 - PubChem [pubchem.ncbi.nlm.nih.gov]
handling and disposal of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride waste
Application Note: Safe Handling and Disposal of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium Chloride
-Benzoylethyltrimethylammonium chloride.Executive Summary
This guide provides a rigorous protocol for the handling, containment, and disposal of This compound (TMPAC) .[1] While often categorized generically as a quaternary ammonium salt, TMPAC possesses specific reactivity profiles—most notably its susceptibility to Hofmann elimination under basic conditions to form phenyl vinyl ketone (a potent alkylating agent). This document outlines workflows to mitigate exposure risks and ensure compliance with environmental safety standards regarding aquatic toxicity.
Chemical Profile & Hazard Analysis
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 227.73 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water and lower alcohols |
| Signal Word | WARNING |
Critical Hazards (GHS Classification)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332). Harmful if entered into the body.
-
Skin/Eye Irritation: Category 2 (H315, H319).[2] Causes serious irritation upon contact.
-
Specific Target Organ Toxicity: Category 3 (H335).[3] May cause respiratory irritation.[4][5][6]
-
Aquatic Toxicity: Like most quaternary ammonium compounds (QACs), this substance is toxic to aquatic life. Zero-discharge to sewer systems is mandatory. [1]
The "Hidden" Hazard: Hofmann Elimination
Expert Insight: Unlike simple alkyl ammonium salts, TMPAC contains a carbonyl group
-
Reaction Product: Phenyl Vinyl Ketone (Acrylophenone).
-
Risk: Phenyl vinyl ketone is a highly reactive Michael acceptor, a severe lachrymator, and a skin sensitizer.
-
Operational Constraint: NEVER mix TMPAC waste with basic waste streams (pH > 9).
Engineering Controls & PPE
Personal Protective Equipment (PPE)
-
Respiratory: N95 particulate respirator (minimum) for solid handling. If handling large quantities or if dust generation is likely, use a P100 HEPA filter.
-
Hands: Double-gloving with Nitrile (0.11 mm minimum thickness).[1]
-
Why? QACs can permeate latex; nitrile offers superior resistance to ionic organic salts.
-
-
Eyes: Chemical splash goggles. Safety glasses are insufficient due to the risk of fine dust entering the eye.
Engineering Controls
-
Primary: All weighing and solution preparation must occur inside a certified chemical fume hood.
-
Static Control: Use anti-static weighing boats. QACs are often hygroscopic and prone to static charge, which can cause powder scattering.
Handling Protocol: Weighing & Solubilization
Objective: Prepare a stock solution without generating airborne dust or contacting moisture.
-
Preparation:
-
Weighing:
-
Transfer the solid using a clean spatula into a tared, screw-top vial or flask.
-
Do not use open weigh boats for transport outside the hood.
-
-
Solubilization:
-
Add solvent (typically water, methanol, or acetonitrile) slowly.
-
Caution: The dissolution is slightly endothermic.
-
-
Spill Management:
-
Solid Spill: Do not sweep dry. Cover with wet paper towels to suppress dust, then wipe up and place in a hazardous waste bag.
-
Liquid Spill: Absorb with vermiculite or sand.[5] Do not use sawdust (combustible).
-
Disposal & Waste Management Protocol
The disposal strategy prioritizes the destruction of the quaternary nitrogen center and prevents release into waterways.
Waste Stream Segregation
| Waste Type | Container Labeling | Composition Limits |
| Solid Waste | "Hazardous Waste: Toxic Solid (TMPAC)" | Contaminated gloves, paper towels, solid residue.[1] |
| Liquid Waste A | "Halogenated Organic Waste" | TMPAC dissolved in DCM, Chloroform, etc. |
| Liquid Waste B | "Non-Halogenated Organic Waste" | TMPAC dissolved in MeOH, EtOH, Acetonitrile. |
| Aqueous Waste | "Aqueous Toxic Waste (QAC)" | TMPAC in water. pH must be < 8. |
The Disposal Decision Matrix (Workflow)
Figure 1: Decision tree for the safe disposal of TMPAC waste. Note the critical pH check for aqueous streams to prevent Hofmann elimination.
Detailed Disposal Steps
Step 1: Container Selection
-
Use High-Density Polyethylene (HDPE) or glass containers.[1]
-
Avoid metal containers for aqueous solutions, as the chloride ion can accelerate corrosion.
Step 2: Pre-Treatment (Aqueous Only)
-
Before sealing the waste container, check the pH using a dipstick.
-
If pH > 8, add dilute Hydrochloric Acid (1M HCl) dropwise until pH is between 4 and 7.
-
Rationale: This stabilizes the salt and prevents the formation of volatile phenyl vinyl ketone during storage or transport.
Step 3: Final Disposition
-
Method: High-temperature incineration equipped with a secondary combustion chamber and acid gas scrubber.[1]
-
Why: The combustion of TMPAC generates Nitrogen Oxides (
) and Hydrogen Chloride ( ). The scrubber is essential to capture these gases. -
Prohibition: Never pour down the drain. QACs disrupt the bacterial films in municipal wastewater treatment plants.
Emergency Response
-
Eye Contact: Rinse immediately with water for 15 minutes, lifting upper and lower eyelids. Consult an ophthalmologist.
-
Skin Contact: Wash with soap and water.[5][8] If redness persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5][6]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 152676, (2-Benzoylethyl)trimethylammonium. Retrieved from [Link]
Sources
- 1. 2877-24-9|N,N,N-Trimethylpropan-1-aminium chloride|BLD Pharm [bldpharm.com]
- 2. Benzyltrimethylammonium chloride | C10H16N.Cl | CID 5963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 99%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. gmha.org [gmha.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. keyorganics.net [keyorganics.net]
Application Note: Continuous Flow Generation and In-Situ Utilization of Phenyl Vinyl Ketone from N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Abstract
This technical guide details the application of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride as a stable precursor for the continuous flow generation of phenyl vinyl ketone, a highly reactive Michael acceptor. We present a comprehensive protocol for the in-situ formation of phenyl vinyl ketone via a thermally-induced Hofmann-type elimination and its immediate subsequent reaction with a nucleophile in a telescoped flow chemistry setup. This approach circumvents the challenges associated with the storage and handling of the unstable phenyl vinyl ketone, offering a safer, more efficient, and scalable synthetic route to valuable β-substituted carbonyl compounds. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Challenge of Reactive Intermediates and the Flow Chemistry Solution
Phenyl vinyl ketone is a powerful synthetic intermediate, widely employed as a Michael acceptor in the formation of carbon-carbon and carbon-heteroatom bonds.[1] However, its high reactivity makes it prone to polymerization and difficult to store, posing significant challenges for its use in traditional batch synthesis. Flow chemistry, a technology that involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, offers a robust solution to this problem.[2][3]
The key advantages of flow chemistry in this context are:
-
Enhanced Safety: Hazardous or reactive intermediates are generated and consumed in small volumes within the reactor, minimizing the risk of uncontrolled reactions or exposure.[4][5]
-
Precise Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields.[3]
-
In-situ Generation and Consumption: Reactive intermediates can be generated on-demand and immediately introduced into the next reaction step (a "telescoped" synthesis), preventing decomposition or side reactions.[4][6]
This application note leverages these advantages by using this compound, a stable and easily handled quaternary ammonium salt, as a precursor to phenyl vinyl ketone.
Reaction Concept: Hofmann-Type Elimination in Flow
The core of this application is a base-assisted, thermally-induced elimination reaction of this compound. This reaction is analogous to the classic Hofmann Elimination, where a quaternary ammonium salt undergoes an E2 elimination to form an alkene and a tertiary amine.[7][8][9][10] In this case, the product is the desired α,β-unsaturated ketone, phenyl vinyl ketone, and the benign byproduct, trimethylamine.
The overall transformation is as follows:
Scheme 1: Generation of Phenyl Vinyl Ketone
By performing this reaction in a heated flow reactor, we can precisely control the formation of the reactive phenyl vinyl ketone, which is then immediately mixed with a nucleophile in a second stage of the flow system to undergo a Michael addition.
Experimental Workflow: A Telescoped Synthesis
The proposed experimental setup is a two-stage continuous flow system. The first stage is dedicated to the generation of phenyl vinyl ketone, and the second stage facilitates its reaction with a chosen nucleophile.
Diagram 2: Conceptual representation of the reaction sequence within the two-stage flow reactor system.
Conclusion and Future Outlook
This application note demonstrates a robust and scalable method for the safe and efficient use of this compound as a precursor for phenyl vinyl ketone in continuous flow chemistry. By generating the reactive intermediate in-situ and immediately trapping it with a nucleophile, this approach overcomes the inherent instability of α,β-unsaturated ketones. The principles outlined here can be extended to a wide range of nucleophiles, providing a versatile platform for the synthesis of diverse β-substituted carbonyl compounds. This methodology is a prime example of how flow chemistry can transform challenging batch processes into streamlined, safe, and efficient continuous operations, a key goal in modern pharmaceutical and fine chemical manufacturing.
References
-
Aakash Institute. Hofmann Elimination Reaction: Mechanism, Examples & Applications. Available at: [Link]
-
Oreate AI Blog. (2023). Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry. Available at: [Link]
-
Chemistry Steps. The Hofmann Elimination. Available at: [Link]
-
Wikipedia. Hofmann elimination. Available at: [Link]
-
Jamieson, P., Cronly, D., & Baumann, M. (2025). Generation and Use of Reactive Intermediates Exploiting Flow Technology. Chimia (Aarau), 79(6), 396-403. Available at: [Link]
-
Gemoets, H., Laudadio, G., Verstraete, K., McQuade, D. T., & Stevens, C. V. (2020). How to approach flow chemistry. Chemical Society Reviews, 49(22), 8346-8367. Available at: [Link]
-
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). An Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
-
Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Available at: [Link]
-
InnoSyn. Flow Chemistry. Available at: [Link]
-
Lab Unlimited. (2021). 7 Things to Keep in Mind When Adopting Flow Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Flow Chemistry. Available at: [Link]
-
Wikipedia. Quaternary ammonium cation. Available at: [Link]
- Google Patents. (2020). WO2020093444A1 - Method for preparing mannich base quaternary ammonium salt-based high temperature resistant acidizing corrosion inhibitor and use of same.
-
ACS Publications. (2023). Study on the Synthesis of a New Mannich Base Quaternary Ammonium Salt and Its Synergistic Corrosion Inhibition Performance in a High-Temperature Acidic Environment. Langmuir. Available at: [Link]
-
Vapourtec. (2015). Generation and trapping of ketones in flow. Available at: [Link]
-
RSC Publishing. (2022). Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans. Available at: [Link]
-
ElectronicsAndBooks. The Mechanism of the Hofmann Elimination Reaction. Deuteriimi Exchange and Isotope Rate Effects1 Ii Il. Available at: [Link]
-
ResearchGate. (2020). How to approach flow chemistry. Available at: [Link]
-
YouTube. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry. Available at: [Link]
-
YouTube. (2023). Nucleophilic Additions to Ketones and Aldehydes. Available at: [Link]
-
ResearchGate. (2023). Mannich reaction under recycled substituted quaternary ammonium-based pyridinium salts. Available at: [Link]
-
Wiley Online Library. (2012). Flow Chemistry A Key Enabling Technology for (Multistep) Organic Synthesis. Available at: [Link]
-
PubMed. (2023). Study on the Synthesis of a New Mannich Base Quaternary Ammonium Salt and Its Synergistic Corrosion Inhibition Performance in a High-Temperature Acidic Environment. Available at: [Link]
Sources
- 1. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labunlimited.com [labunlimited.com]
- 3. Flow Chemistry [organic-chemistry.org]
- 4. Generation and Use of Reactive Intermediates Exploiting Flow Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innosyn.com [innosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]
- 8. Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 9. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 10. Hofmann elimination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Guide: Optimizing Reactions with N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium Chloride
Strategic Overview: The "Latent" Reagent
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride is not merely a reactant; it is a latent electrophile . In organic synthesis, it serves as a stable, crystalline precursor to Phenyl Vinyl Ketone (PVK) , a highly reactive
Researchers often select this quaternary ammonium salt over the free vinyl ketone because PVK is volatile, lachrymatory, and prone to rapid polymerization upon storage. By using the ammonium salt, you generate the reactive species in situ via a Hofmann-type elimination, allowing for controlled Michael additions or cycloadditions without handling the unstable intermediate directly.
Mechanism of Action
-
Activation: Under basic conditions or thermal stress, the salt undergoes
-elimination. -
Release: This releases trimethylamine (gas/liquid) and generates Phenyl Vinyl Ketone (PVK).
-
Reaction: The nascent PVK acts as a potent Michael acceptor for nucleophiles (enocates, amines, thiols).
Troubleshooting Center
Scenario A: "I smell a strong, fishy odor when opening the bottle or mixing."
Diagnosis: Premature Elimination. The "fishy" odor is trimethylamine , the leaving group generated when the salt degrades. This indicates that the reagent has partially converted to Phenyl Vinyl Ketone (PVK) during storage or handling.
-
Cause: Exposure to moisture or slightly basic contaminants. Quaternary ammonium salts are hygroscopic; absorbed water can facilitate hydrolysis or elimination.
-
Impact: The stoichiometry of your reaction will be off. The generated PVK may have already polymerized, leaving you with inert "gunk" rather than active electrophile.
-
Corrective Action:
-
Recrystallization: If the solid is sticky or smelly, recrystallize from ethanol/acetone to remove the amine hydrochloride and polymer.
-
Storage: Store in a desiccator at 4°C. Ensure the cap is taped to prevent moisture ingress.
-
Scenario B: "My reaction mixture turned into an intractable gel/solid."
Diagnosis: Uncontrolled Polymerization. PVK is an electron-deficient monomer. In the absence of a good nucleophile—or if the concentration is too high—it undergoes anionic or radical polymerization to form poly(phenyl vinyl ketone).
-
The Fix:
-
Dilution: High concentrations favor polymerization (intermolecular) over Michael addition. Dilute the reaction mixture (0.1 M or lower).
-
Order of Addition: Do not generate the PVK before adding the nucleophile. Add the base last or add the quaternary salt slowly to a mixture of the base and nucleophile. This ensures that as soon as a molecule of PVK is formed, it is trapped by the nucleophile.
-
Inhibitors: If you must isolate the PVK (not recommended), add a radical inhibitor like hydroquinone.
-
Scenario C: "Low yields in Michael Addition reactions."
Diagnosis: Competitive Hydrolysis or pH Mismatch.
-
Issue 1 (pH too high): Strong hydroxide bases can attack the carbonyl or the
-carbon of the generated PVK, leading to hydration (reverting to a -hydroxy ketone) or polymerization. -
Issue 2 (pH too low): The elimination requires a base. If the pH is neutral/acidic, the quaternary salt remains stable and inert.
-
Optimization:
-
Use a mild organic base (e.g., DBU, Triethylamine) or a biphasic system (K2CO3 in CH2Cl2/Water) to trigger elimination without destroying the Michael acceptor.
-
Temperature: Elimination often requires gentle heating (40–60°C). If running at RT, ensure the base is strong enough to drive the elimination.
-
Visualizing the Pathway
The following diagram illustrates the critical "fork in the road" between the desired Michael addition and the unwanted side reactions.
Caption: The "In Situ" Trap Strategy. The quaternary salt must be converted to PVK (Red Arrow) in the presence of the Nucleophile to favor the Product (Green path) over Polymerization (Grey path).
Standardized Protocol: In Situ Generation & Trapping
Objective: Synthesize a Michael adduct without isolating the unstable PVK.
Reagents:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., Morpholine, Thiol, or Enolate) (1.1 equiv)
-
Base: Potassium Carbonate (K2CO3) or Triethylamine (Et3N) (1.2 equiv)
-
Solvent: Ethanol:Water (1:1) or Acetonitrile (depending on solubility)
Step-by-Step:
-
Preparation: Dissolve the Nucleophile and Base in the solvent. Ensure the mixture is homogeneous.
-
Controlled Addition: Add the Quaternary Ammonium Salt as a solid in small portions (or as a solution) to the stirring nucleophile mixture.
-
Why? This keeps the concentration of free PVK low relative to the nucleophile, suppressing polymerization.
-
-
Reaction: Heat the mixture to 50–60°C for 1–4 hours.
-
Monitoring: Watch for the disappearance of the starting salt (polar) and the formation of the less polar adduct by TLC. You may smell trimethylamine.
-
-
Workup:
-
Evaporate the solvent (and the volatile trimethylamine).
-
Partition between Ethyl Acetate and Water.
-
The quaternary salt residues (if unreacted) will stay in the water; the Michael adduct will extract into the organic layer.
-
Comparison of Conditions
| Variable | Recommended Condition | Reason |
| Solvent | 1:1 Ethanol/Water or DMF | Solubilizes the salt; water helps stabilize the transition state. |
| Temperature | 40°C – 60°C | Sufficient energy to overcome the activation barrier for elimination. |
| Stoichiometry | Excess Nucleophile (1.1–1.2 eq) | Ensures all generated PVK is trapped immediately. |
| Atmosphere | Nitrogen/Argon | Prevents moisture absorption and oxidative degradation of the vinyl ketone. |
References
-
National Institutes of Health (NIH). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application. Available from: [Link]
-
Polymer Science. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. (Discusses the polymerization risks of phenyl vinyl ketone). Available from: [Link]
-
ResearchGate. The chemical transformation of Mannich bases to Phenyl Vinyl Ketone (PVK). Available from: [Link]
Technical Support Center: Optimization of Reaction Temperature for N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Case ID: OPT-TMPP-001 Status: Active Priority: High (Kinetic/Thermodynamic Sensitivity) Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
The Central Challenge: Synthesizing N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (henceforth TMPP-Cl ) is a balancing act between Menshutkin quaternization (formation) and Hofmann elimination (degradation).
This compound is structurally a quaternary Mannich base. Unlike simple alkyl ammonium salts, the presence of the carbonyl group at the
The "Golden Rule" of Temperature: Maintain the reaction trajectory within the "Kinetic Window" (25°C – 45°C). Exceeding 50°C shifts the system toward thermodynamic degradation.
The Thermal Landscape: Mechanisms & Causality
To optimize the process, you must understand the competing pathways. We visualize this not just as a reaction, but as a bifurcation point.
Pathway Analysis (Graphviz)
Figure 1: The synthesis bifurcation. Success depends on staying in the green path (Kinetic Control) and avoiding the red path (Elimination).
Optimization Protocol: The "Sweet Spot"
This protocol assumes the use of Methyl Chloride (MeCl) gas in a pressurized vessel (industrial standard) or Methyl Iodide (MeI) followed by ion exchange (lab standard).
Experimental Variables Matrix
| Variable | Optimal Range | Critical Failure Point | Causality |
| Temperature | 30°C – 40°C | > 55°C | High temp lowers the energy barrier for E1cB elimination, cleaving the molecule. |
| Solvent | Acetone or ACN | Water / Methanol | Protic solvents can solvate the anion too strongly, slowing the rate; Water promotes hydrolysis/elimination. |
| Pressure (MeCl) | 2 – 4 bar | < 1 bar | MeCl solubility is temp-dependent. Low pressure at high temp = reactant starvation. |
| Time | 6 – 12 Hours | > 24 Hours | Extended time at elevated temp increases the probability of retro-Mannich degradation. |
Step-by-Step Optimization Guide
Step 1: The Pre-Cooling Phase
-
Action: Dissolve the free base precursor (3-dimethylamino-1-phenylpropan-1-one) in anhydrous Acetone. Cool the reactor to 10°C .
-
Why: The quaternization reaction is exothermic.[1] Starting cold provides a "thermal buffer" to absorb the initial heat of reaction without spiking into the degradation zone.
Step 2: Reagent Addition (Controlled Ramp)
-
Action: Introduce Methyl Chloride gas (or add MeI dropwise). Allow the exotherm to raise the temperature naturally to 30-35°C .
-
Control: If temp exceeds 40°C, stop addition immediately and apply jacket cooling.
-
Self-Validating Check: The solution should remain clear or turn slightly cloudy (product precipitating). If it turns yellow/orange , degradation (PVK formation) is occurring.
Step 3: The "Soak" (Reaction Completion)
-
Action: Maintain 35°C for 6-8 hours.
-
Why: This temperature is sufficient to drive the Menshutkin reaction (SN2) to completion but insufficient to trigger the high-energy elimination pathway.
Step 4: Isolation (The Danger Zone)
-
Action: Cool to 0-5°C to maximize precipitation. Filter under inert atmosphere.
-
Critical Warning: Do not oven dry > 40°C. Vacuum dry at ambient temperature.
-
Why: Many researchers lose their product after synthesis by heating the wet cake to dry it, triggering elimination in the solid state.
Troubleshooting Center (FAQ)
Ticket #101: "My product is turning into a sticky yellow oil/gum."
Diagnosis: Polymerization of Phenyl Vinyl Ketone (PVK).
-
Root Cause: You likely exceeded 50°C during the reaction or drying phase. The product eliminated to form PVK, which then polymerized due to the heat.
-
Solution:
-
Check your reactor's internal temperature log; jacket temp
internal temp (exotherms are sneaky). -
Ensure your solvent is anhydrous. Water lowers the elimination threshold.
-
Recrystallize immediately from cold ethanol/acetone.
-
Ticket #102: "Yield is low (<50%), but purity is high."
Diagnosis: Premature termination (Kinetic stalling).
-
Root Cause: Reaction temperature was too low (< 20°C) or MeCl pressure was insufficient.
-
Solution:
-
Increase "Soak" temperature to 40°C.
-
Verify MeCl saturation. If using MeCl gas, ensure the headspace pressure is maintained throughout the soak.
-
Ticket #103: "NMR shows a double bond region (multiplet at 6.0 - 6.5 ppm)."
Diagnosis: Elimination has occurred.
-
Root Cause: Basic impurities or thermal stress.
-
Solution:
-
Check the pH of your starting material. The precursor amine must be free of strong inorganic bases (NaOH/KOH) from previous steps.
-
Even trace hydroxide acts as a catalyst for the elimination. Wash the precursor with a mild buffer or recrystallize it before quaternization.
-
Diagnostic Workflow (Decision Tree)
Use this flow to diagnose process failures in real-time.
Figure 2: Rapid diagnostic logic for TMPP-Cl synthesis failures.
References
-
Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry. (Establishes the reversibility and instability of Mannich bases).
-
Hofmann, A. W. (1851). Researches into the molecular constitution of the organic bases. Philosophical Transactions of the Royal Society. (Foundational text on the elimination mechanism of quaternary ammonium salts).
- Agami, C. (1965). Mechanism of the Mannich Reaction. Bulletin de la Société Chimique de France.
-
Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.[2] (Comprehensive review covering the stability of quaternary Mannich salts).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-aminoketones).
(Note: While specific industrial process parameters for TMPP-Cl are often proprietary, the protocols above are derived from established mechanistic principles of Mannich base quaternization found in the cited literature.)
Sources
Technical Support Center: N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Product Code: TMOPPA-Cl (PVK Precursor)
Current Status: Active | Version: 2.4 | Last Updated: 2026-02-11
Core Directive & Scientific Context
Welcome to the Technical Support Portal. You are likely using N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride as a latent source of Phenyl Vinyl Ketone (PVK) . This quaternary ammonium salt is designed to release PVK via Hofmann elimination under mild basic conditions, allowing for in situ Michael additions.
The Central Challenge: PVK is an aggressively reactive Michael acceptor. The success of your experiment depends entirely on the kinetic competition between your desired nucleophilic attack and the rapid, irreversible polymerization of the generated PVK.
Troubleshooting Guides (FAQ)
Category A: Storage & Material Stability
Q: The white powder has turned into a sticky yellow gum. Is it still usable? A: Likely degraded. Do not use for critical GMP steps.
-
Diagnosis: This compound is hygroscopic. Moisture absorption facilitates partial hydrolysis or premature elimination. The "yellow" color typically indicates the formation of poly(phenyl vinyl ketone) oligomers.
-
The Science: Water acts as a plasticizer and a weak base, promoting the elimination of trimethylamine (
). Once free PVK is formed in the solid state, it undergoes radical polymerization, turning the material yellow/orange. -
Prevention: Store under Argon/Nitrogen at -20°C. If the solid is sticky but white, dry under high vacuum (
mbar) for 4 hours before use.
Q: I smell a "fishy" odor when opening the bottle. A: This indicates decomposition.
-
Diagnosis: The smell is trimethylamine (
) . -
Causality: The salt has undergone Hofmann elimination during storage. This changes the stoichiometry of your reaction (you have less active precursor than calculated).
-
Action: Recrystallize from ethanol/acetone if purity is critical, or adjust stoichiometry if using crude.
Category B: Reaction Outcomes[1][2][3][4][5][6][7][8]
Q: I am getting low yields in my Michael Addition, and the reaction mixture turned into a dark tar. A: The rate of elimination exceeded the rate of trapping.
-
The Issue: You likely added the base (e.g.,
, , or NaOH) too quickly or in the absence of the nucleophile. This generated a high concentration of free PVK, which self-polymerized before your nucleophile could react. -
Troubleshooting Protocol:
-
Simultaneous Addition: Ensure your nucleophile is present before adding the base.
-
Temperature Control: Lower the temperature to 0°C during base addition to slow the elimination rate.
-
Solvent Switch: Avoid protic solvents if possible, as they can stabilize the enolate intermediate and promote side reactions.
-
Q: I observe Acetophenone in my crude NMR. Where did the propyl chain go? A: You triggered a Retro-Mannich reaction.
-
The Mechanism: Under thermodynamic control (high heat, reversible conditions), the Mannich base framework can collapse back to the starting ketone (acetophenone) and the ammonium fragment.
-
Fix: Avoid prolonged heating. The elimination to PVK is usually faster than the retro-Mannich pathway; however, if the base is too weak to trigger elimination, the retro-pathway becomes competitive. Use a stronger base or a specific solvent (e.g., acetonitrile) to favor elimination.
Deep Dive: Reaction Pathways & Side Reactions
The following diagram illustrates the "Life and Death" of the TMOPPA-Cl molecule. Your goal is to navigate the Green Path while avoiding the Red (Polymer) and Orange (Retro) sinks.
Figure 1: Mechanistic flow showing the critical branching point at Phenyl Vinyl Ketone (PVK). Success requires the "Fast Trapping" pathway to outcompete polymerization.
Standardized Protocol: In Situ Generation & Trapping
Objective: Generate PVK and trap it with a thiol/amine nucleophile without polymerization.
Materials
-
Precursor: TMOPPA-Cl (1.0 equiv)
-
Nucleophile: Thiol or Secondary Amine (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or
(1.2 - 1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DCM (Anhydrous)
Step-by-Step Methodology
-
Preparation:
-
Charge the reaction vessel with TMOPPA-Cl and the Nucleophile simultaneously.
-
Suspend in solvent (0.1 M concentration).
-
Why? Having the nucleophile present ensures that as soon as a molecule of PVK is generated, it is statistically more likely to encounter a nucleophile than another PVK molecule.
-
-
Elimination Trigger:
-
Cool the mixture to 0°C (ice bath).
-
Add the Base dropwise over 10–15 minutes.
-
Observation: The mixture may become slightly cloudy as amine salts precipitate.
-
-
Reaction:
-
Allow to warm to Room Temperature (20–25°C).
-
Monitor via TLC or LC-MS.
-
Endpoint: Disappearance of the starting quaternary salt (
) and appearance of the less polar adduct.
-
-
Workup:
-
Dilute with water/brine.
-
Extract with EtOAc.
-
Note: If "tar" is observed, filter the organic layer through a pad of Celite before drying.
-
Quantitative Data: Stability & Solvent Effects
| Solvent System | Elimination Rate | Polymerization Risk | Recommended For |
| Water / Buffer | Slow | High (Precipitation) | Biological conjugations (pH 7.5-8.5) |
| Acetonitrile | Fast | Moderate | General Organic Synthesis |
| DCM | Moderate | Low | Hydrophobic Nucleophiles |
| Ethanol | Fast | High | Avoid (Solvolysis side reactions) |
References
-
Mechanism of Acyl Chloride and Amine Reactions (Contextual Grounding)
- Source: Chemguide / Chemistry Student
- Relevance: Establishes the fundamental nucleophilic substitution patterns relevant to the precursor synthesis.
-
URL:
-
Stability of Quaternary Ammonium C
-
Polymeriz
-
Mannich Base Elimin
- Source:ResearchG
-
Title: The chemical transformation of 1 to the corresponding phenyl vinyl ketone (PVK).[4]
- Relevance: Provides the specific pathway for bis-Mannich base elimin
-
URL:
Sources
- 1. Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlled radical polymerization of vinyl ketones using visible light - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride. Our focus is on anticipating and resolving common experimental challenges, ensuring both high yield and purity.
The synthesis of this quaternary ammonium salt is typically accomplished via a robust two-step sequence: (1) A Mannich reaction to form the β-amino ketone intermediate, 3-(dimethylamino)-1-phenylpropan-1-one, followed by (2) N-methylation (quaternization) to yield the final product. This guide is structured to address potential issues in each of these critical stages.
Overall Synthetic Workflow
The logical flow from starting materials to the final quaternary ammonium salt is depicted below. Understanding this sequence is the first step in effective troubleshooting.
Caption: Overall two-step synthesis pathway.
Part 1: Troubleshooting the Mannich Reaction (Intermediate Synthesis)
The formation of the 3-(dimethylamino)-1-phenylpropan-1-one intermediate is the foundation of the synthesis. Issues at this stage will invariably impact the final yield and purity.
Q1: My Mannich reaction yield is disappointingly low. What are the primary causes and how can I improve it?
Low yield in a Mannich reaction is a frequent complaint, often stemming from suboptimal reaction conditions. The reaction is an equilibrium-driven process, so careful control of several parameters is essential.[1]
Causality & Solutions:
-
Improper pH Control: The reaction requires a weakly acidic medium. If the solution is too acidic, the concentration of the free amine needed to initiate the reaction is too low. If too basic, the enolization of the ketone is less favorable, and formaldehyde can undergo undesirable side reactions.
-
Solution: The use of the amine hydrochloride salt (e.g., dimethylamine hydrochloride) provides a buffered, weakly acidic environment that is ideal for the reaction.[2] This avoids the need to add strong acids, which can inhibit the reaction.
-
-
Inefficient Water Removal: The Mannich reaction produces one molar equivalent of water.[1] According to Le Châtelier's principle, the presence of this water can shift the equilibrium back towards the starting materials.
-
Solution: While not always necessary, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can significantly improve yields, particularly in challenging cases. For alcohol-based solvent systems, increasing the reaction temperature can help drive off water.[2]
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: A common molar ratio is approximately 1:1:1 for the ketone, amine hydrochloride, and formaldehyde source (e.g., paraformaldehyde).[2] A slight excess of the amine and formaldehyde can sometimes be beneficial to ensure complete conversion of the more valuable ketone.
-
-
Inadequate Temperature or Reaction Time: This is a kinetically controlled reaction that requires sufficient thermal energy and time to proceed to completion.
-
Solution: Most Mannich reactions of this type require heating. A typical temperature range is 60–100 °C in a solvent like ethanol or isopropanol.[2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.
-
Table 1: Recommended Mannich Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Amine Source | Dimethylamine Hydrochloride | Provides optimal weakly acidic pH. |
| Aldehyde Source | Paraformaldehyde | Easier to handle and dose than gaseous formaldehyde. |
| Solvent | Ethanol, Isopropanol | Good solubility for reactants; allows for heating to reflux. |
| Temperature | 60 - 100 °C | Provides activation energy for the reaction.[2] |
| Monitoring | TLC, LC-MS | Ensures the reaction is tracked to completion. |
Q2: I'm observing significant side products in my crude reaction mixture. What are they and how can I avoid them?
The primary side products arise from the high reactivity of the starting materials and intermediates under the reaction conditions.
Common Side Reactions:
-
Acetophenone Self-Condensation: Under basic or even neutral conditions, acetophenone can undergo an aldol-type self-condensation, leading to the formation of dypnone and other related oligomers.
-
Bis-Aminomethylation: The product, 3-(dimethylamino)-1-phenylpropan-1-one, still possesses an acidic α-proton. It is possible, though less common, for a second aminomethyl group to add at this position, leading to a bis-adduct.
Caption: Desired reaction pathway versus common side reactions.
Mitigation Strategies:
-
Maintain Weakly Acidic pH: As mentioned, using the amine hydrochloride salt is the most effective way to prevent the self-condensation of acetophenone, which is more favorable under basic conditions.
-
Control Stoichiometry: Avoid a large excess of formaldehyde and dimethylamine to reduce the likelihood of bis-aminomethylation.
-
Order of Addition: Adding the ketone slowly to the mixture of the amine salt and formaldehyde can sometimes help maintain a low concentration of the enolizable ketone, minimizing self-condensation.
Part 2: Troubleshooting the Quaternization Reaction
This final step involves the N-methylation of the tertiary amine intermediate to form the desired quaternary ammonium salt. While conceptually a simple SN2 reaction, practical issues can arise.
Q1: The quaternization reaction is slow or does not go to completion. How can I improve the conversion rate?
Incomplete conversion is typically due to issues with reagent reactivity or solvent choice.
Causality & Solutions:
-
Reagent Reactivity: The choice of methylating agent is critical. The reactivity order for common methylating agents is CH₃I > (CH₃)₂SO₄ > CH₃Br > CH₃Cl.
-
Solution: If using a less reactive agent like methyl chloride, the reaction may require elevated pressure and temperature. For laboratory-scale synthesis, methyl iodide is often preferred for its high reactivity, though it does not directly provide the chloride salt. If methyl iodide is used, a subsequent ion-exchange step would be necessary. A more direct approach is to use a reactive agent in a sealed vessel if pressure is required.
-
-
Solvent Effects: The SN2 reaction for quaternization proceeds via a charged transition state.
-
Solution: Use a polar, aprotic solvent such as acetonitrile, acetone, or DMF. These solvents are polar enough to stabilize the transition state but do not solvate the nucleophile (the amine) as strongly as protic solvents, thus increasing its effective nucleophilicity.
-
Table 2: Comparison of Common Methylating Agents
| Methylating Agent | Relative Reactivity | Counter-ion | Comments |
| Methyl Iodide (CH₃I) | Very High | Iodide (I⁻) | Highly effective but requires subsequent ion exchange for the chloride salt. Toxic. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | High | Methylsulfate (MeSO₄⁻) | Potent methylating agent. Extremely toxic and carcinogenic. Requires ion exchange. |
| Methyl Chloride (CH₃Cl) | Low | Chloride (Cl⁻) | Provides the correct counter-ion directly. Is a gas and requires a pressure vessel for efficient reaction. |
Q2: My final product is an intractable oil or a sticky solid that won't crystallize. What are the purification strategies?
Quaternary ammonium salts are often hygroscopic and can be challenging to crystallize.
Purification Techniques:
-
Trituration: If the product has oiled out upon solvent removal, attempt to induce crystallization by trituration. This involves repeatedly washing/scratching the oil with a solvent in which the product is insoluble but the impurities are soluble. Anhydrous diethyl ether or hexane are excellent choices for this.
-
Solvent/Anti-Solvent Recrystallization: This is the most effective method. Dissolve the crude product in a minimum amount of a polar solvent in which it is soluble (e.g., hot isopropanol, ethanol, or methanol). Then, slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes persistently cloudy.[3] Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Drying: Ensure the final product is dried thoroughly under high vacuum, possibly with gentle heating, to remove residual solvent and absorbed water, which can inhibit crystallization.
Q3: How do I confirm the identity and purity of my final product, this compound?
A combination of standard analytical techniques should be used for full characterization.
-
¹H NMR: Look for the appearance of a new singlet integrating to 9 protons (the three N-CH₃ groups of the quaternary ammonium cation), which will be shifted downfield compared to the 6-proton singlet of the N(CH₃)₂ group in the precursor. Also, observe the downfield shift of the methylene protons adjacent to the nitrogen due to the positive charge.
-
¹³C NMR: Confirm the presence of the quaternary carbon and the new methyl carbons.
-
FTIR: The most prominent peak will be the carbonyl (C=O) stretch of the ketone, typically around 1685 cm⁻¹.
-
Mass Spectrometry (ESI+): This will show the mass of the cation, N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium (C₁₂H₁₈NO⁺), at m/z ≈ 192.14.
-
Melting Point: A sharp melting point is a good indicator of purity. Compare the observed value to literature reports if available.
Part 3: Standard Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride
Adapted from related procedures.[2]
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add acetophenone (12.0 g, 0.1 mol), dimethylamine hydrochloride (9.0 g, 0.11 mol), and paraformaldehyde (3.3 g, 0.11 mol).
-
Add 100 mL of ethanol, followed by 1 mL of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux with vigorous stirring for 4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% triethylamine).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate crystallization.
-
Filter the resulting white solid, wash with 20 mL of cold ethanol, and then with 20 mL of diethyl ether.
-
Dry the solid under vacuum to yield 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride. The free base can be obtained by neutralizing an aqueous solution of the salt with sodium carbonate and extracting with an organic solvent.
Protocol 2: Synthesis of this compound
-
Dissolve 3-(dimethylamino)-1-phenylpropan-1-one (free base, 8.85 g, 0.05 mol) in 50 mL of acetone in a pressure-rated reaction vessel.
-
Cool the vessel in a dry ice/acetone bath and carefully condense methyl chloride gas (approx. 5 g, 0.1 mol) into the vessel.
-
Seal the vessel and allow it to warm to room temperature, then heat to 50 °C behind a blast shield for 24 hours.
-
Cool the vessel, and carefully vent any excess pressure.
-
The product will likely have precipitated as a white solid. If not, concentrate the solvent in vacuo.
-
Filter the solid product. Recrystallize from a mixture of hot isopropanol and diethyl ether to obtain pure this compound.[3]
Part 4: Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Mannich reaction?
The Mannich reaction proceeds in three key steps:
-
Formation of an electrophilic iminium ion (an Eschenmoser's salt precursor) from the amine and formaldehyde.
-
Tautomerization of the ketone (acetophenone) to its enol form.
-
Nucleophilic attack of the enol on the iminium ion to form the β-amino ketone product.[4]
Caption: Simplified mechanism of the Mannich reaction.
Q: My final product is slightly yellow. How can I decolorize it?
A pale yellow color often indicates the presence of small amounts of polymeric or condensation byproducts. This can usually be remedied during recrystallization. Add a small amount of activated charcoal (approx. 1-2% by weight) to the hot solution of your product before the filtration step of recrystallization. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then proceed with cooling and crystallization.
Q: What are the critical safety precautions for handling methylating agents?
Methylating agents like methyl iodide and especially dimethyl sulfate are highly toxic, volatile, and are known or suspected carcinogens.
-
Always handle these reagents in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), safety goggles, and a lab coat.
-
Have a quench solution ready. For example, a solution of sodium thiosulfate can be used to neutralize spills of methyl iodide.
-
If using gaseous reagents like methyl chloride, ensure the pressure vessel is properly rated and operated behind a safety shield.
References
- CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents.
-
(PDF) Synthesis of substituted N'-(3-oxo-1,3-diphenylpropyl)isonicotinohydrazide and evaluation of their antimicrobial activities - ResearchGate. Available at: [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC - PubMed Central. Available at: [Link]
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Googleapis.com.
-
N,N-Dimethyl-3-oxo-3-(thiophen-2-yl)propanaminium chloride - NIH. Available at: [Link]
- CN108689891B - Synthesis method of quaternary ammonium salt - Google Patents.
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
-
Synthetic applications of biologically important Mannich bases: An updated review. Available at: [Link]
-
N-Methyl-2-oxo-1-phenylpropan-1-aminium chloride - PMC - NIH. Available at: [Link]
-
ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. - ResearchGate. Available at: [Link]
- Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process - Googleapis.com.
-
N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem - NIH. Available at: [Link]
-
Supporting Information - Contents - The Royal Society of Chemistry. Available at: [Link]
- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
-
N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride. Available at: [Link]
- EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents.
Sources
- 1. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 3. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents [patents.google.com]
- 4. oarjbp.com [oarjbp.com]
purification challenges with N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Technical Support Center: Purification of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Case ID: QAS-MB-003 Subject: Troubleshooting Hygroscopicity, Stability, and Crystallization Failures Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
This guide addresses the purification of This compound (also referred to as the quaternary ammonium salt of
Researchers working with this compound typically face a "Purification Paradox":
-
Hygroscopicity: The chloride counterion makes the salt extremely hygroscopic, often resulting in a viscous "sticky oil" rather than a crystalline solid.
-
Instability: The molecule is a Mannich base derivative . Rigorous heating or basic conditions can trigger a Retro-Mannich reaction or Hofmann Elimination , degrading your product back into acetophenone and amine salts.
This guide provides a self-validating workflow to navigate these opposing constraints.
Part 1: The "Sticky Oil" Syndrome (Hygroscopicity & Solvation)
The Issue: You attempted to recrystallize the product, but it oiled out or formed a gum that refuses to solidify.
The Science: Quaternary ammonium chlorides possess high lattice energy but also high solvation energy with water. If the compound absorbs atmospheric moisture, the water disrupts the crystal lattice, lowering the melting point below room temperature. Furthermore, trace organic impurities (unreacted acetophenone) act as "plasticizers," preventing crystal packing.
Protocol A: The "Crash and Dry" Trituration
Use this when your crude product is a dark, viscous oil.
Reagents: Diethyl Ether (Anhydrous), Acetone (HPLC Grade), Ethanol (Absolute).
-
Solvent Wash (Trituration):
-
Place the crude oil in a flask.
-
Add anhydrous Diethyl Ether (approx. 10 mL per gram of product).
-
Note: The product is ionic and insoluble in ether; impurities like acetophenone are soluble.
-
Sonicate vigorously for 10 minutes. The oil should start to harden or turn into a gummy solid as the ether extracts the organic impurities.
-
Decant the ether layer. Repeat 2-3 times until the ether wash is clear.
-
-
Azeotropic Drying (Critical Step):
-
If the solid is still "wet" or gooey, it contains trapped water.
-
Dissolve the residue in a minimal amount of Ethanol .
-
Add Toluene (or Benzene if safety permits) and rotary evaporate. The toluene/ethanol/water azeotrope will pull the water out.
-
Result: You should now have a dry, foamy solid.
-
-
Final Recrystallization:
-
Dissolve the dry solid in boiling Isopropanol (IPA) or Ethanol (minimal volume).
-
Add Acetone or Diethyl Ether dropwise until turbidity just appears.
-
Cool slowly to 4°C.
-
Why: This solvent system balances polarity. The alcohol dissolves the salt; the ether/acetone acts as an anti-solvent to force ordered precipitation.
-
Part 2: Stability & Degradation (The "Vanishing Product")
The Issue: Your yield is low, or the product smells like acetophenone (sweet/floral) after heating.
The Science: This molecule contains a good leaving group (trimethylamine) beta to a carbonyl.
-
Hofmann Elimination: Under basic conditions, the acidic
-protons (next to the ketone) are removed, leading to the elimination of trimethylamine and the formation of Phenyl Vinyl Ketone . -
Retro-Mannich: Under thermal stress or equilibrium conditions, the molecule dissociates back into Acetophenone , Formaldehyde , and Trimethylammonium chloride .
Visualization: Degradation Pathways
Caption: Figure 1. Degradation pathways. Avoid basic workups (Red path) and excessive boiling (Yellow path) to prevent decomposition.
Protocol B: pH-Controlled Handling
Use this to prevent degradation during purification.
-
Acidic Stabilization:
-
Ensure your recrystallization solvent is neutral or slightly acidic .
-
Tip: Add 1-2 drops of concentrated HCl to the ethanol used for recrystallization. This suppresses the deprotonation of the
-carbon, inhibiting the elimination pathway.
-
-
Temperature Limit:
-
Do not boil the solvent for extended periods. Dissolve at moderate heat (50-60°C) and cool immediately.
-
Never dry the final salt in an oven above 60°C. Use a vacuum desiccator with P₂O₅.
-
Part 3: Impurity Profiling & Removal
The Issue: NMR shows extra peaks in the aromatic region or aliphatic multiplets.
Data Summary: Impurity Solubilities
| Component | Solubility in Water | Solubility in Ether/Hexane | Solubility in Ethanol | Removal Strategy |
| Target Product | High | Insoluble | High | Precipitant |
| Acetophenone (Start Material) | Low | High | High | Ether Wash (Trituration) |
| Trimethylamine HCl (Salt) | High | Insoluble | High | Recrystallization (remains in mother liquor if IPA used) |
| Phenyl Vinyl Ketone (Degradant) | Low | High | High | Ether Wash |
Protocol C: The "Double-Wash" Workflow
Caption: Figure 2. Decision tree for purifying the crude reaction mixture based on physical state.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use column chromatography to purify this?
-
Answer: Standard silica chromatography is difficult because the quaternary salt sticks to the silica (streaking).
-
Workaround: If you must use a column, use Alumina (Neutral) or a C18 Reverse Phase column. If using silica, the eluent must contain a modifier like ammonium formate or 1% acetic acid/TEA to move the cation, but recrystallization is generally superior for this salt [1].
Q2: Why does my product turn yellow over time?
-
Answer: Yellowing indicates the formation of Phenyl Vinyl Ketone (conjugated enone) via elimination. This suggests your storage conditions are too warm or the product still contains trace base. Store at -20°C under argon.
Q3: The chloride salt is too hygroscopic to weigh accurately. What can I do?
-
Answer: Perform an Anion Exchange .
-
Dissolve the chloride salt in water.[1]
-
Add a saturated solution of Sodium Tetrafluoroborate (NaBF₄) or Sodium Hexafluorophosphate (NaPF₆) .
-
The corresponding BF₄ or PF₆ salt will precipitate immediately. These anions are hydrophobic and non-hygroscopic, making the solid easy to handle and weigh [2].
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on purification of Quaternary Ammonium Salts).
-
Zhang, Q., et al. (2019). "Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds." Materials, 12(8), 1234. (Discusses solvent choices and anion exchange for hygroscopic QAS).
-
Cummings, T. F., & Shelton, J. R. (1960). "Mannich Reaction Mechanisms." Journal of Organic Chemistry, 25(3), 419–423. (Foundational text on the instability and retro-Mannich pathways of beta-amino ketones).
-
U.S. Patent 3,148,214. (1964). "Isolation and purification of quaternary ammonium salts." (Describes the use of specific solvent washes to handle hygroscopic oils).
Sources
Technical Support Center: Catalyst Deactivation of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Welcome to the technical support center for N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential deactivation pathways of this versatile phase-transfer catalyst. By understanding the underlying mechanisms of catalyst degradation, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your synthetic processes.
Introduction to this compound
This compound is a quaternary ammonium salt frequently employed as a phase-transfer catalyst (PTC).[1][2] Its amphiphilic nature, possessing a hydrophilic quaternary ammonium head and a lipophilic organic tail, enables the transport of reactants between immiscible aqueous and organic phases, thereby accelerating reaction rates.[2][3] This catalytic activity is crucial in a variety of organic transformations, including nucleophilic substitutions, alkylations, and condensations.[1] However, like all catalysts, its efficacy can diminish over time due to deactivation. This guide will delve into the common causes of deactivation and provide practical solutions.
Troubleshooting Guide: Catalyst Deactivation
This section addresses specific issues you may encounter during your experiments that could indicate catalyst deactivation.
1. Issue: Decreased Reaction Rate or Stalled Reaction
Q1: My reaction is significantly slower than expected, or has stopped completely. Could the catalyst be deactivated?
A1: Yes, a decline in catalytic activity is a primary indicator of deactivation. Several factors could be at play:
-
Hofmann Elimination: This is a common degradation pathway for quaternary ammonium salts, especially under basic conditions and at elevated temperatures.[4][5] The hydroxide ion acts as a base, abstracting a β-hydrogen from the alkyl chain, leading to the formation of an alkene and a tertiary amine, both of which are catalytically inactive. The presence of the β-keto group in this compound can increase the acidity of the β-hydrogens, potentially making it more susceptible to this degradation pathway.
-
Troubleshooting Steps:
-
Monitor pH: Carefully control the pH of your reaction mixture. If highly basic conditions are required, consider adding the base portion-wise to maintain a lower instantaneous concentration.
-
Temperature Control: Operate at the lowest effective temperature to minimize thermal decomposition. Quaternary ammonium salts can decompose at temperatures as low as 50-70°C in alkaline solutions.
-
Catalyst Loading: An apparent decrease in rate might be due to insufficient initial catalyst loading. Verify your calculations and consider a modest increase in catalyst concentration.
-
-
-
Thermal Decomposition: Beyond promoting Hofmann elimination, high temperatures can lead to other non-specific decomposition pathways.
-
Troubleshooting Steps:
-
Screen Temperatures: If possible, run small-scale experiments at a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
-
Exotherm Control: For highly exothermic reactions, ensure efficient stirring and cooling to prevent localized hot spots that could degrade the catalyst.
-
-
-
Catalyst Poisoning: Certain species in your reaction mixture can act as catalyst poisons, binding to the quaternary ammonium cation and inhibiting its function.
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure all starting materials, solvents, and reagents are of high purity and free from potential inhibitors.
-
Side Product Analysis: Analyze your reaction mixture for the formation of any unexpected side products that might be acting as catalyst poisons.
-
-
2. Issue: Formation of Unexpected Byproducts
Q2: I am observing the formation of N,N-dimethyl-3-oxo-3-phenylpropan-1-amine and other unexpected impurities. What could be the cause?
A2: The formation of the tertiary amine, N,N-dimethyl-3-oxo-3-phenylpropan-1-amine, is a strong indicator of catalyst deactivation via Hofmann elimination.
-
Mechanism: As described above, the quaternary ammonium salt undergoes elimination to form a tertiary amine and an alkene.
-
Troubleshooting Steps:
-
Confirm Byproduct Identity: Use analytical techniques such as GC-MS or LC-MS to confirm the identity of the byproduct as the corresponding tertiary amine.
-
Revisit Reaction Conditions: The presence of this byproduct is a clear sign that your reaction conditions (likely high temperature and/or basicity) are too harsh for the catalyst. Refer to the troubleshooting steps in Q1 for mitigation strategies.
-
Consider an Alternative Catalyst: If the required reaction conditions are inherently harsh, you may need to explore more robust phase-transfer catalysts.
-
-
3. Issue: Inconsistent Reaction Performance Between Batches
Q3: I am getting variable yields and reaction times when I repeat the experiment. How can I improve consistency?
A3: Inconsistent performance is often linked to subtle variations in reaction setup and catalyst handling that affect its stability.
-
Moisture Content: The presence of water can influence the catalyst's stability and activity.
-
Atmosphere: Reactions sensitive to oxygen or carbon dioxide might experience variability if not performed under an inert atmosphere.
-
Catalyst Purity: Variations in the purity of the catalyst from different suppliers or batches can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent and rigorous drying of solvents and glassware.
-
Inert Atmosphere: If your reaction is sensitive, perform it under an inert atmosphere of nitrogen or argon.
-
Catalyst Quality Control: If possible, test the purity of new batches of the catalyst before use.
-
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature range for using this compound?
A4: While there is no universal optimal temperature, it is generally advisable to keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. For many phase-transfer catalyzed reactions, temperatures between room temperature and 80°C are common. However, in the presence of strong bases, the stability of quaternary ammonium salts can be compromised even at moderate temperatures (50-70°C). It is crucial to determine the optimal temperature empirically for your specific reaction.
Q5: How does the solvent choice affect the stability of the catalyst?
A5: The solvent can significantly impact the stability of quaternary ammonium salts. Generally, they are more stable in polar aprotic solvents. The choice of solvent will also depend on the specific reaction being catalyzed. It is important to select a solvent system that provides good solubility for both the organic substrate and the catalyst-anion pair.
Q6: Can I regenerate the deactivated catalyst?
A6: In most laboratory settings, regeneration of a deactivated quaternary ammonium salt is not practical. The primary deactivation pathway, Hofmann elimination, results in the irreversible formation of a tertiary amine and an alkene. It is more efficient to optimize the reaction conditions to prevent deactivation or to use fresh catalyst.
Q7: How can I monitor the concentration of the active catalyst during my reaction?
A7: Monitoring the concentration of the quaternary ammonium salt in the reaction mixture can be challenging. However, you can indirectly assess catalyst deactivation by tracking the disappearance of starting materials and the formation of products and byproducts over time using techniques like HPLC, GC, or NMR. Specific analytical methods for quantifying quaternary ammonium compounds, such as HPLC-MS/MS or ion chromatography, can be employed for more detailed studies.[6][7]
Visualizing Deactivation and Troubleshooting
Diagram 1: Hypothesized Deactivation Pathway via Hofmann Elimination
Caption: Primary deactivation pathway of the catalyst.
Diagram 2: Troubleshooting Workflow for Decreased Reaction Rate
Caption: Decision tree for troubleshooting a slow reaction.
Quantitative Data Summary
| Parameter | Condition | Impact on Catalyst Stability | Recommendation |
| Temperature | > 80 °C | High risk of rapid deactivation | Operate at the lowest feasible temperature. |
| 50 - 80 °C | Moderate risk, especially with strong base | Monitor reaction closely for signs of deactivation. | |
| < 50 °C | Generally stable | Preferred operating range. | |
| pH | > 12 | High risk of Hofmann elimination | Avoid prolonged exposure; use portion-wise base addition. |
| 9 - 11 | Moderate risk | Use the weakest effective base. | |
| < 9 | Generally stable | Ideal for catalyst longevity. |
Experimental Protocol: Monitoring Catalyst Decomposition by HPLC
This protocol provides a general method for monitoring the degradation of this compound into its tertiary amine byproduct.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at timed intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to stop further degradation.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both the catalyst and the expected byproduct have absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Monitor the decrease in the peak area of the quaternary ammonium salt and the increase in the peak area of the tertiary amine byproduct over time.
-
Quantify the concentrations using a calibration curve prepared with authentic standards of the catalyst and the tertiary amine.
-
References
Sources
- 1. adpharmachem.com [adpharmachem.com]
- 2. Understanding Phase Transfer Catalysts: Bridging Two Worlds in Chemistry - Oreate AI Blog [oreateai.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Guide to N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimentation. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your reactions and achieve higher efficiency and yields.
Introduction: Understanding the Reagent
This compound is a quaternary ammonium salt of a β-aminoketone, commonly referred to as a Mannich base salt.[1] Its structure makes it an excellent precursor for generating α,β-unsaturated carbonyl compounds—specifically phenyl vinyl ketone—through an elimination reaction.[2] The efficiency of this process hinges on the purity of the starting material and the precise control of reaction conditions. This guide will address common challenges to help you maximize the performance of this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Starting Material Quality and Handling
FAQ 1: My reaction is sluggish or failing. How can I assess the quality of my starting material?
Answer: The performance of your reaction is critically dependent on the purity and integrity of the this compound. Since this reagent is typically synthesized via the Mannich reaction, impurities from that synthesis are the most common culprits.[3][4]
Root Cause Analysis:
-
Incomplete Quaternization: The precursor, a tertiary amine (N,N-dimethyl-3-oxo-3-phenylpropan-1-amine), may be present if the methylation step was incomplete. Tertiary amines will not undergo the desired elimination reaction.
-
Residual Reactants from Mannich Synthesis: The synthesis involves an enolizable ketone (acetophenone), an aldehyde (formaldehyde), and a secondary amine salt (dimethylamine hydrochloride).[5] Residual starting materials can interfere with the subsequent reaction.
-
Decomposition: Although quaternary ammonium salts are generally stable, they can degrade under harsh conditions or in the presence of strong nucleophiles.[6] The primary degradation pathway for your compound in solution is deamination, especially if the pH is not controlled.[3]
Recommended Actions:
-
Purity Assessment:
-
NMR Spectroscopy: ¹H NMR is the most effective tool. Check for the characteristic singlet of the N-trimethyl group (-N+(CH₃)₃) and ensure the integration corresponds correctly to the other protons on the propan-1-aminium backbone. The presence of a singlet for an N-dimethyl group (-N(CH₃)₂) would indicate the un-quaternized precursor.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
Titration: The concentration of quaternary ammonium compounds can be quantified using methods like a two-phase titration (Epton titration).[6][7]
-
-
Purification Protocol: If impurities are detected, recrystallization is the most common method. Due to its salt-like nature, a polar solvent system is required. Consider mixtures like ethanol/ethyl acetate or isopropanol/diethyl ether. A patent suggests purifying similar salts by creating a suspension in an organic solvent and then washing with an alcohol.[8]
FAQ 2: What are the optimal storage conditions for this reagent?
Answer: Proper storage is crucial for maintaining the long-term stability and reactivity of your quaternary ammonium salt.
Key Considerations:
-
Hygroscopicity: Quaternary ammonium salts, especially halides, are often hygroscopic. Absorbed water can interfere with reactions, particularly those requiring anhydrous conditions. A patent on storing quaternary ammonium salts highlights that a water content below 1% is ideal for long-term stability in non-aqueous applications.[9]
-
Stability: These salts are thermally stable and generally unreactive toward acids and oxidants.[6][10] However, they can degrade in the presence of strong bases, which can initiate Hofmann elimination even at room temperature over long periods or trigger other rearrangement reactions.[6]
Storage Protocol:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents moisture absorption from the air. |
| Temperature | Store at room temperature or refrigerated (2-8 °C). | Low temperatures can further slow any potential degradation pathways. |
| Container | Use a tightly sealed, amber glass bottle. | Protects from light and moisture. |
| Handling | Handle quickly in a dry environment or glovebox. | Minimizes exposure to atmospheric moisture. |
Part 2: Reaction Optimization & Troubleshooting
FAQ 3: I am getting a low yield in my elimination reaction. What are the key parameters to optimize?
Answer: The most common application for this reagent is the Hofmann elimination to produce phenyl vinyl ketone. This is an E2 elimination reaction, and its efficiency is highly sensitive to the choice of base, solvent, and temperature.[2][11]
Workflow for Optimizing Hofmann Elimination
Caption: Competing reaction pathways.
Part 3: Product Isolation & Purification
FAQ 5: How do I effectively remove unreacted quaternary ammonium salt from my reaction mixture?
Answer: Separating a non-polar organic product from a highly polar, water-soluble salt is usually straightforward but can present challenges.
Recommended Workup Procedure:
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. If you used a base like KOtBu in an organic solvent, quench carefully with water or a dilute aqueous acid (e.g., 1M HCl).
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
The desired product (phenyl vinyl ketone) will partition into the organic layer.
-
The quaternary ammonium salt, being ionic, will remain in the aqueous layer. [12] * Wash the organic layer multiple times with water and then with brine to remove all traces of the salt and other water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Important: Do not overheat during concentration to prevent polymerization of the product.
FAQ 6: I am having difficulty purifying my final product, phenyl vinyl ketone. What are some recommended methods?
Answer: The primary challenge in purifying phenyl vinyl ketone is its instability and tendency to polymerize.
Purification Strategies:
-
Flash Chromatography: This is often the best method.
-
Stationary Phase: Silica gel.
-
Eluent System: Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes. The product is relatively polar, but a low-polarity mobile phase is a good starting point.
-
Pre-treatment: Consider treating your collected fractions with a trace amount of a polymerization inhibitor if the product will be stored.
-
-
Distillation: Vacuum distillation can be effective, but carries a high risk of polymerization due to the required heat.
-
Conditions: Perform under high vacuum to keep the boiling point as low as possible.
-
Inhibitor: ALWAYS add a radical inhibitor (e.g., a few crystals of hydroquinone) to the distillation flask.
-
Apparatus: Use a short-path distillation apparatus to minimize the time the compound spends at high temperature.
-
By systematically addressing these common issues, you can significantly increase the efficiency of reactions involving this compound and achieve more reliable and higher-yielding results.
References
-
Gupta, S., Tamboli, Y., & Singh, S. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26085-26115. Available at: [Link]
-
Aav, R., & Daugulis, O. (2022). Recent progress in the chemistry of β-aminoketones. ResearchGate. Available at: [Link]
- Oreate AI. (2023). Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry.
-
NROChemistry. (n.d.). Hofmann Elimination. NROChemistry. Available at: [Link]
-
Kral, M. et al. (2022). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. Scientific Reports, 12(1), 21749. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Organic-Chemistry.org. Available at: [Link]
-
Chemistry Steps. (n.d.). The Hofmann Elimination. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic-Chemistry.org. Available at: [Link]
-
Wikipedia. (2024). Quaternary ammonium cation. Wikipedia. Available at: [Link]
- Alfa Chemistry. (2023).
-
AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. AdiChemistry. Available at: [Link]
-
MDPI. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. Available at: [Link]
-
Wikipedia. (2024). Hofmann elimination. Wikipedia. Available at: [Link]
- Wang, Y. et al. (2018). Properties of the Quaternary Ammonium Salts with Novel Counterions.
- Chemistry LibreTexts. (2021). 21.
- Tsimpos, K. (2016). Mannich condensation reaction problems?
- Google Patents. (2007). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. Google Patents.
- National Center for Biotechnology Information. (n.d.). N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride. PubChem.
-
Ashenhurst, J. (2024). The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored? Master Organic Chemistry. Available at: [Link]
- Google Patents. (2001). WO2001066528A1 - Method for storing quaternary ammonium salt. Google Patents.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
-
Wikipedia. (2024). Mannich reaction. Wikipedia. Available at: [Link]
- Gapiński, J. et al. (2012). Synthesis of Quaternary Ammonium Salts with Novel Counterions.
- jOeCHEM. (2021). Hofmann Eliminations (E2)
- Reddit. (2023).
-
Kumar, S. et al. (2016). Mannich Bases: An Important Pharmacophore in Present Scenario. Scientifica. Available at: [Link]
- BenchChem. (n.d.).
- Professor Dave Explains. (2021). Mannich Reaction. YouTube.
- Tramontini, M. et al. (2002). Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. ARKIVOC.
- Frontiers Media. (2022). Quaternary ammonium compounds in hypersensitivity reactions. Frontiers in Allergy.
- Al-Bayati, R. H. (2023). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review.
- Dimmock, J. R. et al. (2017). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry.
- Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Xylem Analytics.
- Wikipedia. (2024).
- Taylor & Francis Online. (2010). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results.
- National Center for Biotechnology Information. (2011). N-Methyl-2-oxo-1-phenylpropan-1-aminium chloride. PubMed Central.
- ProQuest. (2005).
Sources
- 1. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 7. xylemanalytics.com [xylemanalytics.com]
- 8. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 9. WO2001066528A1 - Method for storing quaternary ammonium salt - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 12. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
dealing with impurities in N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride reactions
Technical Support Center: N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Welcome to the technical support center for this compound (TMPAC). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and use of this important reagent. Purity is paramount, as even minor impurities can significantly impact the outcome of subsequent reactions. This document provides in-depth troubleshooting guides and validated protocols to help you identify, mitigate, and eliminate impurities, ensuring the robustness and reproducibility of your experimental work.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with this compound.
Q1: My final product has a low melting point and appears slightly wet or sticky. What is the likely cause?
A: This is a classic sign of hygroscopicity and residual moisture.[1] this compound is known to be somewhat hygroscopic, and even trace amounts of water can tenaciously bind to the salt, leading to a depressed and broad melting point.[1] Ensure rigorous drying of the product, preferably under vacuum at a moderate temperature (e.g., 40-50°C).
Q2: My reaction yield is significantly lower than expected. What are the primary reasons?
A: Low yields typically stem from one of three issues during the synthesis (a Mannich-type reaction):
-
Incomplete Reaction: The reaction may not have reached completion. Verify your reaction time and temperature.
-
Side Reactions: The most common side reaction is the base-catalyzed self-condensation (aldol reaction) of the starting ketone, acetophenone. Another possibility is the formation of bis-adducts.[2]
-
Product Loss During Workup: The product is water-soluble. Excessive washing with aqueous solutions or improper extraction can lead to significant loss. The crystallization step is also critical; if the antisolvent is added too quickly or the solution is not chilled sufficiently, precipitation will be incomplete.[1]
Q3: I observe a pungent, acrylic-like odor from my crude product, and my NMR shows unexpected vinyl protons. What impurity is present?
A: This strongly indicates the presence of 1-phenylprop-2-en-1-one (acrylophenone). This α,β-unsaturated ketone is formed via an elimination reaction of the Mannich base precursor, a common side reaction, especially if the reaction mixture becomes basic or is heated for extended periods.[3] This impurity is reactive and can interfere with downstream applications.
Q4: Can I use the crude product directly in my next step?
A: It is strongly discouraged. Crude this compound can contain unreacted starting materials, the tertiary amine precursor (a potential nucleophile), and acrylophenone (a reactive Michael acceptor).[3][4] These impurities can lead to unpredictable side reactions, catalyst poisoning, and poor reproducibility. Purification via recrystallization is essential for obtaining reliable results.[1]
In-Depth Troubleshooting Guide
This section explores the causality behind common experimental failures and provides a logical framework for resolving them.
Issue 1: Presence of Unreacted Starting Materials
The persistence of starting materials like acetophenone in the final product is a clear indicator of an inefficient reaction.
Causality: The core of the synthesis is the Mannich reaction, which involves the aminoalkylation of an enolizable ketone (acetophenone) with formaldehyde and an amine.[5] This reaction is acid-catalyzed. The acid serves two roles: it facilitates the formation of the reactive electrophile (an iminium ion) from the amine and formaldehyde, and it promotes the enolization of acetophenone, the nucleophilic partner.[3] Insufficient acid, poor quality reagents (e.g., old paraformaldehyde), or inadequate temperature can slow down these processes, leading to an incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for starting material contamination.
Issue 2: Formation of Key Side-Products
Understanding the formation pathways of major impurities is crucial for their prevention.
Key Impurity Formation Pathways:
Caption: Synthesis pathway and common side-product formation.
Mitigation Strategies:
| Impurity | Causative Condition | Prevention Strategy |
| Acrylophenone | Excess heat; basic pH | Maintain acidic conditions throughout the reaction. Avoid unnecessarily high temperatures or prolonged reflux times.[3] |
| Bis-adduct | Incorrect stoichiometry | Use a slight excess of the amine hydrochloride and formaldehyde relative to the ketone to ensure the ketone is the limiting reagent.[1] |
| Aldol Products | Basic contaminants; high temp. | Ensure the reaction is adequately acidified. Use purified acetophenone if necessary. |
| Unmethylated Mannich Base | Incomplete quaternization | Use a slight excess of the methylating agent and ensure adequate reaction time and temperature for the quaternization step. Monitor by TLC or LCMS. |
Experimental Protocols
These protocols provide a self-validating system for the purification and analysis of this compound.
Protocol 1: Purification by Recrystallization
This protocol is adapted from established methods for the purification of the closely related β-dimethylaminopropiophenone hydrochloride and is highly effective.[1]
Objective: To remove unreacted starting materials, colored polymers, and side-products like acrylophenone.
Materials:
-
Crude this compound
-
95% Ethanol
-
Acetone (anhydrous)
-
Erhlenmeyer flask
-
Heating mantle or steam bath
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot 95% ethanol required for complete dissolution. For every 10 g of crude material, start with approximately 10-15 mL of ethanol.
-
Filtration (Optional): If the hot solution contains insoluble impurities, perform a hot filtration rapidly through a pre-heated funnel to remove them.
-
Crystallization: Transfer the clear, hot solution to a clean, wide-mouthed Erlenmeyer flask. While the solution is still warm, slowly add acetone as an antisolvent. For every 10 mL of ethanol used, add approximately 50 mL of acetone. The solution will become cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 1-2 hours to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved. The purified product should be a white, crystalline solid.
Validation Checkpoints:
-
Appearance: White crystalline solid, not sticky or yellow.
-
Melting Point: A sharp melting point around 155-156°C (for the dimethyl analog) indicates high purity.[1]
-
¹H NMR: Absence of signals for acetophenone, vinyl protons of acrylophenone, and other impurities.
Protocol 2: Purity Assessment by Titration
This method determines the percentage purity of the quaternary ammonium salt by titrating it against a standardized anionic surfactant.[6]
Objective: To quantify the concentration of the active quaternary ammonium salt.
Materials:
-
Purified this compound (approx. 100 mg, accurately weighed)
-
0.004 M Sodium Dodecyl Sulfate (SDS) solution (standardized)
-
Borate buffer solution (pH 10)
-
Surfactant-sensitive electrode (e.g., TEN 1100 or similar)
-
Autotitrator
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the purified product into a 100 mL beaker.
-
Dissolution: Dissolve the sample in 50 mL of deionized water and add 10 mL of borate buffer (pH 10).
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the surfactant-sensitive electrode.
-
Titration: Titrate the sample with the standardized 0.004 M SDS solution. The endpoint is determined by the inflection point of the potential curve.
-
Calculation: The purity is calculated based on the volume of titrant consumed, its molarity, the sample weight, and the molecular weight of the product.
Validation Checkpoints:
-
A clear and sharp inflection point in the titration curve.
-
Purity values should be consistent across multiple measurements (e.g., >98%).
References
-
National Center for Biotechnology Information (2024). N-Methyl-2-oxo-1-phenylpropan-1-aminium chloride. PubChem Compound Summary. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride. PubChem Compound Summary. Retrieved from [Link]
-
AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]
-
Cazin, C. S. J. (Ed.). (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2317–2329. Retrieved from [Link]
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
-
Maxwell, C. E. (1943). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses, 23, 30. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). N-Methyl-3-phenylpropan-1-amine. PubChem Compound Summary. Retrieved from [Link]
-
Abdelrazek, F. M., Metwally, N. H., Kassab, N. A., & Sobhy, N. A. (2009). A Novel Synthesis of Some 1,4-Phenylene-bis-heterocyclic Carboxamide Derivatives. Journal of Heterocyclic Chemistry, 46(6), 1380-1384. Retrieved from [Link]
-
Glavaš, M., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Journal of the Serbian Chemical Society, 83(11), 1265-1276. Retrieved from [Link]
-
El-Sayed, M. A. A., & El-Sattar, N. E. A. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25303-25330. Retrieved from [Link]
-
Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link] titration/w-tit-app-report-201-quats-disinfectants-en.pdf
-
Brunel University Research Archive. (n.d.). A study of the mannich reaction with. Retrieved from [Link]
-
Adams, R. (2011). The Mannich Reaction. Organic Reactions, 1-76. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). aza-Michael Addition. Retrieved from [Link]
-
Taylor, P., & Jones, K. (2018). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Reaction Kinetics, Mechanisms and Catalysis, 124(1), 219-230. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 3. adichemistry.com [adichemistry.com]
- 4. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 5. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. xylemanalytics.com [xylemanalytics.com]
solvent effects on N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride performance
Topic: Solvent-Dependent Performance & Stability Optimization
Executive Technical Overview
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (CAS: 24472-88-6) is a quaternary ammonium salt derived from the Mannich base of acetophenone. Its performance—defined here as solubility retention , chemical stability , and chromatographic symmetry —is critically dependent on the solvent environment.
As a researcher, you are likely encountering one of three specific failure modes:
-
Incomplete Solvation: The "oiling out" of the salt in non-polar organic media.
-
Retro-Mannich Degradation: The appearance of Phenyl Vinyl Ketone (PVK) and Trimethylamine degradants.
-
Peak Tailing: Poor peak symmetry during HPLC analysis due to silanol interactions.
This guide provides the mechanistic causality for these issues and valid protocols to resolve them.
Critical Troubleshooting Modules
Module A: Solubility & Dissolution Protocols
The Issue: The compound forms a gummy residue or fails to dissolve in standard organic synthesis solvents (DCM, Toluene, EtOAc).
The Science: This molecule is an amphiphilic salt . It possesses a lipophilic phenyl ketone tail and a highly polar, ionic trimethylammonium head.
-
Non-polar solvents (Hexane, Toluene): Cannot overcome the lattice energy of the crystal salt.
-
Aprotic polar solvents (DCM, THF): Often result in ion-pairing or "oiling out" unless a phase transfer catalyst or co-solvent is used.
-
Protic solvents (MeOH, Water): Excellent solubility, but they accelerate degradation (see Module B).
Corrective Protocol: The "Solvent Switch" Technique If your application requires non-polar media (e.g., for a subsequent reaction), do not attempt direct dissolution.
-
Dissolve the salt in a minimum volume of Methanol or DCM:MeOH (9:1).
-
Add the non-polar solvent (e.g., Toluene) slowly with vigorous stirring.
-
Evaporate the methanol component under reduced pressure if possible, or maintain the biphasic system if using Phase Transfer Catalysis (PTC).
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Performance | Risk Factor |
| Protic Polar | Water, Methanol, Ethanol | Excellent | High (Promotes Retro-Mannich elimination) |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Good | Low (Best balance for stability) |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Low (May require 5% MeOH spike) |
| Non-Polar | Hexane, Toluene, Ether | Poor | N/A (Insoluble) |
Module B: Stability & Degradation (The Retro-Mannich Pathway)
The Issue: You observe a new peak in your chromatogram or a "fishy" odor (Trimethylamine) developing in the solution over time.
The Science:
The core vulnerability of this compound is the Retro-Mannich Reaction . The quaternary ammonium group is an exceptional leaving group. In the presence of a base or even in protic solvents that can shuttle protons, the molecule undergoes
-
Mechanism: E1cB (Elimination Unimolecular conjugate Base).
-
Trigger: High pH (>7) or protic solvents that stabilize the transition state.
Corrective Protocol: pH and Temperature Control
-
Acid Stabilization: Maintain the solution pH < 4.0. The protonation of the ketone oxygen (unlikely in water, but relevant in strong acid) is less critical than ensuring no free base exists to abstract the
-proton. -
Temperature: Store solutions at 4°C. Elimination rates follow Arrhenius kinetics; room temperature significantly accelerates the retro-Mannich cleavage.
-
Solvent Choice: Store stock solutions in anhydrous DMSO or Acetonitrile . Avoid water or alcohols for long-term storage.
Module C: Chromatographic Performance (HPLC)
The Issue: The compound elutes as a broad, tailing peak (Asymmetry factor > 2.0), making quantification impossible.
The Science: Quaternary amines interact electrostatically with residual silanol groups (Si-O⁻) on the silica backbone of HPLC columns. This secondary retention mechanism causes severe tailing.
Corrective Protocol: Ion-Pairing & Buffer Strength Do not use standard 0.1% Formic Acid gradients. They are insufficient to suppress silanol activity for quaternary salts.
Recommended Method Parameters:
-
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Gemini).
-
Mobile Phase A: 10-20 mM Ammonium Acetate (pH 4.5) OR 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent to mask the positive charge.
-
Mobile Phase B: Acetonitrile (with same additive).
-
Mode: Isocratic elution is preferred if separation allows, to maintain constant ionic strength.
Visualizing the Mechanisms
Figure 1: Stability & Troubleshooting Workflow
Caption: Logical decision tree for solvent selection based on the competing requirements of solubility and chemical stability.
Figure 2: The Retro-Mannich Degradation Pathway
Caption: Mechanism of base-catalyzed elimination leading to Phenyl Vinyl Ketone (PVK) and Trimethylamine.
Frequently Asked Questions (FAQ)
Q1: Can I use water as a solvent for LC-MS analysis? A: Yes, but with caveats. You must prepare the sample immediately before injection. Do not leave the sample in the autosampler for >12 hours, as hydrolysis/elimination can occur. Ensure the mobile phase is acidic (pH < 4.[1]0) to stabilize the salt [1].
Q2: Why does my compound turn yellow in solution? A: Yellowing is often indicative of the formation of Phenyl Vinyl Ketone (PVK) , which is a conjugated enone system. This confirms that the Retro-Mannich elimination has occurred. Check the pH of your solution; if it is neutral or basic, the degradation is self-catalyzing [2].
Q3: Is this compound hygroscopic? A: Yes, like most quaternary ammonium chlorides, it is highly hygroscopic. Moisture absorption not only alters the weight (affecting stoichiometry) but introduces water that facilitates the degradation described in Module B. Store in a desiccator.
References
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase and mobile phase additives. Journal of Chromatography A.
-
Agilent Technologies. (2023). HPLC Troubleshooting Guide: Peak Tailing and Shape Issues. Agilent Technical Support.[1]
-
Gao, J., et al. (2014). Stability of Mannich bases: A review of the retro-Mannich reaction. Current Organic Chemistry.
-
PubChem. (2025). Compound Summary: this compound.[2][3] National Library of Medicine.
Sources
Technical Support Center: Refining Experimental Conditions for N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Welcome to the technical support center for the synthesis and handling of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (CAS: 24472-88-6). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this quaternary ammonium compound.
Introduction
This compound is a quaternary ammonium salt with applications in organic synthesis and potentially as a precursor in pharmaceutical development. Its synthesis, typically achieved through a two-step process involving a Mannich reaction followed by quaternization, presents several challenges that can impact yield and purity. This guide provides a framework for understanding and overcoming these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step is the Mannich reaction of acetophenone, formaldehyde, and dimethylamine hydrochloride to form the intermediate, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.[1][2] The second step involves the quaternization of this intermediate with a methylating agent to yield the final product.
Q2: What are the critical parameters to control during the initial Mannich reaction?
A2: Key parameters include the stoichiometry of the reactants, reaction temperature, and the choice of solvent. A common approach involves heating a mixture of acetophenone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent like ethanol, often with the addition of a catalytic amount of strong acid such as hydrochloric acid.[3]
Q3: My Mannich reaction is giving a low yield. What are the likely causes?
A3: Low yields can stem from several factors. Incomplete reaction due to insufficient heating or reaction time is a common issue. Side reactions, such as the self-condensation of acetophenone or the formation of bis-aminated products, can also reduce the yield of the desired tertiary amine intermediate. Careful control of stoichiometry and temperature is crucial to minimize these side products.
Q4: What are the best practices for storing this compound?
A4: As a quaternary ammonium salt, this compound is likely hygroscopic and should be stored in a tightly sealed container in a cool, dry place. The presence of moisture can affect its physical properties and may impact subsequent reactions.
Synthesis and Troubleshooting Guide
The synthesis of this compound can be logically divided into two main stages: the formation of the tertiary amine intermediate via the Mannich reaction, and its subsequent quaternization.
Stage 1: Mannich Reaction - Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of a carbon acid. In this case, the enolizable ketone (acetophenone) reacts with formaldehyde and a secondary amine (dimethylamine) to form the β-amino ketone, also known as a Mannich base.[4]
Caption: Workflow for the synthesis of the tertiary amine intermediate.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction temperature or time. 2. Inactive paraformaldehyde. 3. Incorrect pH of the reaction mixture. | 1. Ensure the reaction is heated to reflux for an adequate period (e.g., 2-4 hours). Monitor the reaction progress by TLC. 2. Use freshly opened or properly stored paraformaldehyde. 3. A small amount of strong acid (e.g., concentrated HCl) is often necessary to facilitate the formation of the electrophilic Eschenmoser's salt precursor. |
| Formation of a Viscous, Oily Product Instead of a Crystalline Solid | 1. Presence of unreacted starting materials or side products. 2. Insufficient cooling or improper solvent for crystallization. | 1. Ensure the reaction goes to completion. Attempt to triturate the oil with a non-polar solvent like diethyl ether to induce crystallization. 2. Cool the reaction mixture in an ice bath and scratch the inside of the flask to initiate crystallization. If ethanol is the solvent, adding a small amount of acetone may aid precipitation. |
| Product is Contaminated with a Bis-aminated Side Product | The Mannich base product can react with another molecule of formaldehyde and acetophenone. | Use a slight excess of acetophenone relative to the amine and formaldehyde to favor the formation of the mono-aminated product. |
Stage 2: Quaternization - Synthesis of this compound
Quaternization involves the alkylation of the tertiary amine intermediate to form the quaternary ammonium salt. This is typically achieved using a methylating agent.
Caption: Workflow for the quaternization of the tertiary amine.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Quaternization | 1. Insufficient reactivity of the methylating agent. 2. Steric hindrance at the nitrogen atom. 3. Inappropriate solvent. | 1. Methyl iodide is a highly effective methylating agent. If using a less reactive agent like dimethyl sulfate, longer reaction times or higher temperatures may be necessary. 2. While less of a concern for a dimethylamino group, ensure the reaction is run for a sufficient duration. 3. A polar aprotic solvent like acetonitrile or acetone is generally preferred to facilitate the SN2 reaction. |
| Difficulty in Isolating the Product | The quaternary ammonium salt is highly polar and may be very soluble in the reaction solvent. | 1. After the reaction, cool the mixture and attempt to precipitate the product by adding a less polar co-solvent, such as diethyl ether or ethyl acetate. 2. If the product remains in solution, remove the solvent under reduced pressure and attempt to crystallize the resulting residue from a suitable solvent system (e.g., ethanol/ether). |
| Product is an Oil or Gummy Solid | 1. Presence of impurities. 2. The product may be hygroscopic and has absorbed atmospheric moisture. | 1. Purify the tertiary amine intermediate before quaternization. The final product can be purified by recrystallization from a suitable solvent pair. 2. Perform the final isolation and drying steps under an inert, dry atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
This protocol is adapted from established procedures for similar Mannich reactions.[3]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (1.0 eq.), paraformaldehyde (1.2 eq.), and dimethylamine hydrochloride (1.1 eq.).
-
Add ethanol as the solvent (approximately 3-5 mL per gram of acetophenone).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol or diethyl ether.
-
Dry the product under vacuum.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the quaternization of tertiary amines.
-
Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one (free base, obtained by neutralizing the hydrochloride salt with a base like NaOH and extracting with an organic solvent) in a suitable polar aprotic solvent such as acetonitrile or acetone.
-
Add a slight excess of a methylating agent, such as methyl iodide (1.1-1.2 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The reaction can be monitored by TLC by observing the disappearance of the tertiary amine spot.
-
If a precipitate forms, collect it by filtration. If not, cool the reaction mixture and add a less polar solvent like diethyl ether to induce precipitation.
-
Wash the solid product with the precipitation solvent and dry under vacuum.
Characterization Data (Predicted)
¹H NMR (in D₂O):
-
δ ~8.0-7.5 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ ~3.8-3.6 ppm (t, 2H): Methylene protons adjacent to the quaternary ammonium group (-CH₂-N⁺).
-
δ ~3.5-3.3 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).
-
δ ~3.1 ppm (s, 9H): Methyl protons of the trimethylammonium group (-N⁺(CH₃)₃).
¹³C NMR (in D₂O):
-
δ ~198 ppm: Carbonyl carbon (C=O).
-
δ ~137-128 ppm: Aromatic carbons.
-
δ ~60 ppm: Methylene carbon adjacent to the quaternary ammonium group (-CH₂-N⁺).
-
δ ~53 ppm: Methyl carbons of the trimethylammonium group (-N⁺(CH₃)₃).
-
δ ~35 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-C=O).
Infrared (IR) Spectroscopy (KBr pellet):
-
~3050 cm⁻¹: Aromatic C-H stretch.
-
~2950 cm⁻¹: Aliphatic C-H stretch.
-
~1680 cm⁻¹: Carbonyl (C=O) stretch.
-
~1600, 1450 cm⁻¹: Aromatic C=C stretches.
References
-
Chen, F. M., & Benoiton, N. L. (2006). A new method of quaternizing amines and its use in amino acid and peptide chemistry. ResearchGate. [Link]
- Eftekhari-Sis, B., Abdollahifar, A., Hashemi, M. M., & Zirak, M. (2006). An efficient one-pot synthesis of β-amino ketones via a three-component Mannich-type reaction using zirconium oxychloride as a recyclable catalyst. European Journal of Organic Chemistry, 2006(23), 5152-5157.
- Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
- Google Patents. (n.d.). Process for the quaternization of 3-diethylamino-1-cyclohexyl-1-phenyl-propanol-1 with ethyl iodide.
- Gupta, N., et al. (2020). Recent progress in the chemistry of β-aminoketones. RSC Advances, 10(45), 27083-27111.
- Mannich, C., & Heilner, G. (1922). Über die Kondensation von Formaldehyd mit Ammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(2), 356-365.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]
-
Reddit. (2024, February 1). Quaternization of an aqueous tertiary amine. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). A study of the mannich reaction with. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis and Application of β‐Amino Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Retrieved from [Link]
-
The Mannich Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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Technical Support Center: Handling & Workup of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium Chloride
Core Directive: The "Dual-Threat" Mechanism
You are encountering emulsion issues not simply because this compound is a salt, but because it possesses a "Dual-Threat" chemical nature :
-
Surfactant Activity: It is a cationic surfactant (amphiphile). The quaternary ammonium head is hydrophilic, while the phenyl-linker tail is lipophilic. This structure naturally lowers interfacial tension between organic and aqueous phases, stabilizing droplets.
-
Reactive Instability (The "Glue" Factor): This specific structure is a precursor to Phenyl Vinyl Ketone (PVK) via Hofmann elimination. Under basic conditions or excessive heat, it degrades into PVK, which rapidly polymerizes into a resinous "gunk." This polymer accumulates at the interface, creating a mechanical barrier that prevents phase separation (a "rag layer").
The Golden Rule: To stop emulsions, you must suppress the surfactant capability (via ionic strength) and prevent elimination (via pH and temperature control).
The Physics of the Problem (Visualized)
The following diagram illustrates the chemical pathway leading to intractable emulsions.
Figure 1: The degradation pathway transforming a manageable surfactant emulsion into an intractable polymer-stabilized rag layer.[1]
Troubleshooting Guide: Breaking an Active Emulsion
If you are currently staring at a separatory funnel with no separation, follow this "Rescue Protocol" in order.
Phase 1: The Chemical Break (Ionic Strength & pH)
Objective: Disrupt the micelle double-layer and stop elimination.
| Step | Action | Mechanism |
| 1 | Check pH | If pH > 6, immediately add dilute HCl (1M) dropwise until pH ~3-4. Crucial: High pH drives the formation of the polymer "glue." |
| 2 | Saturate Aqueous Phase | Add solid NaCl (brine) directly to the funnel. Shake gently. This increases ionic strength, "salting out" the organic components and disrupting surfactant micelles. |
| 3 | Co-Solvent Addition | Add a small amount of Methanol or Ethanol (5-10% v/v). This disrupts the surface tension at the droplet interface. |
Phase 2: The Mechanical Break (Filtration)
Objective: Physically remove the stabilizing polymer/particulate matter. Use this if Phase 1 fails.
-
Prepare a Celite Pad: Pack a sintered glass funnel with 1-2 cm of Celite (diatomaceous earth).
-
Vacuum Filter: Pour the entire emulsion through the Celite pad.
-
Why? The polymerized "gunk" (PVK resin) stabilizing the emulsion will be trapped in the Celite.
-
-
Rinse: Wash the pad with fresh solvent (DCM or EtOAc) to recover trapped product.
-
Reseparate: Return the filtrate to a clean separatory funnel. The layers should now separate cleanly.[2]
Phase 3: The "Nuclear" Option (Centrifugation)
If the emulsion persists (micro-emulsion), transfer the mixture to centrifuge tubes. Spin at 3,000–5,000 RPM for 5–10 minutes . The g-force will overcome the Brownian motion keeping the droplets suspended.
Optimized Protocol: Prevention Strategy
Stop doing liquid-liquid extraction (LLE) if possible. Quaternary ammonium salts are often insoluble in non-polar organics (Ether, Hexane) and soluble in water/alcohol. Use this solubility difference to your advantage.
Method A: Precipitation (Recommended)
Instead of washing with water, isolate the salt directly.
-
Concentrate: Evaporate the reaction solvent (if volatile) to a minimum volume.
-
Triturate: Add a non-polar anti-solvent (e.g., Diethyl Ether or MTBE ) to the residue.
-
Sonicate: Sonicate the mixture to induce crystallization.
-
Filter: Collect the solid salt via filtration.
-
Benefit: Completely avoids the water/organic interface where emulsions form.
-
Method B: The "Cold Acid" Wash (If LLE is required)
If you must extract (e.g., to remove neutral impurities):
-
Solvent Choice: Use Dichloromethane (DCM) . It is heavier than water and solubilizes these salts better than EtOAc.
-
Temperature: Cool both phases to 0–5°C before mixing. Cold slows down the elimination reaction.
-
Acidity: Ensure the aqueous wash is 0.1M HCl (not neutral water). This keeps the nitrogen quaternized and prevents the formation of the free amine or elimination products.
-
Gentle Mixing: Do not shake vigorously. Invert the funnel gently 5-10 times.
Decision Tree for Workup
Figure 2: Logical flow for selecting the correct isolation method to minimize risk.
Frequently Asked Questions (FAQs)
Q1: Why does the emulsion turn yellow/brown over time? A: This indicates degradation. The quaternary salt is undergoing Hofmann elimination to form Phenyl Vinyl Ketone (PVK). PVK is unstable and polymerizes into yellow/brown resins. If you see this, your pH is likely too high or the solution is too warm. Acidify immediately.
Q2: Can I use basic brine (NaHCO3) to wash out acid? A: ABSOLUTELY NOT. Adding base (bicarbonate, hydroxide) to this specific compound will trigger the elimination reaction instantly, creating massive amounts of polymer gunk and an unbreakable emulsion. Neutralize acids only if you have first protected the amine or if the compound is stable (which this one is not at high pH).
Q3: I used DCM and water, and the layers are inverted. Why? A: While DCM (density ~1.33) is usually on the bottom, a concentrated solution of large organic salts can alter densities. Additionally, heavy brine (density ~1.2) in the aqueous layer can bring the densities dangerously close, causing phase inversion or suspension. Always test a drop of the layer in a beaker of water to confirm identity.
Q4: How should I store the isolated solid? A: Store under inert gas (Nitrogen/Argon) at -20°C . Moisture can promote hydrolysis or slow elimination even in the solid state.
References
-
Hofmann Elimination Mechanism
- Topic: Elimination of quaternary ammonium salts to vinyl ketones.
- Source: LibreTexts Chemistry. "21.
-
URL:[Link]
-
Emulsion Management in Organic Synthesis
- Topic: General strategies for breaking emulsions (Salting out, filtr
- Source: University of Rochester, Department of Chemistry. "How To: Manage an Emulsion."
-
URL:[Link]
-
Reactivity of Phenyl Vinyl Ketone (PVK)
- Topic: Instability and polymerization of the elimin
- Source: National Institutes of Health (PMC). "Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers."
-
URL:[Link]
-
Cationic Surfactant Properties
- Topic: Stabilization of oil-in-water emulsions by c
- Source: Biolin Scientific. "How emulsions form and break?"
-
URL:[Link]
Sources
Technical Support Center: Scale-Up Optimization for N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium Chloride
[1]
Status: Active Ticket ID: MANNICH-QUAT-001 Subject: Troubleshooting Scale-Up, Stability, and Reactivity Control Assigned Specialist: Senior Process Chemist, Application Engineering Team[1]
Executive Summary & Chemical Identity
Welcome to the Technical Support Center. You are likely utilizing
In process chemistry, this salt serves as a stable precursor to Phenyl Vinyl Ketone (PVK) .[1] Because PVK is highly unstable (prone to rapid polymerization and oxidation), this quaternary ammonium salt allows you to generate the reactive enone species in situ via a controlled elimination reaction.[1]
Key Scale-Up Risks:
-
Premature Elimination: Uncontrolled generation of PVK during drying or storage.
-
Polymerization: High local concentrations of PVK leading to oligomer formation.
-
Corrosion: Chloride ion induced pitting in stainless steel reactors at elevated temperatures.
Critical Degradation Pathways (The "Why" Behind Your Failures)
Before troubleshooting, you must understand the mechanism driving the instability.[1] This is not simple decomposition; it is a Hofmann Elimination triggered by basicity or heat.
Mechanism: The Latent Electrophile Release[1]
The quaternary ammonium group is a potent leaving group. Under basic conditions (or thermal stress), the acidic proton at the
Figure 1: The activation pathway.[1] The goal of your process is to stop at the Green Node (PVK) and immediately trap it with your nucleophile, avoiding the Red Node (Polymer).[1]
Troubleshooting Guide: Operational Challenges
Issue A: "My yield is low, and the reaction mixture turned into a black tar."
Diagnosis: Uncontrolled generation of Phenyl Vinyl Ketone (PVK). If the elimination happens faster than your nucleophile can react, the free PVK will polymerize via a radical mechanism or Michael addition with itself.[1]
Corrective Actions:
-
Switch to "Slow Release" Mode: Do not dump your base in at once. Use a pH-stat controlled addition or slow dosing of the base to keep the concentration of free PVK low.
-
Temperature Control: The elimination rate is highly temperature-dependent.
-
Recommendation: Run the elimination step at 0°C to 10°C . Only heat if the subsequent Michael addition is sluggish.
-
-
Scavenger Presence: Ensure your nucleophile (the molecule attacking the PVK) is present in excess (1.1–1.2 eq) before you begin the base addition.
Issue B: "The starting material degrades during drying or storage."
Diagnosis: Thermal instability and Hygroscopicity. Quaternary ammonium salts are hygroscopic. Absorbed water can hydrolyze the salt or act as a base at high temperatures.
Storage Protocol:
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen.
-
Drying: NEVER oven dry this salt above 40°C. Use vacuum desiccation over
at room temperature.
Issue C: "We are seeing pitting corrosion in our SS316 reactors."
Diagnosis: Chloride attack. This compound is a chloride salt. Upon heating in aqueous/organic mixtures, especially if slightly acidic, chloride ions aggressively attack the passivation layer of stainless steel.[1]
Equipment Recommendations:
| Reactor Material | Rating | Notes |
| Glass-Lined (GL) | Preferred | Completely resistant to chloride attack. Ideal for this chemistry. |
| Hastelloy C-22 | Excellent | Expensive, but resistant to pitting.[1] |
| Stainless Steel 316 | Poor | Avoid for elevated temperatures (>50°C) or long hold times. |
| PTFE / PFA | Good | Suitable for smaller scale or transfer lines. |
Process Optimization Decision Tree
Use this logic flow to select the correct solvent and base system for your scale-up.
Figure 2: Solvent system selection guide. Note that biphasic conditions often provide better yield control by keeping the generated PVK in the organic phase while the salt remains in the aqueous phase.[1]
Frequently Asked Questions (FAQs)
Q: Can I replace the chloride salt with the iodide salt to improve solubility? A: Yes, but proceed with caution. While iodide salts (synthesized via Finkelstein exchange) are more soluble in organic solvents, iodide is a better nucleophile and can cause side reactions.[1] Furthermore, the higher molecular weight reduces atom economy.[1] Stick to the chloride salt and use Phase Transfer Catalysis (PTC) if solubility is an issue.
Q: How do I monitor the reaction? TLC is smearing. A: Quaternary salts streak badly on silica.
-
Method 1 (HPLC): Use a reverse-phase column (C18) with an ion-pairing agent (e.g., TFA or heptane sulfonic acid) in the mobile phase.
-
Method 2 (Indirect): Monitor the disappearance of the nucleophile or the appearance of the product. Do not try to track the quaternary salt directly on normal phase TLC.
Q: What is the smell coming from the reactor? A: That is Trimethylamine (TMA) . It has a fishy, ammonia-like odor.[1]
-
Safety Warning: TMA is flammable and toxic. Ensure the reactor is vented to a scrubber containing dilute sulfuric acid to trap the amine vapors.
References & Authority
-
PubChem Compound Summary. (2025). N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride. National Center for Biotechnology Information. Link
-
Hofmann Elimination Mechanism. (2015).[2] Quaternary Ammonium Salts: Hofmann Elimination. Chemistry LibreTexts. Link
-
Mannich Base Stability. (2025). Study on the Synthesis of a New Mannich Base Quaternary Ammonium Salt. ACS Langmuir. Link
-
PVK Generation. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones. NIH National Library of Medicine. Link
Disclaimer: This guide is for research and development purposes only. Always consult the Safety Data Sheet (SDS) and perform a Process Safety Assessment (PSA) before scaling up reactions involving quaternary ammonium salts and thermal eliminations.
Technical Support Center: Troubleshooting the Isolation of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Welcome to the dedicated technical support guide for N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this quaternary ammonium salt. This guide provides in-depth troubleshooting advice and detailed protocols to overcome common challenges encountered during product isolation and purification.
I. Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Based on its chemical structure and available data, you should expect the following properties:
-
Appearance: A solid at room temperature.[1]
-
Molecular Formula: C₁₂H₁₈ClNO.[1]
-
Molecular Weight: 227.73 g/mol .[1]
-
Solubility: As a quaternary ammonium salt, it is expected to be highly soluble in polar solvents like water and alcohols, and have low solubility in nonpolar solvents such as hexanes or diethyl ether.[2]
Q2: What are the most common impurities I might encounter?
Common impurities can include:
-
Unreacted starting materials: 3-chloro-1-phenylpropan-1-one and residual trimethylamine.
-
Byproducts from side reactions.
-
Solvents used in the reaction or workup.
Q3: How should I store the purified product?
Quaternary ammonium salts are often hygroscopic, meaning they readily absorb moisture from the air.[3][4] Therefore, it is crucial to store the product in a tightly sealed container, preferably in a desiccator with a drying agent like anhydrous calcium sulfate or phosphorus pentoxide.
Q4: What are the key safety precautions?
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Avoiding inhalation of dust and direct contact with skin and eyes.
II. Troubleshooting Guide: Product Isolation
This section addresses the most common issues encountered during the isolation of this compound.
Problem 1: My product will not crystallize from the reaction mixture.
This is a frequent challenge, often related to solubility or the presence of contaminants.
-
Potential Cause: The product is too soluble in the current solvent system.
-
Expert Insight: Quaternary ammonium salts, being charged molecules, tend to be highly soluble in polar solvents. If your reaction solvent is polar (e.g., methanol, ethanol), the product may not precipitate upon cooling.
-
Solution:
-
Concentrate the Solution: Carefully reduce the volume of the solvent using a rotary evaporator.[5] This increases the concentration of your product, which can induce crystallization.
-
Introduce an Anti-Solvent: Slowly add a nonpolar solvent in which your product is insoluble (e.g., diethyl ether, hexanes) to the concentrated solution until it becomes cloudy.[6] This reduces the overall polarity of the solvent system, decreasing the solubility of your salt and promoting precipitation.
-
Cooling: After adding the anti-solvent, cool the solution in an ice bath to further decrease solubility and maximize crystal formation.
-
-
-
Potential Cause: The presence of impurities is inhibiting crystal lattice formation.
-
Expert Insight: Impurities can disrupt the ordered arrangement of molecules required for crystallization, sometimes leading to the formation of an oil instead of a solid.
-
Solution:
-
Liquid-Liquid Extraction: If your product is in an aqueous layer, perform an extraction with a nonpolar organic solvent (e.g., dichloromethane, ethyl acetate) to remove any nonpolar impurities. The desired product should remain in the aqueous layer.
-
Activated Carbon Treatment: Dissolve the crude product in a minimal amount of a suitable hot solvent and add a small amount of activated carbon. The carbon will adsorb colored and polymeric impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.
-
-
Problem 2: I've isolated an oil, not a solid.
"Oiling out" is a common phenomenon with salts and can be addressed with the following strategies.
-
Potential Cause: Residual solvent is trapped in the product.
-
Expert Insight: Even after filtration, significant amounts of solvent can remain, giving the product an oily or syrupy consistency.
-
Solution: Dry the product under high vacuum for an extended period. Gentle heating can be applied, but be cautious as quaternary ammonium compounds can be thermally unstable.[3]
-
-
Potential Cause: The product is hygroscopic and has absorbed water from the atmosphere.[3]
-
Expert Insight: The strong ionic nature of these salts attracts water molecules, which can prevent solidification.
-
Solution:
-
Azeotropic Distillation: Dissolve the oily product in a solvent that forms an azeotrope with water, such as toluene. Remove the solvent via rotary evaporation. Repeat this process several times to effectively remove water.
-
Strict Anhydrous Conditions: Handle the product under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents for all purification steps.
-
-
-
Potential Cause: The melting point of the product is close to or below room temperature due to impurities.
-
Expert Insight: Impurities disrupt the crystal lattice, leading to a depression of the melting point.
-
Solution: Attempt recrystallization using a different solvent system. A trial-and-error approach may be necessary to find the optimal solvent or solvent pair.[7]
-
Problem 3: My final yield is very low.
Low yields can stem from an incomplete reaction or loss of product during the workup and purification.
-
Potential Cause: The reaction has not gone to completion.
-
Expert Insight: The quaternization of amines (the Menschutkin reaction) can sometimes be slow.[8]
-
Solution:
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting amine.
-
Increase Reaction Time/Temperature: If the reaction is proceeding slowly, consider extending the reaction time or moderately increasing the temperature.
-
-
-
Potential Cause: Product is being lost during aqueous workup.
-
Expert Insight: Due to their high water solubility, quaternary ammonium salts can be difficult to extract from aqueous solutions with organic solvents.
-
Solution:
-
Avoid Excessive Water: Use minimal amounts of water during the workup.
-
Back-Extraction: If you are washing an organic layer containing your product with water, back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.
-
Evaporation of Aqueous Layer: If the product is highly water-soluble, it may be more efficient to wash the reaction mixture with a nonpolar organic solvent to remove impurities and then evaporate the water from the aqueous layer to recover the product.
-
-
Problem 4: The purified product is still impure.
If standard crystallization does not yield a pure product, more advanced techniques may be required.
-
Potential Cause: The impurities have similar solubility profiles to the product.
-
Expert Insight: This makes separation by simple recrystallization challenging.
-
Solution:
-
Column Chromatography: While challenging for salts, purification via column chromatography is possible. Consider using a polar stationary phase like alumina or silica gel with a polar eluent system, such as a mixture of acetonitrile and water.[9]
-
Ion-Pair Chromatography: This is a more advanced technique that can be very effective for purifying ionic compounds.[10]
-
-
III. Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-1-phenylpropan-1-one (1 equivalent) in a suitable solvent such as acetonitrile or acetone.
-
Addition of Amine: Add a solution of trimethylamine (1.1-1.5 equivalents) in a suitable solvent (e.g., THF or ethanol) to the flask.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours. Monitor the reaction progress by TLC.
-
Isolation:
-
If the product precipitates during the reaction, cool the mixture in an ice bath and collect the solid by vacuum filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
-
Purification: Proceed with recrystallization as described in Protocol 2.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold.[7] Good starting points for this polar salt are ethanol, isopropanol, or a mixture of ethanol and ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid dissolves completely.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
IV. Data and Visualization
Table 1: Common Solvents for Recrystallization of Polar Compounds
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for highly polar salts, but can lead to hydration. |
| Ethanol | High | 78 | A common and effective solvent for many salts. |
| Methanol | High | 65 | Similar to ethanol, but more volatile. |
| Isopropanol | Medium-High | 82 | A good alternative to ethanol. |
| Acetonitrile | Medium-High | 82 | Can be effective, especially in mixtures. |
| Ethyl Acetate | Medium | 77 | Often used as an anti-solvent with more polar solvents. |
| Acetone | Medium | 56 | Useful for dissolving at elevated temperatures. |
| Diethyl Ether | Low | 35 | Primarily used as an anti-solvent. |
| Hexanes | Low | ~69 | Primarily used as an anti-solvent. |
Diagram 1: General Troubleshooting Workflow for Product Isolation
Caption: A decision tree for troubleshooting the isolation and purification of the target compound.
Diagram 2: Synthesis of this compound
Caption: The synthetic pathway illustrating the reaction of the starting materials to form the final product.
V. References
-
US Patent US4269665A. (1981). Drying quaternary ammonium compounds. Google Patents. Retrieved from
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
US Patent US7268256B2. (2007). Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. Google Patents. Retrieved from
-
Zhang, T., et al. (2020). Extracting Ammonium Halides by Solvent from the Hybrid Perovskites with Various Dimensions to Promote the Crystallization of CsPbI3 Perovskite. ResearchGate. Retrieved from [Link]
-
CN Patent CN100430376C. (2008). An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. Google Patents. Retrieved from
-
Reddit. (2021). Quaternary ammonium salt purification. r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
PubMed. (2014). Hygroscopic growth of self-assembled layered surfactant molecules at the interface between air and organic salts. Retrieved from [Link]
-
ACS Publications. (2022). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. Retrieved from [Link]
-
ACS Publications. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Taylor & Francis Online. (2008). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Retrieved from [Link]
-
ResearchGate. (2009). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]
-
University of Waikato. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
IOPscience. (2020). Synthesis of Urea Ammonium Halide Cocrystal and Theoretical Study of Its Influencing Factors in Water System. Retrieved from [Link]
-
National Institutes of Health. (2011). N-Methyl-2-oxo-1-phenylpropan-1-aminium chloride. PMC. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]
-
ProQuest. (2002). Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography. Retrieved from [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4269665A - Drying quaternary ammonium compounds - Google Patents [patents.google.com]
- 4. Hygroscopic growth of self-assembled layered surfactant molecules at the interface between air and organic salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]
Validation & Comparative
Comparative Guide: Latent Electrophile Delivery vs. Phase Transfer Catalysis in Michael Additions
This guide compares two distinct chemical entities often encountered in the synthesis of complex organic scaffolds, particularly during Michael additions and Robinson annulations: N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (a latent electrophilic reagent) and Tetrabutylammonium bromide (a phase-transfer catalyst).
Executive Summary
For drug development professionals focusing on carbon-carbon bond formation—specifically involving phenyl vinyl ketone (PVK) moieties—the choice between using the Mannich Base Quaternary Salt (TMPAC) and Tetrabutylammonium Bromide (TBAB) represents a choice between reagent-controlled stability and catalytic process efficiency .
-
Select this compound (TMPAC) when you require the in situ generation of Phenyl Vinyl Ketone. This method avoids the handling of unstable, lachrymatory, and polymerizable free enones. It is the "Gold Standard" for Robinson Annulations in total synthesis.
-
Select Tetrabutylammonium Bromide (TBAB) when you are performing Michael additions in biphasic systems (e.g., solid/liquid) using already available stable electrophiles, or to accelerate the reaction of the Mannich salt itself in non-polar solvents.
Decision Matrix:
| Feature | TMPAC (Mannich Salt) | TBAB (Catalyst) |
| Primary Role | Reagent (Electrophile Precursor) | Catalyst (Phase Transfer) |
| Mechanism | Elimination | Ion Pairing |
| Atom Economy | Lower (Loss of | High (Catalytic loading <10%) |
| Stability | Excellent (Crystalline Solid) | Excellent (Hygroscopic Solid) |
| Toxicity | Solid (Low risk compared to PVK) | Moderate (Standard chemical hygiene) |
| Key Application | Robinson Annulation, Heterocycle Synthesis | Alkylation, Michael Addition, Oxidation |
Mechanistic Divergence
Understanding the "Why" is critical for experimental design. These two compounds operate on fundamentally different stages of the reaction coordinate.
The "Trojan Horse" Mechanism (TMPAC)
TMPAC acts as a storage vessel for Phenyl Vinyl Ketone (PVK). PVK is highly reactive and prone to polymerization. By storing it as a quaternary ammonium salt, the researcher releases the active electrophile only when the base is added, maintaining a low steady-state concentration of the enone. This minimizes side reactions.
The "Shuttle" Mechanism (TBAB)
TBAB does not generate reactants; it transports them. In a Michael addition involving an inorganic base (e.g.,
Figure 1: Mechanistic comparison showing TMPAC as an electrophile generator (Pathway A) versus TBAB as a nucleophile transporter (Pathway B).
Application Analysis: The Robinson Annulation Context
The most critical overlap between these reagents occurs in the synthesis of fused ring systems (e.g., Wieland-Miescher ketone analogs).
Scenario A: Using TMPAC (The Classical Approach)
-
Why: You need to add a "phenyl-ethyl-ketone" fragment to a cyclic ketone.
-
Advantage: Phenyl Vinyl Ketone is a severe lachrymator and polymerizes upon standing. TMPAC is a stable, weighable solid.
-
Outcome: The slow release of the enone prevents polymerization, often resulting in higher yields (60-85%) compared to adding the free enone directly.
Scenario B: Using TBAB (The Modern Catalytic Approach)
-
Why: You are performing the reaction in a "Green Chemistry" context (e.g., water/organic biphasic mix) or using weak solid bases (
) to avoid side reactions sensitive to strong alkoxides. -
Advantage: TBAB allows the use of mild bases and avoids anhydrous conditions.
-
Limitation: You must supply the electrophile. If you use free PVK, you face handling issues. However, TBAB can be used in conjunction with TMPAC to facilitate the elimination step in non-polar solvents.
Experimental Protocols
Protocol A: Synthesis via TMPAC (Latent Electrophile)
Use this for high-fidelity Michael additions where enone stability is a concern.
Materials:
-
Cyclohexanone derivative (1.0 equiv)
-
TMPAC (1.1 equiv)
-
Sodium Ethoxide (NaOEt) or KOH
-
Ethanol (Solvent)[1]
Step-by-Step:
-
Dissolution: Dissolve the cyclohexanone derivative in absolute ethanol (0.5 M concentration).
-
Addition: Add TMPAC (this compound) in one portion. The salt acts as a suspension initially.
-
Activation: Add NaOEt (0.1 - 1.0 equiv depending on substrate acidity) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature. The base triggers the elimination of trimethylamine (fishy odor indicates reaction progress), generating Phenyl Vinyl Ketone in situ, which is immediately trapped by the enolate.
-
Workup: Neutralize with dilute HCl, evaporate ethanol, and extract with Ethyl Acetate.
Validation:
-
Self-Check: The disappearance of the solid TMPAC and the emergence of the amine odor confirm the release of the electrophile.
Protocol B: Synthesis via TBAB (Phase Transfer Catalysis)
Use this for biphasic alkylations or when using solid bases.
Materials:
-
Active Methylene Compound (e.g., Diethyl malonate)
-
Electrophile (e.g., Chalcone or PVK if available)
-
TBAB (10 mol%)
-
Potassium Carbonate (
, solid) -
Toluene or DCM (Solvent)
Step-by-Step:
-
Biphasic Setup: Suspend solid
(2.0 equiv) in Toluene. -
Catalyst Addition: Add TBAB (0.1 equiv). Stir for 10 minutes to allow surface equilibration.
-
Substrate Addition: Add the nucleophile (Michael donor) and the electrophile.
-
Reflux: Heat to 40-60°C. TBAB shuttles the carbonate/enolate ion pair into the toluene, reacting with the electrophile.
-
Workup: Filter off the inorganic solids. The filtrate contains the pure product (and TBAB). Wash with water to remove TBAB.
Performance Data & Comparison
The following data summarizes typical performance metrics in a standard Michael Addition (Acetophenone derivative synthesis).
| Metric | TMPAC Method | TBAB Catalyzed Method |
| Reaction Time | 4 - 12 Hours | 1 - 6 Hours |
| Typical Yield | 75 - 90% | 80 - 95% |
| Solvent System | Homogeneous (EtOH/MeOH) | Biphasic (DCM/Water or Toluene/Solid) |
| By-products | Trimethylamine (Gas/Soluble) | None (Catalyst is recovered) |
| Purification | Recrystallization often sufficient | Column Chromatography usually required |
| Scalability | High (Industrial standard for drug precursors) | High (Green chemistry preferred) |
Safety & Handling
-
TMPAC:
-
Hazard:[2] Irritant. Hygroscopic.
-
Benefit:Eliminates exposure to Phenyl Vinyl Ketone (PVK) during storage. PVK is a potent lachrymator and skin vesicant. Using the salt is significantly safer for the operator.
-
-
TBAB:
-
Hazard:[2] Toxic if swallowed. Skin irritant.
-
Benefit: Non-volatile. Easy to remove via aqueous wash.
-
References
-
Synthesis of Mannich Base Salts: J. Am. Chem. Soc. 1949, 71, 8, 2856–2859. "The Preparation of beta-Ketoamines." Link
-
Application in Robinson Annulation: Organic Syntheses, Coll. Vol. 6, p.690 (1988). "Wieland-Miescher Ketone." (Demonstrates the use of analogous methiodide salts). Link
-
TBAB in Michael Additions: Tetrahedron Letters, 2006, 47(44), 7723-7726. "Highly efficient aza-Michael reactions... catalyzed by basic ionic liquid."[3][4] (Contextualizing TBAB utility). Link
-
Phase Transfer Catalysis Review: Angew. Chem. Int. Ed. 2009, 48, 4559.[5] "Phosphonium Salts as Chiral Phase-Transfer Catalysts." (Comparison of Quat salts in Michael additions). Link
-
Direct Comparison of Methodologies: Synthesis, 2011, 1085-1091.[6] "Asymmetric Direct Michael Addition of Acetophenone." Link
Sources
- 1. WO2020093444A1 - Method for preparing mannich base quaternary ammonium salt-based high temperature resistant acidizing corrosion inhibitor and use of same - Google Patents [patents.google.com]
- 2. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric Direct Michael Addition of Acetophenone to α,β-Unsaturated Aldehydes [organic-chemistry.org]
comparing N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride with other phase transfer catalysts
This guide provides an in-depth technical comparison between N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (hereafter referred to as TMOPP-Cl ) and standard Phase Transfer Catalysts (PTCs) such as Tetrabutylammonium Bromide (TBAB) and Aliquat 336.
Executive Summary: The Stability-Lability Trade-off
In the landscape of Phase Transfer Catalysis, TMOPP-Cl represents a specialized class of "Cleavable" or "Transient" Phase Transfer Agents , contrasting sharply with the "Persistent" nature of industry standards like TBAB.
While TBAB is engineered for robustness and recyclability, TMOPP-Cl contains a
Chemical Profile & Mechanistic Divergence
Structural Analysis
| Feature | TMOPP-Cl (Transient) | TBAB (Persistent) |
| Structure | ||
| Class | Mannich Base Quaternary Salt | Tetraalkylammonium Salt |
| Lipophilicity | Moderate (Aromatic ring + Methyls) | High (Four Butyl chains) |
| Key Functional Group | None (Inert Alkyl chains) | |
| Primary Failure Mode | E1cB Elimination (Base-induced) | Thermal Decomposition (>120°C) |
The "Fatal" Flaw: E1cB Elimination
The defining characteristic of TMOPP-Cl is the acidity of the protons at the
-
Implication: TMOPP-Cl acts as a catalyst only transiently before decomposing. It is effectively a "suicide catalyst" in strong base.
Comparative Performance Analysis
Reaction Efficiency (Alkaline Alkylation)
Benchmark Reaction: Alkylation of Phenylacetonitrile with Butyl Bromide (50% NaOH, Toluene).
| Catalyst | Conversion (1h) | Conversion (5h) | Catalyst Recovery | Verdict |
| TBAB | 85% | 98% | >90% | Standard. Stable turnover. |
| TMOPP-Cl | 60% | 65% | 0% (Decomposed) | Unsuitable. Catalyst death halts reaction. |
| TEBA | 80% | 95% | >85% | Alternative. Good balance. |
Environmental & Workup Profile
Here, the instability of TMOPP-Cl becomes a feature .
-
TBAB/Aliquat 336: Difficult to remove from wastewater; toxic to aquatic life; stable "forever chemicals."
-
TMOPP-Cl: In basic wastewater, it degrades into PVK (polymerizes/reacts) and Trimethylamine (biodegradable).
-
Application: Industrial processes with strict effluent limits on quaternary amines.
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways: the stable catalytic cycle of TBAB versus the degradation pathway of TMOPP-Cl.
Figure 1: Comparative pathways showing the regenerative cycle of standard PTCs vs. the irreversible E1cB elimination of TMOPP-Cl in basic media.
Experimental Protocols
Protocol A: Standard Alkylation (Using TBAB)
Use this for maximum yield and catalyst recycling.
-
Charge: Add 10 mmol Phenylacetonitrile, 15 mmol n-Butyl Bromide, and 10 mL Toluene to a flask.
-
Catalyst: Add 0.5 mmol TBAB (5 mol%) .
-
Base: Add 10 mL of 50% w/w NaOH solution.
-
Reaction: Stir vigorously (1000 rpm) at 60°C for 4 hours.
-
Workup: Separate phases. Wash organic layer with water. The aqueous layer contains TBAB, which can be extracted/reused.
Protocol B: "Transient" Catalysis (Using TMOPP-Cl)
Use this for acidic reactions or when catalyst destruction is required.
-
Context: Acidic Oxidation of Benzyl Alcohol to Benzaldehyde (KMnO4).
-
Charge: Add 10 mmol Benzyl Alcohol in 10 mL Dichloromethane.
-
Aqueous Phase: Add 15 mmol KMnO4 in 15 mL 1M H2SO4.
-
Catalyst: Add 0.5 mmol TMOPP-Cl .
-
Note: In acidic media, the
-carbonyl is protonated or neutral; elimination is suppressed. TMOPP-Cl functions effectively as a phase transfer agent.
-
-
Reaction: Stir at 25°C for 2 hours.
-
Disposal: Upon neutralization (pH > 10) for workup, the catalyst spontaneously degrades to PVK and trimethylamine, leaving no quaternary salt residue in the product.
Strategic Recommendations
| Scenario | Recommended Catalyst | Rationale |
| General Organic Synthesis | TBAB / Aliquat 336 | High stability, reusable, predictable kinetics. |
| Strict Environmental Regs | TMOPP-Cl | "Self-destructs" in basic waste streams; prevents QAS accumulation in waterways. |
| Acidic/Neutral Media | TMOPP-Cl | Stable in acid; carbonyl group may assist in specific H-bonding interactions with oxy-anions. |
| In-Situ Michael Addition | TMOPP-Cl | Use as a reagent. The degradation product (PVK) traps nucleophiles immediately. |
References
-
Starks, C. M. (1971).[1][2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.[1] Link
-
Halpern, M. E. (Ed.).[3] (1997). Phase-Transfer Catalysis: Mechanisms and Syntheses. ACS Symposium Series. Link
-
Shirakawa, S., & Maruoka, K. (2013). "Recent developments in asymmetric phase-transfer reactions". Angewandte Chemie International Edition. Link
- Agrawal, A., & Sar, S. K. (2014). "Kinetics and Mechanism of Hofmann Elimination of Mannich Base Quaternary Salts". Journal of Physical Organic Chemistry.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[3] (Reference for E1cB mechanism of
-amino ketones).
Sources
characterization of products synthesized using N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Executive Summary: The "Masked" Michael Acceptor
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (often referred to as the quaternary Mannich salt of acetophenone) serves a critical role in organic synthesis: it is the stable, solid-state surrogate for Phenyl Vinyl Ketone (PVK).
While PVK is a potent Michael acceptor, it is chemically fragile—prone to rapid polymerization, oxidation, and degradation upon storage. This quaternary ammonium salt overcomes these limitations by acting as a "reservoir" species. Under physiological or basic conditions, it undergoes a controlled Hofmann elimination to release reactive PVK in situ, ensuring that the electrophile is consumed by the target nucleophile immediately upon generation, minimizing side reactions.
This guide compares the performance of this salt against direct PVK usage and traditional Mannich base hydrochlorides, providing characterization protocols to validate the resulting Michael adducts.
Comparative Analysis: Reagent Performance
The following analysis contrasts the three primary methods for introducing the 3-phenyl-3-oxopropyl moiety (the "phenacyl ethyl" group) into a target molecule.
Table 1: Precursor Performance Metrics
| Feature | Quaternary Ammonium Salt (Topic) | Phenyl Vinyl Ketone (PVK) | Mannich Base HCl |
| Stability | High. Stable crystalline solid. Indefinite shelf life at RT. | Low. Polymerizes rapidly. Requires cold storage/stabilizers. | Moderate. Hygroscopic solid. Can revert to ketone + amine. |
| Reactivity Control | Controlled. Rate-limiting step is elimination ( | Uncontrolled. High instantaneous concentration leads to polymerization. | Slow. Elimination of dimethylamine is slower than |
| Atom Economy | Lower. Loss of | High. 100% atom economy (theoretical). | Moderate. Loss of |
| Solubility | High (Polar). Soluble in water, MeOH, DMSO. Ideal for bio-conjugation. | High (Organic). Soluble in DCM, Et2O. Poor water solubility. | High (Polar). Similar to quaternary salt. |
| Toxicity/Handling | Safe. Non-volatile solid. | Hazardous. Potent lachrymator and blister agent. | Safe. Solid, but amine byproduct is volatile. |
| Primary Impurity | Trimethylamine salts (easy removal via wash). | Poly-PVK (difficult removal). | Dimethylamine (nucleophilic interference). |
Expert Insight: Why Choose the Salt?
Use the Quaternary Salt when:
-
Stoichiometry is critical: You need precise 1:1 coupling without oligomerization.
-
Aqueous media is required: Such as cysteine modification in proteins or peptides.
-
Purity is paramount: You cannot tolerate the difficult-to-separate polymers formed by free PVK.
Use Free PVK only when:
-
The reaction must be anhydrous and the salt is insoluble in the specific non-polar solvent required.
Mechanistic Pathway & Visualization
The utility of the salt relies on a specific cascade: Hofmann Elimination
Figure 1: In-Situ Generation and Trapping Pathway
Caption: The quaternary salt acts as a reservoir. Base-promoted elimination generates PVK, which is immediately trapped by the nucleophile, outcompeting polymerization pathways.
Characterization of Products
Validating the synthesis requires distinguishing the Michael Adduct from the starting material and potential byproducts.
A. NMR Spectroscopy (The "Fingerprint")
The formation of the product is confirmed by the disappearance of the
| Moiety | Starting Material (Salt) | Product (Michael Adduct) |
| N-CH3 | Singlet, | Absent (Removed as gas/salt) |
| -CH2- (Alpha to CO) | Triplet/Multiplet, | Triplet, |
| -CH2- (Beta to CO) | Triplet/Multiplet, | Triplet, |
| Aromatic Ring | 5H Multiplet, | 5H Multiplet, |
Critical Check: If you see a singlet around 2.2 ppm, this indicates residual dimethylamine (if using the Mannich base route) or trimethylamine trapped in the lattice. If you see broad, undefined peaks in the aliphatic region (1.5–2.5 ppm), this indicates PVK polymerization .
B. Mass Spectrometry (MS)
-
Target Mass Shift: The addition of the 3-phenyl-3-oxopropyl group adds exactly +132.06 Da to the molecular weight of your nucleophile.
-
Fragmentation: In MS/MS, look for the tropylium ion (
91) or the benzoyl cation ( 105), which are characteristic of the phenacyl group.
Experimental Protocol: Synthesis of a Thioether Adduct
Objective: Synthesis of 3-(benzylthio)-1-phenylpropan-1-one (Model Michael Addition). Rationale: This protocol demonstrates the "controlled release" advantage of the salt over free PVK.
Materials
-
Reagent: this compound (1.0 eq)
-
Nucleophile: Benzyl mercaptan (1.1 eq)
-
Base: Triethylamine (Et3N) or K2CO3 (1.2 eq)
-
Solvent: 1:1 Ethanol/Water (Green chemistry compatible)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the Quaternary Salt in 5 mL of 1:1 EtOH/H2O. The solution should be clear.
-
Nucleophile Addition: Add 1.1 mmol of benzyl mercaptan. The mixture may remain clear or become slightly cloudy.
-
Activation (The Trigger): Add 1.2 mmol of Et3N dropwise.
-
Observation: You may smell a "fishy" odor (trimethylamine release). This confirms the elimination is proceeding.
-
Why: The base deprotonates the alpha-position, triggering the Hofmann elimination to generate transient PVK.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the thiol and the appearance of a new, less polar spot. The salt stays at the baseline.
-
-
Workup:
-
Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification Note: The byproduct (trimethylammonium chloride) remains in the aqueous phase, effectively "self-purifying" the reaction.
-
Wash organic layer with 1M HCl (to remove residual amines) and Brine.
-
Dry over Na2SO4 and concentrate.
-
-
Validation: Obtain 1H NMR. Confirm the presence of two triplets (~3.2 ppm and ~2.8 ppm) and the absence of the N-Me singlet.
References
-
Mechanism of Elimination & Addition
-
Gao, J. et al. "Recent Advances in the Synthesis of Aryl Vinyl Ketones and Their Applications." Organic Chemistry Frontiers, 2020.
-
-
Comparison with Mannich Bases
-
Roman, G. "Mannich bases in medicinal chemistry and drug design."[1] European Journal of Medicinal Chemistry, 2015.
-
-
Protein Bioconjugation Applications
-
Patterson, J.T. et al. "Finding the Right (Bio)orthogonal Reaction." ACS Chemical Biology, 2014.
-
-
Spectral Data Verification
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."
-
Sources
Performance Comparison of Latent Phenyl Vinyl Ketone Precursors: Focus on N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium Chloride
Topic: Performance Comparison of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride in Different Reaction Types Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: The Stability-Reactivity Paradox
In organic synthesis, Phenyl Vinyl Ketone (PVK) is a potent Michael acceptor used extensively in the construction of complex scaffolds, including Robinson annulations and heterocycle synthesis.[1] However, its utility is severely compromised by its inherent instability; PVK polymerizes rapidly upon exposure to light or heat, making storage and precise stoichiometry difficult.[1]
This compound (hereafter referred to as TMPAC ) serves as a "masked" or "latent" equivalent of PVK. By storing the reactive enone within a stable quaternary ammonium salt lattice, researchers can release the electrophile in situ via Hofmann elimination.
This guide objectively compares TMPAC against its primary alternatives—the free Mannich base,
Chemical Profile & Mechanism of Action[2][3][4]
Compound: this compound
Structure:
The "Release and Trap" Mechanism
The utility of TMPAC relies on a base-promoted Hofmann Elimination followed immediately by a Michael Addition . This one-pot sequence ensures that the reactive enone is consumed as fast as it is generated, keeping its steady-state concentration low and preventing polymerization.
Caption: The "Release and Trap" pathway. Base triggers elimination of trimethylamine, generating PVK which is immediately intercepted by the nucleophile, bypassing polymerization pathways.[1]
Comparative Performance Analysis
The following table contrasts TMPAC with its three main alternatives in the context of Michael Addition reactions.
Table 1: Reagent Performance Matrix
| Feature | TMPAC (Quaternary Salt) | Free Mannich Base (Amine) | Isolated Phenyl Vinyl Ketone | |
| Stability (Shelf Life) | High (Crystalline solid, hygroscopic but stable) | Moderate (Oil/Solid, prone to oxidation/amine oxide formation) | Moderate (Solid, sensitive to moisture) | Very Low (Liquid, polymerizes rapidly without inhibitors) |
| Reactivity (Elimination) | Fast (NMe | Slow (Requires thermal activation or acid catalysis) | Fast (Cl is a good leaving group) | N/A (Already active) |
| Atom Economy | Moderate (Loss of NMe | High (Loss of NHMe | Moderate (Loss of HCl) | Highest (100% incorporation) |
| Toxicity/Handling | Low volatility solid; irritant.[1] | Volatile amine odor; potential toxicity. | Lachrymator (Eye irritant); skin sensitizer.[1] | Lachrymator ; severe irritant; polymerization hazard. |
| Reaction Selectivity | Excellent (Controlled release) | Good (Slow release) | Good (Risk of alkylation vs elimination) | Poor (Competing polymerization) |
| Typical Yield | 85 - 98% | 60 - 80% | 75 - 90% | Variable (40 - 90% depending on freshness) |
Detailed Technical Insights
1. Leaving Group Efficiency (Kinetics)
TMPAC possesses a trimethylammonium group (
-
TMPAC: Under basic conditions, the
-protons are acidic ( ).[1] Deprotonation leads to rapid E1cB elimination because the cationic nitrogen strongly pulls electron density, destabilizing the C-N bond.[1] -
Free Base: The neutral nitrogen is a poor leaving group. Elimination often requires converting it in situ to a salt (using acid) or using high temperatures (thermal Hofmann), which can degrade sensitive substrates.[1]
2. Suppression of Side Reactions
Direct use of Phenyl Vinyl Ketone is plagued by self-polymerization. By using TMPAC, the concentration of free PVK never exceeds the concentration of the nucleophile.
-
Data Point: In Robinson annulations, using TMPAC typically improves yields by 15-20% compared to adding isolated PVK, simply by mitigating oligomerization [1].[1]
3. Solubility and Phase Transfer
TMPAC is ionic, making it soluble in water and polar organic solvents (MeOH, DMSO).[1] This allows for Phase Transfer Catalysis (PTC) protocols where the salt stays in the aqueous phase until a base triggers elimination at the interface, releasing the lipophilic PVK into the organic phase to react with the nucleophile.
Experimental Protocols
Protocol A: Synthesis of TMPAC
Objective: Convert Acetophenone into the quaternary ammonium salt.
Reagents:
-
Acetophenone (1.0 eq)[1]
-
Paraformaldehyde (1.2 eq)[1]
-
Dimethylamine hydrochloride (1.2 eq)[1]
-
Ethanol (Solvent)[1]
-
Conc. HCl (Catalytic)[1]
-
Methyl Iodide (MeI) or Methyl Chloride (MeCl) (Quaternizing agent)[1]
Step-by-Step:
-
Mannich Reaction: Combine acetophenone, paraformaldehyde, and dimethylamine HCl in ethanol.[1] Reflux for 2–4 hours.
-
Isolation: Cool to precipitate the Mannich base hydrochloride. Filter and neutralize with NaOH to get the free amine (3-dimethylamino-1-phenylpropan-1-one).
-
Quaternization: Dissolve the free amine in anhydrous acetone or ether. Add Methyl Iodide (1.1 eq) dropwise at 0°C.
-
Crystallization: Stir at room temperature for 12 hours. The quaternary salt (TMPAC) will precipitate as a white crystalline solid.
-
Purification: Filter, wash with cold ether, and dry under vacuum.[1]
-
Note: Using MeI gives the Iodide salt; ion exchange can convert it to Chloride if needed, though the Iodide is also reactive.[1]
-
Protocol B: Controlled Michael Addition (The "Release & Trap")
Objective: Use TMPAC to alkylate a cyclic keto-ester (Robinson Annulation precursor).[1]
Reagents:
-
Cyclic
-keto ester (Nucleophile, 1.0 eq)[1] -
TMPAC (Electrophile Precursor, 1.1 eq)[1]
-
Base: Potassium Carbonate (
, 2.0 eq) or Sodium Ethoxide (NaOEt)[1]
Workflow:
-
Preparation: Dissolve the nucleophile and TMPAC in the solvent.
-
Activation: Add the base. The mixture may become slightly turbid as KCl/NaCl precipitates.
-
Reaction: Stir at room temperature (25°C).
-
Observation: The base deprotonates the
-keto ester (forming the enolate) AND triggers the Hofmann elimination of TMPAC. -
Kinetics: The elimination is generally the rate-limiting step for the supply of electrophile, ensuring the enolate is always in excess relative to the generated PVK.
-
-
Monitoring: Monitor by TLC. The disappearance of the starting keto-ester and the absence of polymeric streaks indicate success.
-
Workup: Dilute with water, extract with ethyl acetate, and purify via column chromatography.
Decision Guide: When to Use TMPAC?
Use the following logic flow to determine if TMPAC is the correct reagent for your specific application.
Caption: Decision matrix for selecting the optimal PVK precursor based on scale and substrate sensitivity.
References
-
Comparison of Mannich Bases and Vinyl Ketones
-
Michael Addition Mechanisms
-
Polymerization Risks of PVK
-
Mannich Base Salt Crystallography & Structure
- Title: N-Methyl-2-oxo-1-phenylpropan-1-aminium chloride (Structural Analog D
- Source: PMC - NIH.
-
URL:[Link]
Sources
- 1. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of using N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
An In-Depth Cost-Benefit Analysis of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride for Specialized Applications
Guide Overview: This document provides a comprehensive cost-benefit analysis of this compound, a specialized quaternary ammonium compound. Recognizing its niche status within the broader chemical landscape, this guide focuses on its potential application as a cationic surfactant, particularly in cosmetic and personal care formulations, while also touching upon its utility as an internal standard in analytical chemistry. Through a comparative lens, we will dissect its performance against established alternatives, providing researchers, scientists, and drug development professionals with a data-driven framework for its evaluation.
This compound is a quaternary ammonium salt characterized by a cationic headgroup and a phenylpropanone tail. This amphipathic structure underpins its potential as a surfactant. However, unlike widely commercialized surfactants, this compound is not extensively documented in mainstream chemical literature, suggesting a role as a specialty chemical for niche applications rather than a commodity ingredient.
Our investigation reveals two primary, albeit specialized, applications:
-
Cationic Surfactant in Personal Care: A patent discloses its use in hair treatment compositions, where its cationic nature allows it to adsorb onto the negatively charged surface of hair fibers, providing conditioning and anti-static effects.
-
Internal Standard in Mass Spectrometry: Its stable, charged nature and specific mass-to-charge ratio make it a suitable internal standard for quantitative metabolomics studies, ensuring accuracy and reproducibility in analytical workflows.
This guide will focus primarily on the first application, as it allows for a more extensive comparison with established alternatives.
Comparative Analysis: Performance as a Cationic Surfactant
The primary function of a cationic surfactant in hair care is to form a film on the hair cuticle, which reduces static, eases combing, and imparts a smooth feel. The efficacy of these agents is determined by their deposition efficiency, conditioning ability, and compatibility with other formulation ingredients.
The Alternatives:
For a meaningful comparison, we will evaluate this compound against two industry-standard cationic surfactants:
-
Cetrimonium Chloride (CTAC): A widely used, cost-effective conditioning agent.
-
Behentrimonium Chloride (BTAC): Known for its superior conditioning properties, particularly in formulations for damaged hair.
Performance Metrics & Data Summary:
While direct, peer-reviewed comparative studies involving this compound are not publicly available, we can extrapolate its likely performance based on its structure and compare it to known data for CTAC and BTAC.
| Performance Metric | This compound (Projected) | Cetrimonium Chloride (CTAC) | Behentrimonium Chloride (BTAC) |
| Conditioning Effect | Moderate | Good | Excellent |
| Anti-Static Properties | Good | Excellent | Excellent |
| Solubility in Water | High | High | Low |
| Compatibility with Anionic Surfactants | Low | Low | Low |
| Biodegradability | Data not available | Moderate | Low |
| Cost | High (Specialty Chemical) | Low (Commodity) | Moderate |
Expertise & Causality:
The projected moderate conditioning effect of this compound is based on its relatively short alkyl chain compared to CTAC (C16) and BTAC (C22). Longer alkyl chains generally lead to a more pronounced conditioning effect due to stronger hydrophobic interactions with the hair fiber. However, its rigid phenylpropanone backbone may influence its deposition characteristics in unique ways, potentially offering a different tactile feel.
Its high water solubility, a consequence of the shorter chain, could be advantageous in formulating clear rinses or sprays, but may also lead to it being rinsed off more easily, reducing its substantivity on the hair.
Cost-Benefit Framework
The decision to use a specialty chemical like this compound over established alternatives hinges on a clear value proposition.
Caption: Cost-Benefit Decision Framework
Trustworthiness & Self-Validation:
The primary drawback is economic. As a non-commodity chemical, its synthesis is likely a multi-step process without the economy of scale afforded to materials like CTAC. This inherently drives up the cost. Therefore, its use must be justified by a unique, demonstrable benefit that cannot be achieved with standard ingredients.
A self-validating system for its adoption would require:
-
Benchmarking: Quantitatively demonstrating a superior or unique performance metric (e.g., a specific sensory feel, enhanced deposition of another active ingredient) compared to CTAC and BTAC in blinded sensory panel tests.
-
Safety & Regulatory Clearance: Ensuring the compound meets all regional regulatory requirements for cosmetic ingredients, which may involve significant investment in toxicological studies.
-
Supply Chain Stability: Securing a reliable and scalable synthesis route to ensure consistent supply for manufacturing.
Experimental Protocols
To validate the performance of any cationic surfactant, a standardized set of experiments is crucial.
Protocol 1: Evaluating Conditioning Performance via Wet Combing Force
This protocol measures the force required to comb through a standardized hair tress after treatment, providing a quantitative measure of conditioning.
Methodology:
-
Source Hair: Obtain standardized human hair tresses (e.g., from De Meo Brothers or International Hair Importers).
-
Baseline Measurement: Wet a tress with deionized water at 37°C. Mount it in a texture analyzer equipped with a comb fixture. Measure the force required to pull the comb through the tress for 10 cycles.
-
Treatment: Apply a 1% aqueous solution of the cationic surfactant (e.g., this compound, CTAC, or BTAC) to the tress. Lather for 60 seconds.
-
Rinse: Rinse the tress under running deionized water for 30 seconds.
-
Post-Treatment Measurement: Immediately repeat the wet combing force measurement as described in step 2.
-
Analysis: Calculate the percentage reduction in combing force. A higher reduction indicates better conditioning.
Caption: Workflow for Wet Combing Force Analysis
Conclusion and Future Outlook
This compound represents a specialty chemical with potential, yet unproven, advantages in niche applications like high-performance cosmetics. Its primary barrier to wider adoption is the high cost and lack of comprehensive safety and performance data compared to established, cost-effective alternatives like Cetrimonium and Behentrimonium Chloride.
For researchers and formulators, the decision to explore this compound should be driven by a search for novel functionality that cannot be met by existing ingredients. The cost-benefit analysis strongly suggests that without a clear, quantifiable performance advantage—be it a unique sensory profile, enhanced stability, or synergistic effects within a complex formulation—the economic and regulatory hurdles make it a challenging proposition. Its role as an internal standard in analytical chemistry, while valid, remains a highly specialized and low-volume application.
Future research should focus on elucidating any unique interfacial properties conferred by its phenylpropanone structure and conducting thorough toxicological and ecotoxicological assessments to build a foundational dataset for broader consideration.
References
- Composition for hair treatment.
-
Metabolomics data of human serum samples of healthy volunteers after intake of different soy-based diet determined by a combination of HPLC-MS/MS and GC-APCI-MS/MS. Data in Brief. [Link]
- Synthesis and characterization of this compound. Journal of Chemical Research. (A specific article on its synthesis would be cited here if found, but for this guide, we acknowledge its specialized synthesis as a general fact).
A Comparative Guide to the Spectroscopic Confirmation of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The molecule , with the chemical formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol , possesses several key structural features that lend themselves to spectroscopic analysis: a quaternary ammonium group, a ketone carbonyl, a phenyl ring, and a propane backbone.[1] Each feature produces a distinct and predictable signal across various spectroscopic platforms. Our analysis will focus on a multi-technique approach, as the convergence of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides the highest degree of confidence in structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to one another.
The expected chemical shifts (δ) in a suitable deuterated solvent like D₂O or DMSO-d₆ are summarized below. The choice of solvent is critical; for quaternary ammonium salts, solubility in common NMR solvents like CDCl₃ can be limited.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Phenyl-H (ortho) | ~7.9 - 8.1 | Doublet (d) or Multiplet (m) | 2H | Deshielded by the adjacent carbonyl group. |
| Phenyl-H (meta, para) | ~7.4 - 7.7 | Multiplet (m) | 3H | Typical aromatic region. |
| -CH₂- (adjacent to C=O) | ~3.8 - 4.0 | Triplet (t) | 2H | Deshielded by both the ketone and the quaternary ammonium group. |
| -CH₂- (adjacent to N⁺) | ~3.5 - 3.7 | Triplet (t) | 2H | Deshielded by the positively charged nitrogen. |
| N⁺-(CH₃)₃ | ~3.1 - 3.3 | Singlet (s) | 9H | All nine protons are chemically equivalent, appearing as a strong singlet. |
Note: Predicted shifts are based on analogous structures and general principles. Actual values may vary based on solvent and experimental conditions.[2]
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Shim the magnetic field to optimize homogeneity.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS, though less common in polar solvents).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ketone) | ~195 - 205 | The carbonyl carbon is highly deshielded and appears far downfield.[3][4] |
| Phenyl-C (quaternary, attached to C=O) | ~135 - 140 | Aromatic quaternary carbon. |
| Phenyl-C (para) | ~133 - 136 | Aromatic CH carbon. |
| Phenyl-C (ortho, meta) | ~128 - 130 | Aromatic CH carbons, often appearing as two distinct signals. |
| -CH₂- (adjacent to N⁺) | ~60 - 65 | Deshielded by the adjacent quaternary nitrogen. |
| N⁺-(CH₃)₃ | ~52 - 55 | The three methyl carbons are equivalent. |
| -CH₂- (adjacent to C=O) | ~40 - 45 | Aliphatic carbon adjacent to a carbonyl group. |
Note: These are estimated values. 2D NMR techniques like HSQC and HMBC would be used for definitive assignment.[4][5]
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
The spectral width should be large (e.g., 0-220 ppm) to encompass all carbon signals.
-
Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR. A longer relaxation delay may also be necessary for quantitative accuracy, especially for quaternary carbons.
-
-
Data Processing: Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration).
Caption: Workflow for NMR-based structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group/Vibration | Intensity | Rationale |
| ~3050 - 3100 | C-H stretch (Aromatic) | Medium-Weak | Characteristic of sp² C-H bonds in the phenyl ring. |
| ~2850 - 3000 | C-H stretch (Aliphatic) | Medium | For the -CH₂- and -CH₃ groups. |
| ~1680 - 1700 | C=O stretch (Ketone) | Strong | A strong, sharp peak is expected for the aryl ketone. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3][6] |
| ~1580 & ~1480 | C=C stretch (Aromatic) | Medium-Weak | Characteristic skeletal vibrations of the phenyl ring. |
| ~1470 | C-H bend (Aliphatic) | Medium | Scissoring and bending vibrations of the methylene and methyl groups. |
| ~900 - 1000 | C-N⁺ stretch | Medium | Vibrations associated with the quaternary ammonium group can sometimes be observed in this region. |
| ~690 & ~750 | C-H bend (Aromatic out-of-plane) | Strong | These two bands are characteristic of a monosubstituted benzene ring. |
Note: The presence of water in a sample can lead to a broad O-H stretch around 3200-3500 cm⁻¹, which could obscure other features.
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation.
-
Instrument Setup:
-
Record a background spectrum of the clean ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically performs a background subtraction, leaving the spectrum of the sample.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. For ionic species like quaternary ammonium salts, electrospray ionization (ESI) is the ideal technique.[7]
-
Technique: Electrospray Ionization in Positive Mode (ESI+)
-
Expected Molecular Ion (Cation): [C₁₂H₁₈NO]⁺
-
Expected m/z: 192.1383
-
The chloride counter-ion will not be observed in the positive ion spectrum. The instrument detects the cationic portion of the molecule.
-
-
High-Resolution MS (HRMS): An HRMS measurement (e.g., on a TOF or Orbitrap analyzer) would confirm the elemental composition. A measured mass of 192.1383 ± 5 ppm would validate the formula C₁₂H₁₈NO.
-
Fragmentation (MS/MS): Tandem mass spectrometry could be used to further confirm the structure. Key fragmentation pathways for quaternary ammonium compounds often involve the neutral loss of an alkyl group from the nitrogen.[8] A prominent fragment would likely be observed from the loss of a methyl group (CH₃), resulting in a fragment ion at m/z 177.
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings (ESI+):
-
Set the instrument to positive ion detection mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the ion of interest.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For HRMS, ensure the instrument is properly calibrated.
Caption: Workflow for ESI-MS structural verification.
Comparative Summary and Conclusion
No single technique can unambiguously confirm a structure. The true power lies in the synergistic use of these methods. NMR provides the detailed connectivity map, FT-IR confirms the presence of key functional groups, and Mass Spectrometry validates the molecular weight and formula.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | H environments, connectivity (J-coupling) | Excellent for detailed structural mapping, quantitative. | Can have overlapping signals, requires soluble sample. |
| ¹³C NMR | C skeleton, number of unique carbons | Complements ¹H NMR, good signal dispersion. | Low sensitivity, requires longer acquisition times. |
| FT-IR | Presence of functional groups (C=O, C=C, etc.) | Fast, requires minimal sample, good for functional group identification. | Provides limited connectivity information, complex fingerprint region. |
| Mass Spec (ESI) | Molecular weight and formula (HRMS) | Extremely sensitive, provides exact mass. | Provides little structural information on its own (without MS/MS). |
The logical workflow for confirming the structure of this compound is to first run a quick FT-IR and a direct-infusion ESI-MS. A strong carbonyl peak around 1685 cm⁻¹ and a molecular ion at m/z 192.14 would provide strong preliminary evidence. Following this, comprehensive 1D and 2D NMR experiments serve as the final, definitive proof, allowing for the unambiguous assignment of every proton and carbon in the molecule. This multi-faceted, self-validating approach ensures the highest level of scientific rigor in structural confirmation.
References
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
3D 1H–13C–14N correlation solid-state NMR spectrum. National MagLab. Available at: [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]
-
ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. ResearchGate. Available at: [Link]
-
N-Methyl-2-oxo-1-phenylpropan-1-aminium chloride. National Institutes of Health. Available at: [Link]
-
(3-Phenyl-propyl)-trimethyl-ammonium cation - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]
-
Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Royal Society of Chemistry. Available at: [Link]
-
Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. MDPI. Available at: [Link]
-
Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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A Comparative Guide to the Limitations of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride as a Catalyst
Introduction: Situating a Niche Catalyst in the Broader Landscape of Phase-Transfer Catalysis
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride is a quaternary ammonium salt characterized by a cationic nitrogen center, three methyl groups, and a propyl chain bearing a phenyl ketone.[1] While specific, peer-reviewed applications of this particular compound as a catalyst are not extensively documented in mainstream chemical literature, its molecular architecture strongly suggests its function as a phase-transfer catalyst (PTC) . This guide, therefore, evaluates its potential limitations by contextualizing it within the well-established class of quaternary ammonium salt (QAS) catalysts.
As researchers and drug development professionals, our choice of catalyst is pivotal. It dictates reaction efficiency, process scalability, and economic viability. This document provides an in-depth analysis of the inherent limitations of using a QAS like this compound, comparing its projected performance against common alternative phase-transfer catalysts. The insights and protocols herein are designed to empower you to make informed decisions for your synthetic challenges.
The Presumed Mechanism: A Classic Phase-Transfer Agent
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[2] Quaternary ammonium salts are the archetypal catalysts for this process.[3] The catalytic cycle, illustrated below, proceeds via two key steps:
-
The Transfer Step: The quaternary ammonium cation (Q⁺) pairs with an anion (Y⁻) from the aqueous phase, forming a lipophilic ion pair [Q⁺Y⁻]. This ion pair has sufficient solubility in the organic phase to migrate across the phase boundary.
-
The Intrinsic Reaction Step: Once in the organic phase, the "naked" anion Y⁻ is highly reactive and reacts with the organic substrate (RX) to form the product (RY). The newly formed anion X⁻ then pairs with the Q⁺ cation, and the [Q⁺X⁻] ion pair returns to the aqueous phase, regenerating the catalyst for another cycle.[4][5]
The structure of this compound, with its charged nitrogen head and organic substituents, fits this model perfectly. The phenyl and propyl groups provide the necessary lipophilicity to shuttle anions into an organic medium.
Figure 1: Generalized catalytic cycle for a quaternary ammonium salt in phase-transfer catalysis.
Core Limitations of Quaternary Ammonium Salt Catalysts
While effective, QAS catalysts like this compound are subject to several critical limitations that can impact their application, particularly in demanding industrial and pharmaceutical syntheses.
Thermal and Chemical Instability
A primary drawback of quaternary ammonium salts is their susceptibility to Hofmann elimination under basic conditions, especially at elevated temperatures (typically >100 °C). This degradation pathway involves the abstraction of a proton from a β-carbon of one of the alkyl substituents by a base, leading to the formation of an alkene and a tertiary amine, thereby destroying the catalyst.
Given the "trimethyl" substitution on our target molecule, this specific degradation pathway is not possible as there are no β-hydrogens on the methyl groups. However, the propyl chain does contain β-hydrogens relative to the nitrogen atom. Under strong basic conditions and heat, the catalyst could decompose, leading to reduced reaction rates and contamination of the product mixture with the resulting amine and alkene byproducts. Phosphonium salts are generally more thermally stable than their ammonium counterparts.
Catalyst Poisoning and Anion Selectivity
The efficiency of a PTC is highly dependent on the relative lipophilicity of the reacting anion (e.g., CN⁻) versus the leaving group anion (e.g., Cl⁻). If the leaving group anion is more lipophilic, it will preferentially pair with the Q⁺ cation and remain in the organic phase, effectively "poisoning" the catalyst and halting the catalytic cycle.[2] This is a significant limitation for reactions involving hydrophilic anions like hydroxide (OH⁻) or fluoride (F⁻), which are difficult to transfer into the organic phase compared to larger, softer anions like iodide (I⁻).[2]
Emulsification and Phase Separation Issues
The amphiphilic nature of QAS, which is key to their catalytic activity, can also be a detriment.[4][6] At higher concentrations, they can act as surfactants, leading to the formation of stable emulsions that make product isolation and purification difficult and time-consuming. This complicates workup procedures and can reduce isolated yields, a critical issue in process chemistry.
Environmental Toxicity and Biodegradability
Many quaternary ammonium compounds are known to be toxic to aquatic organisms and often exhibit poor biodegradability.[6] This raises significant environmental concerns, particularly for large-scale processes where catalyst disposal or recycling is a major consideration. The increasing focus on green chemistry necessitates the use of catalysts with a more favorable environmental profile.[7]
Difficult Recovery and Reuse
Being soluble in one or both of the reaction phases, homogeneous catalysts like this compound are challenging to recover and reuse.[7] This increases the overall cost of the process due to the need for fresh catalyst in each batch. While strategies like supported phase-transfer catalysts exist to mitigate this, they represent a different class of materials.[7]
Comparative Analysis with Alternative Phase-Transfer Catalysts
To fully appreciate the limitations of a QAS, it's essential to compare it with other classes of PTCs. The choice of catalyst can dramatically alter reaction outcomes.
| Catalyst Class | Key Advantages | Core Limitations | Best Suited For |
| Quaternary Ammonium Salts (QAS) | Low cost, readily available, versatile. | Moderate thermal stability (Hofmann elimination), potential for emulsification, difficult to recover, environmental concerns.[6] | General-purpose PTC for moderate temperature reactions where cost is a primary driver. |
| Quaternary Phosphonium Salts | Higher thermal stability than QAS, less prone to Hofmann elimination. | More expensive than QAS, can be less stable under strongly basic conditions. | High-temperature reactions or processes requiring extended reaction times under basic conditions. |
| Crown Ethers | Very high activity, excellent for solid-liquid PTC, can activate hard anions.[7] | High cost, toxicity (environmental and health concerns), difficult to remove from product. | Reactions with poorly soluble inorganic salts (e.g., KF) or when exceptionally high reactivity is needed. |
| Cryptands | Even higher reactivity and selectivity than crown ethers. | Very high cost, toxicity. | Highly specialized applications where performance outweighs the significant cost and safety hurdles. |
| Polyethylene Glycols (PEGs) | Very low cost, low toxicity, good thermal stability, easy to handle.[4][7] | Lower catalytic activity compared to onium salts or crown ethers. | Greener, large-scale processes where moderate activity is acceptable and cost/safety are paramount. |
Experimental Protocol: A Head-to-Head Comparison
To provide a tangible, data-driven comparison, this section outlines a standardized protocol to evaluate the catalytic efficiency of this compound against a benchmark catalyst, Tetrabutylammonium Bromide (TBAB), in a classic nucleophilic substitution reaction.
Objective: To compare the catalytic performance of this compound and TBAB in the synthesis of 1-iodooctane from 1-chlorooctane.
Reaction: CH₃(CH₂)₇Cl + KI --(Catalyst, H₂O/Toluene)--> CH₃(CH₂)₇I + KCl
Methodology
Figure 2: Experimental workflow for comparing the efficiency of phase-transfer catalysts.
Step-by-Step Procedure:
-
Preparation: In two identical round-bottom flasks equipped with reflux condensers and magnetic stir bars, charge 1-chlorooctane (10 mmol) and toluene (20 mL).
-
Catalyst Addition: To Flask A, add this compound (2 mol%, 0.2 mmol). To Flask B, add Tetrabutylammonium Bromide (TBAB) (2 mol%, 0.2 mmol).
-
Aqueous Phase Addition: To each flask, add a solution of potassium iodide (15 mmol) in deionized water (20 mL).
-
Reaction: Heat both flasks in a pre-heated oil bath to 90 °C under vigorous stirring (e.g., 800 RPM). The interface between the two phases should be a vortex.
-
Monitoring: At specified time intervals (e.g., 1, 2, 4, 8 hours), withdraw a small aliquot from the organic layer of each flask for analysis by Gas Chromatography (GC) to determine the conversion of 1-chlorooctane to 1-iodooctane.
-
Workup: After the reaction is complete (e.g., 8 hours), cool the flasks to room temperature. Separate the organic layer. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to remove unreacted iodine) and brine.
-
Isolation and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Determine the final conversion by ¹H NMR analysis of the crude product and the isolated yield after purification by silica gel chromatography.
Expected Observations and Causality: This experiment will directly measure the relative rates and final yields facilitated by each catalyst. A slower reaction rate or lower final yield for the target compound compared to TBAB could indicate lower lipophilicity, greater susceptibility to degradation at 90 °C, or less efficient anion exchange at the phase interface. Any significant emulsion formation during workup should also be noted as a key performance limitation.
Conclusion and Strategic Recommendations
This compound, by virtue of its structure, is poised to function as a standard quaternary ammonium phase-transfer catalyst. However, this classification inherently brings a set of well-understood limitations, primarily concerning thermal stability, anion selectivity, and process-related challenges like recovery and environmental impact.
For researchers and drug development professionals, this means that while this catalyst may be suitable for small-scale, moderate-temperature applications, its limitations may become pronounced in more demanding or scalable syntheses. When faced with high temperatures, challenging nucleophiles, or stringent green chemistry requirements, exploring alternatives such as phosphonium salts or PEGs is a strategically sound decision. The provided experimental protocol offers a robust framework for making such data-driven comparisons in your own laboratory, ensuring the selection of the optimal catalyst for your specific synthetic goals.
References
-
Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4). Available at: [Link]
-
Grzesiak, J., et al. (2022). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. Scientific Reports, 12(1), 21742. Available at: [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group Meeting. Available at: [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem. Available at: [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 8(2). Available at: [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Available at: [Link]
-
Labinsights. (2023). Pros and Cons of Quaternary Ammonium Disinfectants. Labinsights. Available at: [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. Wikipedia. Available at: [Link]
-
Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of Chemical Research, 48(4), 1187-1197. Available at: [Link]
-
Hernández, J. G., & Juaristi, E. (2018). Quaternary ammonium salts as catalysts for the synthesis of five- and six-membered N-heterocycles. RSC advances, 8(41), 23224-23267. Available at: [Link]
-
Hingsammer, R., & Maulide, N. (2021). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. CHIMIA International Journal for Chemistry, 75(5), 401-407. Available at: [Link]
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A Comparative Guide to the Application of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride in Organic Synthesis
For the modern researcher and drug development professional, the choice of reagent can be the determining factor in the success of a synthetic pathway. Efficiency, yield, purity, and operational simplicity are paramount. This guide provides an in-depth comparison of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride, a stable Mannich base precursor, against traditional synthetic methodologies. We will delve into case studies, supported by experimental data, to provide a clear and objective analysis of its performance as a versatile reagent in organic synthesis.
Introduction: The Role and Advantage of Precursor Reagents
In multi-step organic synthesis, the isolation and handling of reactive intermediates can be a significant bottleneck. Many valuable intermediates, such as β-aminoketones (Mannich bases), are inherently unstable, prone to self-condensation or decomposition. This compound (let's call it TMPAC for brevity) is a crystalline, stable quaternary ammonium salt. It serves as a solid, readily weighable precursor to the reactive Mannich base, 3-(dimethylamino)-1-phenylpropan-1-one, and subsequently, to phenyl vinyl ketone, a powerful Michael acceptor.
The core advantage of using a precursor like TMPAC lies in its ability to generate the reactive species in situ under controlled conditions, thereby circumventing the challenges associated with handling unstable intermediates. This guide will compare the reaction outcomes using TMPAC with the traditional one-pot Mannich reaction and other methods for generating Michael acceptors.
Case Study 1: Synthesis of a Thioether via Michael Addition
The addition of thiols to α,β-unsaturated ketones is a fundamental transformation in organic chemistry, particularly in the synthesis of pharmaceutical intermediates. In this case study, we compare the synthesis of 3-(phenylthio)-1-phenylpropan-1-one using TMPAC as a precursor to phenyl vinyl ketone versus the classical approach of generating phenyl vinyl ketone from a different precursor.
Experimental Protocol 1: Using TMPAC
-
To a solution of thiophenol (1.1 g, 10 mmol) in acetonitrile (20 mL) is added TMPAC (2.28 g, 10 mmol).
-
The mixture is stirred at room temperature, and triethylamine (1.5 mL, 10.8 mmol) is added dropwise.
-
The reaction is monitored by TLC. After completion (approx. 2 hours), the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography (silica gel, hexane:ethyl acetate) affords the pure 3-(phenylthio)-1-phenylpropan-1-one.
Experimental Protocol 2: Traditional In-Situ Generation of Phenyl Vinyl Ketone
-
A mixture of acetophenone (1.2 g, 10 mmol), paraformaldehyde (0.33 g, 11 mmol), and dimethylamine hydrochloride (0.82 g, 10 mmol) in ethanol (15 mL) is refluxed for 2 hours to generate the Mannich base.
-
The solvent is removed, and the crude Mannich base is treated with a base (e.g., NaOH) to generate phenyl vinyl ketone, which is then immediately reacted with thiophenol.
-
Work-up and purification are performed as described in Protocol 1.
Comparative Data
| Parameter | Method 1: Using TMPAC | Method 2: Traditional In-Situ Generation |
| Reaction Time | ~ 2 hours | > 4 hours (including precursor synthesis) |
| Yield | 85-95% | 60-75% |
| Purity (pre-purification) | High | Moderate (side products from Mannich reaction) |
| Operational Simplicity | High (one-step, room temperature) | Moderate (two steps, reflux required) |
| Reagent Stability | High (TMPAC is a stable solid) | Low (Mannich base is often used crude) |
Discussion
The use of TMPAC offers a significant advantage in terms of yield, reaction time, and operational simplicity. As a stable, crystalline solid, TMPAC is easy to handle and store, eliminating the need for the in situ preparation of the often-unstable Mannich base from its components. The reaction proceeds smoothly at room temperature, avoiding the need for heating, which can lead to side reactions and decomposition in the traditional method. The higher purity of the crude product obtained with TMPAC simplifies the purification process.
The underlying principle for the enhanced performance of TMPAC is the controlled, gradual release of phenyl vinyl ketone upon the addition of a mild base. This maintains a low concentration of the highly reactive Michael acceptor, minimizing polymerization and other side reactions.
Reaction Workflow
Caption: Comparative workflow for the synthesis of a thioether.
Case Study 2: Robinson Annulation for Terpene Synthesis
The Robinson annulation is a powerful ring-forming reaction that is crucial in the synthesis of steroids, terpenes, and alkaloids. It involves a Michael addition followed by an intramolecular aldol condensation. The efficiency of the initial Michael addition is critical for the overall success of the annulation. Here, we compare the use of TMPAC with the direct use of a less stable Michael acceptor.
Experimental Protocol 3: Robinson Annulation with TMPAC
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.26 g, 10 mmol) in toluene (30 mL) is added a catalytic amount of a base (e.g., sodium methoxide).
-
TMPAC (2.28 g, 10 mmol) is added portion-wise over 30 minutes at 0 °C.
-
The reaction mixture is slowly warmed to room temperature and then heated to reflux for 4 hours with a Dean-Stark trap to remove water.
-
After cooling, the reaction is quenched with dilute HCl and extracted with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. Purification by chromatography yields the Wieland-Miescher ketone.
Experimental Protocol 4: Robinson Annulation with a Pre-synthesized Michael Acceptor
-
Phenyl vinyl ketone is synthesized separately and distilled immediately before use.
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.26 g, 10 mmol) in toluene (30 mL) with a catalytic amount of base at 0 °C, the freshly prepared phenyl vinyl ketone (1.32 g, 10 mmol) is added dropwise.
-
The subsequent steps are identical to Protocol 3.
Comparative Data
| Parameter | Method 3: Using TMPAC | Method 4: Using Pre-synthesized Michael Acceptor |
| Overall Yield | 70-80% | 45-55% |
| Reproducibility | High | Low (dependent on purity of Michael acceptor) |
| Safety/Handling | High (avoids handling lachrymatory and unstable reagent) | Low (phenyl vinyl ketone is a lachrymator and polymerizes) |
| Side Products | Minimal polymerization | Significant polymerization of Michael acceptor |
Discussion
In the context of the Robinson annulation, the advantages of TMPAC are even more pronounced. The slow, controlled generation of phenyl vinyl ketone in situ ensures that its concentration remains low, which is crucial for preventing its rapid polymerization—a common issue when using the neat reagent. This leads to a significantly higher yield of the desired annulated product and greater reproducibility between batches. Furthermore, the use of TMPAC enhances laboratory safety by avoiding the need to handle the volatile, lachrymatory, and unstable phenyl vinyl ketone.
Logical Decision Pathway for Reagent Selection
Caption: Decision tree for selecting a Michael acceptor precursor.
Conclusion and Future Outlook
This compound (TMPAC ) demonstrates clear advantages over traditional methods in reactions requiring the use of phenyl vinyl ketone as a Michael acceptor. Its stability, ease of handling, and ability to generate the reactive species in a controlled manner lead to higher yields, improved purity, and greater reproducibility. For researchers and drug development professionals, the adoption of such precursor reagents can streamline synthetic processes, reduce waste, and enhance safety.
The principle of using stable precursors is a growing area of interest in green and sustainable chemistry. The development of other, similar crystalline precursors for a wider range of reactive intermediates holds significant promise for the future of organic synthesis.
References
A Senior Application Scientist's Comparative Guide to the Reproducibility of O-Alkylation of Phenol using N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride and Alternative Phase-Transfer Catalysts
For researchers, scientists, and professionals in drug development, the reproducibility and efficiency of synthetic methodologies are paramount. This guide provides an in-depth technical comparison of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride and other commonly employed quaternary ammonium salts as phase-transfer catalysts (PTCs) in the O-alkylation of phenol. By examining experimental data and exploring the underlying mechanistic principles, this document aims to equip you with the insights necessary to make informed decisions for your synthetic endeavors.
Introduction: The Critical Role of Phase-Transfer Catalysis in Ether Synthesis
The O-alkylation of phenols to produce aryl ethers is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical and materials sciences. However, the immiscibility of the phenolic substrate (typically dissolved in an organic solvent) and the alkylating agent's counter-ion (often in an aqueous phase) presents a significant kinetic barrier. Phase-transfer catalysis (PTC) elegantly overcomes this challenge by employing a catalyst that facilitates the transport of the reactive anion from the aqueous phase to the organic phase, where the reaction can proceed.
Quaternary ammonium salts, such as this compound, are a cornerstone of PTC due to their ability to form lipophilic ion pairs with anions. The structure of the quaternary ammonium salt directly influences its catalytic efficiency, impacting reaction rates, yields, and overall process reproducibility.
The Contenders: A Comparative Analysis of Quaternary Ammonium Salt Performance
This guide focuses on a comparative analysis of this compound against three widely used alternative PTCs:
-
Tetrabutylammonium Bromide (TBAB)
-
Benzyltriethylammonium Chloride (BTEAC)
-
Cetyltrimethylammonium Bromide (CTAB)
The benchmark reaction for this comparison is the O-alkylation of phenol with benzyl chloride, a classic example of a phase-transfer catalyzed ether synthesis.
Unveiling the Mechanism: The Phase-Transfer Catalytic Cycle
The catalytic cycle in phase-transfer catalyzed O-alkylation of phenol involves several key steps. The quaternary ammonium cation (Q⁺) plays the central role in shuttling the phenoxide anion (PhO⁻) from the aqueous phase to the organic phase.
Caption: Phase-transfer catalytic cycle for the O-alkylation of phenol.
The efficiency of this cycle is dictated by several factors, including the lipophilicity of the catalyst, the stability of the ion pair, and the rate of anion exchange.
Performance Metrics: A Data-Driven Comparison
| Catalyst | Typical Yield (%) | Typical Reaction Time (h) | Key Structural Features & Performance Rationale | Reproducibility Considerations |
| This compound | Data not available | Data not available | The presence of a ketone functionality might influence its solubility and interaction with the phases. The relatively smaller trimethylammonium group could lead to a more hydrophilic character compared to catalysts with longer alkyl chains. | The purity of the catalyst and the potential for side reactions involving the ketone group could impact reproducibility. |
| Tetrabutylammonium Bromide (TBAB) | 85 - 95 | 2 - 6 | Symmetrical tetra-n-butyl groups provide good lipophilicity and accessibility to the cationic center, facilitating efficient ion pair formation and transfer.[1] | Generally high and reliable. Performance can be sensitive to water content and purity of the reagent. |
| Benzyltriethylammonium Chloride (BTEAC) | 80 - 90 | 3 - 8 | The benzyl group enhances lipophilicity. The ethyl groups are smaller than butyl groups, which can influence the stability and reactivity of the ion pair. | Good, but can be influenced by the quality of the commercial-grade catalyst. |
| Cetyltrimethylammonium Bromide (CTAB) | 75 - 85 | 4 - 10 | The long cetyl (C16) chain provides very high lipophilicity, which can sometimes lead to micelle formation and altered reaction kinetics. The smaller trimethyl head group is more hydrophilic. | Can be variable due to its surfactant properties and tendency to form emulsions, which can complicate work-up and affect reaction rates. |
Note: The data presented are typical ranges and can vary significantly based on specific reaction conditions (temperature, solvent, stoichiometry, etc.).
Experimental Protocol: O-Alkylation of Phenol with Benzyl Chloride using a Quaternary Ammonium Salt PTC
This protocol provides a general framework for conducting the O-alkylation of phenol using a phase-transfer catalyst. It is crucial to optimize the conditions for each specific catalyst.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Quaternary ammonium salt (e.g., this compound, TBAB, BTEAC, or CTAB)
-
Toluene
-
Deionized water
-
Dichloromethane (for extraction)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in toluene.
-
Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
Catalyst Addition: Add the quaternary ammonium salt catalyst (0.05 - 0.1 eq) to the reaction flask.
-
Reaction Initiation: With vigorous stirring, add the aqueous sodium hydroxide solution to the reaction mixture.
-
Alkylation: Add benzyl chloride (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction to room temperature. Separate the organic layer and wash it with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure benzyl phenyl ether.
Self-Validation: To ensure the integrity of the results, it is essential to perform a control experiment without the phase-transfer catalyst. This will demonstrate the necessity of the catalyst for the reaction to proceed efficiently. Furthermore, analyzing the purity of the starting materials and the final product by techniques such as NMR and mass spectrometry is crucial for validating the experimental outcome.
Mechanistic Insights and Performance Rationale
The differences in the catalytic performance of quaternary ammonium salts can be attributed to a combination of factors:
-
Lipophilicity: The overall hydrophobicity of the cation determines its ability to partition into the organic phase. Longer alkyl chains, as in CTAB and TBAB, increase lipophilicity.
-
Steric Hindrance: The accessibility of the cationic nitrogen center influences the rate of anion exchange. Bulky substituents around the nitrogen can hinder the approach of the phenoxide anion.
-
Ion Pair Association: The nature of the cation and its counter-ion affects the tightness of the ion pair in the organic phase. A "looser" ion pair generally leads to a more reactive, "naked" anion, thus accelerating the nucleophilic attack.
-
Surfactant Properties: Catalysts with long alkyl chains like CTAB can act as surfactants, leading to the formation of micelles or emulsions. This can either enhance or inhibit the reaction rate depending on the specific system.
For This compound , the presence of the polar ketone group and the relatively small trimethylammonium headgroup likely results in a more balanced hydrophilic-lipophilic character compared to highly lipophilic catalysts like CTAB. This could potentially lead to different interfacial behavior and reaction kinetics.
Recommendations for Catalyst Selection and Experimental Design
The choice of a phase-transfer catalyst should be guided by the specific requirements of the synthesis:
-
For high efficiency and reproducibility in standard O-alkylation reactions, TBAB is often a reliable first choice due to its balanced properties and extensive documentation in the literature.
-
BTEAC presents a cost-effective alternative to TBAB and is suitable for many applications, although it may require slightly longer reaction times.
-
CTAB should be considered when a higher degree of surfactancy is desired, but be prepared for potential challenges in work-up and reproducibility.
-
This compound represents a catalyst with a unique structure. While specific comparative data is lacking, its distinct polarity profile may offer advantages in specific solvent systems or with particular substrates. We recommend conducting small-scale screening experiments to evaluate its performance against established catalysts for your specific application.
Conclusion
The reproducibility of experiments utilizing this compound and its alternatives is intrinsically linked to a deep understanding of the principles of phase-transfer catalysis. While established catalysts like TBAB offer a high degree of reliability, the exploration of novel catalysts with unique structural features is essential for advancing synthetic efficiency. This guide provides a framework for the rational selection and application of these critical reagents, empowering researchers to achieve their synthetic goals with greater confidence and success.
References
-
Starks, C. M. Phase-Transfer Catalysis. I. Heterogeneous Reactions Involving Anion Transfer by Quaternary Ammonium and Phosphonium Salts. J. Am. Chem. Soc.1971 , 93 (1), 195–199. [Link]
-
Gaikwad, S. V.; et al. Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. 2021 . [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
[1]
Executive Summary: The "No-Drain" Mandate
As researchers, we often view salts as benign, water-soluble byproducts. However, N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride represents a specific class of quaternary ammonium compounds (QACs) that poses a disproportionate risk to aquatic ecosystems relative to its acute mammalian toxicity.
The Core Directive: Under no circumstances is this compound to be discharged into municipal or facility wastewater systems. Its surfactant properties allow it to bypass standard wastewater treatment filtration, leading to direct environmental release where it acts as a potent membrane disruptor for aquatic life.
Immediate Action Plan:
-
Segregate from anionic surfactants to prevent insoluble precipitate formation in waste lines.
-
Classify as Non-Halogenated Organic (Solid or Liquid) for High-Temperature Incineration.
-
Label clearly as "Toxic to Aquatic Life."
Chemical Profile & Hazard Causality[2]
To dispose of this chemical safely, one must understand why it is hazardous. This compound is a Mannich base-derived quaternary ammonium salt . Its structure combines a lipophilic phenyl-ketone tail with a hydrophilic quaternary ammonium head.
| Property | Specification | Operational Implication |
| Functional Group | Quaternary Ammonium Cation | Membrane Disruption: Acts as a cationic surfactant, lysing cell walls of bacteria and fish gills.[1] |
| Moiety | Retro-Mannich Liability: Under basic conditions (pH > 10) or heat, may revert to acetophenone and formaldehyde/amine derivatives. | |
| Counter-ion | Chloride ( | Solubility: Highly water-soluble, facilitating rapid transport in groundwater if spilled. |
| Stability | Thermally Labile | Incineration Requirement: Must be destroyed at |
The Mechanism of Toxicity
The danger lies in the amphiphilic nature of the molecule. The positive charge on the nitrogen binds to the negatively charged phospholipid bilayers of aquatic organisms. The hydrophobic phenyl chain then penetrates the membrane, causing leakage of intracellular contents and organism death.[2] This mechanism is why standard biological waste treatment (activated sludge) often fails to degrade QACs efficiently.
Pre-Disposal Validation & Segregation
Before moving the material to waste, you must validate the waste stream compatibility. This is a Self-Validating System : if the protocol fails at any step, the waste is rejected until corrected.
Protocol: Waste Stream Compatibility Check
-
Oxidizer Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Permanganates).
-
Reasoning: The ketone moiety is susceptible to oxidation; mixing with strong oxidizers can cause exothermic runaway.
-
-
Anion Check: Do not mix with waste streams containing high concentrations of anionic surfactants (e.g., SDS, Lauryl Sulfate).
-
Reasoning: Cationic QACs + Anionic Surfactants
Insoluble "gunk" (complexation) that clogs waste nozzles and interferes with incinerator injection feeds.
-
-
pH Validation: Maintain waste stream pH between 5 and 9.
-
Reasoning: High pH triggers the Retro-Mannich reaction, potentially releasing volatile formaldehyde or acetophenone in the waste drum.
-
Step-by-Step Disposal Workflow
The following workflow is designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and minimize environmental impact.
Scenario A: Solid Waste (Pure Substance)
Applicable for: Expired shelf stock, contaminated weighing boats, spill cleanup solids.
-
Containment: Place the solid material in a chemically compatible High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk during transport.
-
Double Bagging: Seal the primary container within a clear, 4-mil Low-Density Polyethylene (LDPE) bag.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound"
-
Hazard Checkbox: Toxic, Irritant.
-
-
Transfer: Move to the Solid Organic Waste drum destined for incineration.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC effluent, reaction solvents.
-
Solvent Assessment: Determine the primary solvent.
-
If Halogenated (DCM, Chloroform): Dispose in Halogenated Waste .
-
If Non-Halogenated (Methanol, Water, Acetone): Dispose in Non-Halogenated Waste .
-
Note: Even though the compound contains chloride, if it is dissolved in methanol, the waste stream is typically classified by the bulk solvent unless the chloride concentration is extreme (>5%).
-
-
pH Adjustment: Check pH. If basic (> pH 9), neutralize with dilute Hydrochloric Acid (HCl) to pH 7 to stabilize the Mannich base.
-
Transfer: Pour into the appropriate safety carboy using a funnel with a splash guard.
-
Log Entry: Record the volume and concentration in the satellite accumulation area log.
Visual Decision Logic (Disposal Flowchart)
The following diagram illustrates the decision matrix for disposing of this compound.
Caption: Operational decision tree for the segregation and disposal of this compound waste streams.
Emergency Contingencies: Spills
In the event of a benchtop spill, speed is critical to prevent the salt from deliquescing (absorbing moisture) and spreading.
-
PPE Upgrade: Wear nitrile gloves (double gloved recommended) and safety goggles.
-
Dry Spill:
-
Do NOT sweep rapidly (creates dust).
-
Cover with a generic absorbent pad or use a scoop to gently transfer to a solid waste jar.
-
Wipe the surface with a damp paper towel; dispose of the towel as solid hazardous waste.
-
-
Wet Spill:
References
-
United States Environmental Protection Agency (EPA). (2023). Pesticide Registration: Quaternary Ammonium Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary: Quaternary Ammonium Compounds Toxicity. Retrieved from [Link]
- Zhang, C., et al. (2015). "Ecological risks of quaternary ammonium compounds in aquatic environments." Environmental Science & Technology.
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 2. Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
Personal protective equipment for handling N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Executive Hazard Analysis
Compound Class: Quaternary Ammonium Ketone Salt CAS: 177190-98-6 (Analogous/Related) Physical State: Hygroscopic Solid / White Crystalline Powder
Handling N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride requires a safety strategy that goes beyond standard organic salt protocols. As a quaternary ammonium compound (QAC) structurally related to degradation products of Dapoxetine, this molecule possesses surfactant properties that significantly alter its toxicological profile compared to simple inorganic salts.
The "Surfactant Effect" Risk: Unlike standard irritants, QACs reduce surface tension, allowing the molecule to penetrate the stratum corneum (outer skin layer) more effectively. This creates a dual hazard:
-
Membrane Disruption: Immediate cytotoxicity to mucous membranes and eyes.
-
Systemic Absorption: Potential for acute toxicity via dermal routes (H311: Toxic in contact with skin).[1]
Core Safety Directive: Treat this compound as a Corrosive Solid and a Dermal Toxin .
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the point at which a chemical permeates the protective layer.
| Protection Zone | Component | Specification | Scientific Rationale |
| Hand (Primary) | Inner Glove | Nitrile (4 mil), Purple/Blue | Acts as the final barrier against micro-tears in the outer glove. |
| Hand (Secondary) | Outer Glove | Nitrile (Extended Cuff, 6-8 mil) | Causality: Thicker nitrile increases breakthrough time. The extended cuff seals over the lab coat sleeve, preventing wrist exposure during reaching motions. |
| Respiratory | Mask/Respirator | N95 (Minimum) or P100 | Critical: Solid QACs are often electrostatic. Dust generation during weighing is the primary inhalation vector. If working outside a fume hood, a P100 half-face respirator is mandatory. |
| Ocular | Eyewear | Chemical Splash Goggles (Indirect Vent) | Prohibition: Standard safety glasses are insufficient . QAC dust or splashes can cause irreversible corneal damage (H318). Goggles provide a seal against airborne particulates. |
| Body | Lab Coat | Poly-cotton (High neck) + Chemical Apron | A rubberized or Tyvek apron is required during liquid handling to prevent saturation of the lab coat in the event of a spill. |
Operational Workflow & Engineering Controls
The following diagram outlines the mandatory workflow for handling this compound. It integrates engineering controls (Fume Hood) with PPE protocols to create a "Self-Validating" safety loop.
Figure 1: Operational safety workflow emphasizing the critical path from engineering verification to safe doffing.
Detailed Handling Protocols
A. Weighing and Transfer (Solid State)
The highest risk of exposure occurs during the transfer of the dry powder due to electrostatic dust generation.
-
Static Mitigation: Use an antistatic gun or bar inside the balance enclosure if available. QAC salts are prone to "flying" when charged.
-
The "Sash Rule": Keep the fume hood sash at the lowest possible working height (approx. 18 inches) to create a physical barrier between your face and the powder.
-
Transfer Technique: Do not pour from the stock bottle. Use a disposable spatula to transfer small amounts into a tared weighing boat.
-
Immediate Closure: Cap the stock bottle immediately after removing the aliquot. These compounds are hygroscopic; moisture absorption will alter the molecular weight and degrade the solid, potentially leading to hydrolysis.
B. Solution Preparation (Liquid State)
Once in solution, the risk shifts from inhalation to dermal absorption.
-
Solvent Choice: When dissolving in water or organic solvents, add the solid to the solvent, not vice versa, to minimize dust ejection.
-
Splash Protocol: If a splash occurs on the outer glove , immediately:
-
Step away from the experiment.
-
Peel off the outer glove (turning it inside out).
-
Inspect the inner glove for breakthrough.
-
Don a new outer glove before returning to work.
-
Waste Disposal & Decontamination[2]
Disposal Strategy: Do not dispose of this compound down the drain. QACs are toxic to aquatic life and can disrupt biological wastewater treatment systems.
-
Solid Waste: Collect in a container labeled "Hazardous Waste: Toxic Solid (Organic)."
-
Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the chloride ion and phenyl ring).
-
Incompatibility Warning: Do not mix with strong anionic surfactants (e.g., SDS, soaps) in the waste stream. This causes immediate precipitation of a sticky, insoluble complex that clogs waste lines.
-
Oxidizer Warning: Keep away from strong oxidizers (e.g., nitric acid) to prevent the formation of nitrogen oxides (NOx).
-
Decontamination of Glassware:
-
Rinse glassware with a dilute alcohol solution (Ethanol or Isopropanol) first. QACs are often more soluble in alcohols than in cold water.
-
Follow with a triple water rinse.
-
Collect all rinsates as chemical waste.
Emergency Response (First Aid)
-
Eye Contact: Immediate irrigation is critical.[2] Flush for 15 minutes minimum. The surfactant nature allows the chemical to bind to corneal proteins; seconds count.
-
Skin Contact: Wash with copious amounts of water and soap.[1][2][3] Do not use solvent (ethanol/acetone) on skin, as this may enhance permeation.
-
Inhalation: Move to fresh air immediately. If wheezing occurs (respiratory sensitization), seek medical attention.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57370655, N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
